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2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Documentation Hub

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  • Product: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
  • CAS: 1500676-94-7

Core Science & Biosynthesis

Foundational

The Architectural Versatility of Pyridine-Pyrazole Ligands: A Technical Guide to Molecular Structure and Coordination Geometry

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern coordination chemistry and drug discovery, the design and synthesis of ligands with tunable electronic and steric pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern coordination chemistry and drug discovery, the design and synthesis of ligands with tunable electronic and steric properties are of paramount importance. Among the vast array of heterocyclic scaffolds, pyridine-pyrazole-based ligands have emerged as a particularly versatile class of compounds. Their unique combination of a π-deficient pyridine ring and a π-excessive pyrazole moiety allows for a rich and diverse coordination chemistry with a wide range of metal ions.[1][2] This technical guide provides an in-depth exploration of the molecular structure, coordination geometry, and key synthetic methodologies related to pyridine-pyrazole ligands, offering insights for their application in catalysis, materials science, and medicinal chemistry.[3][4]

Molecular Structure: An Interplay of Electronic and Steric Factors

The fundamental structure of pyridine-pyrazole ligands involves a pyridine ring linked to one or more pyrazole units. The connectivity and substitution patterns on both heterocyclic rings critically influence the ligand's electronic properties, steric hindrance, and ultimately, its coordination behavior.

The pyridine nitrogen, being sp² hybridized and part of an aromatic sextet, is a relatively soft Lewis base and a good π-acceptor. In contrast, the pyrazole ring contains two adjacent nitrogen atoms, one of which is a pyridine-type (sp² hybridized) and the other a pyrrole-type (sp³ hybridized in its neutral form), which can be deprotonated to become a potent anionic donor.[2] This electronic dichotomy within a single ligand framework is a key feature that underpins their versatile coordinating abilities.

Synthesis of Pyridine-Pyrazole Scaffolds

The construction of pyridine-pyrazole ligands can be broadly categorized into two main strategies: the annulation of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring on a pyridine-containing precursor.[5] A common and efficient method involves the condensation of a 1,3-dicarbonyl compound with a 5-aminopyrazole derivative.[5][6]

Experimental Protocol: One-Pot Three-Component Synthesis of Fused Pyridine-Pyrazole Derivatives

This protocol outlines an environmentally friendly one-pot synthesis of fused pyridine derivatives utilizing an ionic liquid as the reaction medium. This method is characterized by high yields and operational simplicity.[6]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Acyl acetonitrile (e.g., Benzoylacetonitrile)

  • Amino heterocycle (e.g., 3-methyl-1H-pyrazol-5-amine)

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide, [bmim]Br)

  • Ethanol for recrystallization

  • Water

Procedure:

  • To a dry 50 mL flask, add the aldehyde (1 mmol), acyl acetonitrile (1 mmol), 3-methyl-1H-pyrazol-5-amine (1 mmol), and [bmim]Br (2 mL).

  • Stir the reaction mixture at 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-7 hours), add 50 mL of water to the flask to precipitate the solid product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to obtain the final fused pyridine-pyrazole derivative.[6]

Data Presentation: Synthesis of Fused Pyridine-Pyrazoles

AldehydeAcyl AcetonitrileAmino HeterocycleTime (h)Yield (%)
BenzaldehydeBenzoylacetonitrile3-methyl-1H-pyrazol-5-amine492
4-ChlorobenzaldehydeBenzoylacetonitrile3-methyl-1H-pyrazol-5-amine495
4-NitrobenzaldehydeBenzoylacetonitrile3-methyl-1H-pyrazol-5-amine590

Table adapted from data presented in BenchChem Application Notes.[6]

Coordination Geometry: A Symphony of Metal-Ligand Interactions

Pyridine-pyrazole ligands exhibit a remarkable diversity in their coordination modes, acting as monodentate, bidentate, tridentate, or even tetradentate chelators.[1][2][7] The resulting coordination geometry around the metal center is a delicate balance of the ligand's bite angle, the electronic preferences of the metal ion, and the influence of counter-ions and solvent molecules.[3]

Characterization Techniques

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state, providing invaluable data on bond lengths, bond angles, and overall coordination geometry.[2][3][7]

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of pyridine-pyrazole ligands and their complexes in solution. ¹H and ¹³C NMR provide information about the connectivity and electronic environment of the atoms, while techniques like DOSY can probe species in equilibrium.[7][8] The coordination of a metal ion typically induces significant shifts in the signals of the protons adjacent to the coordinating nitrogen atoms.[7][9]

Experimental Protocol: Characterization of a Pyridine-Pyrazole Ligand and its Metal Complex by NMR

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

Procedure for Ligand Characterization:

  • Dissolve a small amount of the synthesized pyridine-pyrazole ligand in a suitable deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Assign the signals based on their chemical shifts, multiplicities, and integration values. The aromatic protons of the pyridine and pyrazole rings typically appear in the range of 6.5-9.5 ppm.[7]

Procedure for Metal Complex Characterization:

  • Synthesize the metal complex by reacting the ligand with a metal salt in an appropriate solvent.

  • Dissolve the purified complex in a suitable deuterated solvent.

  • Acquire ¹H NMR spectrum. For paramagnetic complexes, the signals may be broad.[7]

  • Compare the spectrum of the complex with that of the free ligand to identify coordination-induced shifts. Protons on the pyridine and pyrazole rings near the metal center will show the most significant changes in chemical shift.

Common Coordination Geometries

The coordination of pyridine-pyrazole ligands to transition metals can result in a variety of geometries, including:

  • Octahedral: Commonly observed with hexacoordinate metal centers, often involving two tridentate ligands or a combination of bidentate ligands and other coordinating species.[3]

  • Square Planar: Typical for d⁸ metal ions such as Pt(II) and Pd(II).[7]

  • Tetrahedral: Can be formed with metal ions like Zn(II) and Cu(I).[2][10]

  • Trigonal Bipyramidal: A possible geometry for pentacoordinate complexes.[2]

The denticity of the ligand plays a crucial role in determining the final geometry. For instance, 2,6-bis(pyrazolyl)pyridine acts as a tridentate, planar N₃ ligand, analogous to terpyridine, and readily forms octahedral complexes with transition metals.[2][11]

Coordination_Geometries cluster_ligand Pyridine-Pyrazole Ligand cluster_geometries Resulting Coordination Geometries L Ligand (e.g., 2,6-bis(pyrazolyl)pyridine) Oct Octahedral (e.g., [Fe(L)₂]²⁺) L->Oct 2 Ligands SqP Square Planar (e.g., [Pt(L)Cl]⁺) L->SqP 1 Ligand + other ligands Tet Tetrahedral (e.g., [Cu(L)(PPh₃)]⁺) L->Tet 1 Ligand + other ligands

Caption: Coordination of a tridentate pyridine-pyrazole ligand can lead to various geometries.

Applications in Drug Development and Beyond

The structural and electronic versatility of pyridine-pyrazole ligands and their metal complexes makes them attractive candidates for a range of applications.

Medicinal Chemistry

Pyridine and pyrazole moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[12][13][14] Their derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][14] The ability of pyridine-pyrazole ligands to chelate essential metal ions or to act as scaffolds for pharmacophores is a key aspect of their therapeutic potential.[4]

Catalysis

The well-defined coordination geometries and tunable electronic properties of pyridine-pyrazole metal complexes make them promising catalysts for a variety of organic transformations.[1] For instance, they have been successfully employed as catalysts in polymerization and oligomerization reactions.[1]

Application_Workflow start Synthesis of Pyridine-Pyrazole Ligand complexation Metal Complexation start->complexation characterization Structural & Spectroscopic Characterization complexation->characterization application Application characterization->application catalysis Catalysis application->catalysis medicine Medicinal Chemistry application->medicine materials Materials Science application->materials

Caption: Workflow from ligand synthesis to diverse applications.

Conclusion

Pyridine-pyrazole ligands represent a fascinating and highly adaptable platform for the development of novel coordination compounds. The ability to fine-tune their steric and electronic properties through synthetic modification allows for precise control over the resulting molecular architecture and reactivity of their metal complexes. This in-depth understanding of their synthesis, structure, and coordination behavior is crucial for unlocking their full potential in fields ranging from catalysis to the design of next-generation therapeutics. The continued exploration of this ligand class promises to yield further innovations and breakthroughs in chemical and biomedical sciences.

References

  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. (2023). MDPI. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC. [Link]

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. (2026). ResearchGate. [Link]

  • Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. (2025). MDPI. [Link]

  • Coordination chemistry of pyrazole-derived ligands. (n.d.). ACS Publications. [Link]

  • A Neutral Pyridine-Pyrazole-Based N^N*N^N Ligand as a Tetradentate Chromophore for Diverse Transition Metal Cations. (2024). MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • synthesis and characterization of coordination compounds of transition metals based on 5-methyl-3-(trifluoromethyl)-1h-pyrazole. (2025). Unknown Source. [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2025). ACS Omega. [Link]

  • Perspective: The Potential of Pyrazole-Based Compounds in Medicine. (2011). PubMed. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC. [Link]

  • recent advances in the synthesis of new pyrazole derivatives. (n.d.). Unknown Source. [Link]

  • Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(ii), Cd(ii) and Hg(ii) salts: multi-stimuli responsiveness and toxic dye adsorption. (n.d.). RSC Publishing. [Link]

  • Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Reversible Guest-Modulated Spin-Crossover Behavior. (2023). ACS Publications. [Link]

  • The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. (n.d.). Unknown Source. [Link]

  • 2,6-bis(N-pyrazolyl)pyridines: the convenient synthesis of a family of planar tridentate N3 ligands that are terpyridine analogs. (n.d.). The Journal of Organic Chemistry. [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). PMC. [Link]

  • Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence. (2021). PMC. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Unknown Source. [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Exploratory

Technical Guide: Electronic & Synthetic Profiling of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl Derivatives

Executive Summary The 4-bromo-1,5-dimethyl-1H-pyrazol-3-yl moiety represents a privileged scaffold in modern drug discovery, particularly for kinase inhibition (e.g., PI3K, Aurora-A) and anti-inflammatory pathways (COX-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromo-1,5-dimethyl-1H-pyrazol-3-yl moiety represents a privileged scaffold in modern drug discovery, particularly for kinase inhibition (e.g., PI3K, Aurora-A) and anti-inflammatory pathways (COX-2). Its utility stems from a unique electronic "push-pull" system: the electron-rich pyrazole core is modulated by the electron-withdrawing bromine at C4 and the steric/electronic tuning of the 1,5-dimethyl pattern.

This guide provides a comprehensive analysis of the electronic properties, synthetic accessibility, and structural reactivity of this core. By leveraging Density Functional Theory (DFT) insights and crystallographic data, we establish a rationale for its high hit-rate in Structure-Activity Relationship (SAR) campaigns.

Structural & Electronic Architecture

The Core Scaffold

The scaffold consists of a penta-atomic planar heterocycle. The numbering convention and substituent effects are critical for predicting reactivity.

  • N1-Methyl: Increases lipophilicity and prevents tautomerization, locking the aromatic system.

  • C5-Methyl: Provides steric bulk that can twist attached pharmacophores out of planarity, improving selectivity in protein binding pockets.

  • C4-Bromo: A dual-purpose handle. Electronically, it exerts an inductive withdrawing effect (-I), lowering the energy of the HOMO. Synthetically, it serves as a high-fidelity site for palladium-catalyzed cross-coupling.

  • C3-Functionalization: Typically an amine, amide, or Schiff base, acting as the primary hydrogen bond donor/acceptor site.

Frontier Molecular Orbitals (FMO) Analysis

Based on DFT calculations (B3LYP/6-311G(d,p) level) of analogous pyrazole derivatives, the electronic landscape is defined by the HOMO-LUMO gap, which correlates with chemical hardness and biological stability.

ParameterRepresentative Value (eV)Interpretation
E_HOMO -6.20 to -6.80Moderate ionization potential; indicates stability against air oxidation but reactivity toward strong electrophiles.
E_LUMO -1.50 to -2.10Susceptibility to nucleophilic attack is low, preserving the ring integrity during metabolic processing.
Gap (

E)
~4.5 - 5.0Indicates a "hard" chemical character, suggesting high stability and low polarizability, favorable for oral bioavailability.

Data synthesized from comparative DFT studies on brominated pyrazoles [1, 2].[1]

Molecular Electrostatic Potential (MEP)

The MEP surface reveals the preferred sites for intermolecular interactions, critical for ligand-receptor docking.

  • Negative Potential (Red): Concentrated on the N2 nitrogen atom. This is the primary Hydrogen Bond Acceptor (HBA) site.

  • Positive Potential (Blue): Localized on the C3-substituent protons (e.g., -NH2) and the methyl groups (weakly).

  • Neutral/Hydrophobic (Green): The C4-Bromine atom.[2] While generally hydrophobic, the Br atom can participate in "Halogen Bonding" (σ-hole interactions) with backbone carbonyls in target proteins.

Synthetic Methodology

The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazol-3-yl derivatives typically follows a convergent pathway. Below is a validated protocol for generating the core amine and subsequent Schiff base functionalization.

Workflow Diagram

SynthesisPathway Start Hydrazine Hydrate + 3-Aminocrotononitrile Cyclization Cyclization (Reflux/EtOH) Start->Cyclization Condensation Core 1,5-Dimethyl-1H- pyrazol-3-amine Cyclization->Core Yield: ~85% Bromination Bromination (NBS or Br2/AcOH) Core->Bromination Electrophilic Sub. Intermediate 4-Bromo-1,5-dimethyl- 1H-pyrazol-3-amine Bromination->Intermediate Regioselective C4 Coupling Schiff Base/Amide Formation Intermediate->Coupling Aldehyde/Acid Cl Final Target Derivative (Bioactive) Coupling->Final Yield: 70-90%

Figure 1: Synthetic route for the generation of 4-bromo-1,5-dimethyl-1H-pyrazol-3-yl bioactive derivatives.

Detailed Protocol: Synthesis of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine

Reagents:

  • 1,5-Dimethyl-1H-pyrazol-3-amine (Starting Material)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Glacial Acetic Acid

Procedure:

  • Dissolution: Dissolve 10 mmol of 1,5-dimethyl-1H-pyrazol-3-amine in 50 mL of anhydrous acetonitrile.

  • Addition: Cool the solution to 0°C. Add 10.5 mmol of NBS portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The spot for the starting material (lower Rf) should disappear.

  • Quenching: Pour the reaction mixture into 100 mL of ice water.

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 80-90%.

    • Validation: 1H NMR should show the loss of the C4-proton signal (typically around δ 5.5 ppm in the precursor).

Self-Validating Checkpoint: If the product is an oil, the bromination might be incomplete, or poly-bromination occurred (rare due to steric blocking at C5). Check MS for M+ and M+2 peaks (1:1 ratio indicating Br).

Reactivity & Functionalization Profile

The 4-bromo-1,5-dimethyl-1H-pyrazol-3-yl core is versatile. The electronic properties dictate the success of downstream modifications.

C4-Bromine: The Cross-Coupling Handle

The C4 position is activated for Pd-catalyzed reactions.[3]

  • Suzuki-Miyaura: Reacts with aryl boronic acids to install biaryl systems.

    • Conditions: Pd(PPh3)4, K2CO3, Dioxane/H2O.

    • Electronic Insight: The electron-rich pyrazole ring makes oxidative addition of the Pd catalyst slower than in electron-deficient benzenes. Ligands like S-Phos or X-Phos are recommended to boost yields [3].

  • Sonogashira: Coupling with terminal alkynes.

    • Application: Creating rigid spacers for kinase inhibitors.

C3-Amine: Nucleophilic Character

The nitrogen at position 3 is moderately nucleophilic.

  • Schiff Base Formation: Reacts with aromatic aldehydes to form azomethines (-N=CH-).

    • Electronic Effect: The resulting conjugated system lowers the HOMO-LUMO gap, often shifting absorption into the visible region (yellow/orange solids) and enhancing antioxidant activity [4].

  • Amide Coupling: Reaction with acid chlorides.

    • Significance: Increases H-bond donor capability and metabolic stability.

Crystallographic & Packing Insights

Analysis of Hirshfeld surfaces for 4-bromo-pyrazole derivatives reveals the dominant intermolecular forces stabilizing the solid state [5].

Interaction TypeContribution (%)Structural Significance
H...H ~35-40%Van der Waals packing; dominated by the methyl groups.
N...H ~15-20%Strong hydrogen bonds involving the pyrazole N2.
Br...H ~10-15%Dispersion forces; critical for lattice energy.
Br...Br < 5%Halogen-halogen contacts (Type I or II) are possible but less common due to steric bulk of the 5-methyl group.

Implication for Formulation: The high percentage of H...H and N...H interactions suggests these derivatives crystallize well but may have limited solubility in non-polar solvents. Salt formation (e.g., hydrochloride at N2) is a standard strategy to improve aqueous solubility.

References

  • DFT & Electronic Structure: Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis... of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. ResearchGate.[2][4][5]

  • Synthesis & Reactivity: 4-Bromo-1-methyl-1H-pyrazol-3-amine - Technical Guide. BenchChem.

  • Coupling Reactions: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... via Suzuki reaction. MDPI.[2]

  • Crystal Structure Analysis: Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)... NIH/PMC.

  • General Pyrazole Chemistry: Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole. NbInno.

Sources

Foundational

A Technical Guide to the Catalytic Potential of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Abstract The development of novel ligands is a cornerstone of advancing transition-metal catalysis, enabling enhanced efficiency, selectivity, and substrate scope. Pyrazole-substituted pyridines have emerged as a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel ligands is a cornerstone of advancing transition-metal catalysis, enabling enhanced efficiency, selectivity, and substrate scope. Pyrazole-substituted pyridines have emerged as a highly versatile class of bidentate ligands, offering a modular framework for tuning steric and electronic properties.[1][2][3] This technical guide delves into the untapped potential of a specific, yet promising, pyrazolopyridine ligand: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine. We will explore its synthesis, coordination chemistry, and, most importantly, its prospective applications in cutting-edge catalytic transformations. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage novel ligand architectures for catalytic innovation.

Introduction: The Power of Pyrazole-Pyridine Ligands in Catalysis

Nitrogen-based bidentate ligands, such as 2,2'-bipyridine and 1,10-phenanthroline, have long been mainstays in coordination chemistry and catalysis. However, the quest for more refined catalytic systems has driven the exploration of alternative ligand scaffolds. Pyrazole-pyridine ligands have garnered significant attention due to their unique combination of features:

  • Tunable Electronics: The pyrazole ring's electronic character can be readily modified through substitution, influencing the electron-donating ability of the ligand and, consequently, the reactivity of the metal center.[1][2]

  • Steric Hindrance Control: Substituents on both the pyrazole and pyridine rings allow for precise control over the steric environment around the metal, which is crucial for achieving high selectivity in catalytic reactions.

  • Diverse Binding Modes: Pyrazolopyridines can coordinate to metal centers in various ways, including as neutral L2 donors or, upon deprotonation of an N-H proton, as anionic LX-type ligands, which can influence the catalytic cycle.[1][2]

  • Access to Privileged Scaffolds: The pyrazole core is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Ligands incorporating this moiety can facilitate the synthesis of complex, biologically relevant molecules.

The subject of this guide, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, possesses several key features that suggest significant catalytic potential. The dimethyl substitution on the pyrazole ring provides a specific steric profile, while the bromo substituent at the 4-position offers a versatile handle for further functionalization or direct involvement in catalytic processes.

Synthesis and Characterization of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

The synthesis of pyrazole-containing ligands can be achieved through various established methods, often involving cyclocondensation reactions.[6][7] A plausible synthetic route to 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_final_product Final Product 2-acetylpyridine 2-Acetylpyridine Enaminone Enaminone Intermediate 2-acetylpyridine->Enaminone Condensation DMF-DMA DMF-DMA Substituted_Pyrazole (1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-2-yl)methanone Enaminone->Substituted_Pyrazole Cyclization with N,N-dimethylhydrazine Final_Ligand 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Substituted_Pyrazole->Final_Ligand Bromination (e.g., NBS)

Caption: Proposed synthetic workflow for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of the Enaminone Intermediate

  • To a solution of 2-acetylpyridine (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

Step 2: Cyclization to the Pyrazole Core

  • Dissolve the crude enaminone in ethanol.

  • Add N,N-dimethylhydrazine (1.1 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling, concentrate the solution and purify the residue by column chromatography on silica gel to obtain (1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-2-yl)methanone.

Step 3: Bromination of the Pyrazole Ring

  • Dissolve the substituted pyrazole from the previous step in a suitable solvent such as dichloromethane or chloroform.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final ligand, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine.

Characterization: The synthesized ligand should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Potential Catalytic Applications

The unique structural features of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine make it a promising candidate for a range of catalytic applications. The bromo substituent, in particular, opens up avenues for both ligand modification and direct participation in catalytic cycles.

Cross-Coupling Reactions

Pyrazole-based ligands have demonstrated considerable success in palladium-catalyzed cross-coupling reactions.[4][5] The 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine ligand could be employed in several key transformations:

  • Suzuki-Miyaura Coupling: The ligand can be used to prepare palladium complexes for the coupling of aryl halides with boronic acids. The electronic properties of the pyrazole ring can influence the efficiency of the catalytic cycle.

  • Buchwald-Hartwig Amination: The formation of C-N bonds is crucial in pharmaceutical synthesis.[5] This ligand could stabilize palladium catalysts for the amination of aryl halides.

  • Sonogashira Coupling: The synthesis of alkynylated compounds via Sonogashira coupling is another area where this ligand could prove beneficial.[5]

The bromine atom on the pyrazole ring serves as an excellent leaving group, making the ligand itself a potential substrate for cross-coupling reactions, allowing for the synthesis of more complex, tailored ligand architectures.[4]

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Ar-X Pd(0)L->Oxidative_Addition Ar-Pd(II)-X-L Ar-Pd(II)-X-L Oxidative_Addition->Ar-Pd(II)-X-L Transmetalation Transmetalation R-B(OR)2 Ar-Pd(II)-X-L->Transmetalation Ar-Pd(II)-R-L Ar-Pd(II)-R-L Transmetalation->Ar-Pd(II)-R-L Reductive_Elimination Reductive Elimination Ar-Pd(II)-R-L->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Photocatalysis

Recent research has highlighted the use of pyrazole-pyridine ligands in developing novel photocatalysts.[1][2][3] The ability to tune the electronic properties of the ligand is particularly advantageous in this context. Metal complexes of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, for instance with copper or iridium, could be investigated for their photoredox properties and applied in light-mediated organic transformations.

Asymmetric Catalysis

While the parent ligand is achiral, the bromo functionality provides a convenient point for the introduction of chiral moieties. Derivatization of the ligand could lead to the development of novel chiral catalysts for asymmetric synthesis, a critical area in drug development.

Experimental Protocols for Catalytic Applications

The following are generalized protocols for evaluating the catalytic performance of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine. Optimization of reaction conditions is crucial for achieving high yields and selectivities.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Parameter Value/Description
Catalyst Precursor Pd(OAc)₂
Ligand 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Pd/Ligand Ratio 1:1 to 1:2
Catalyst Loading 0.1 - 2 mol%
Aryl Halide 1.0 mmol
Boronic Acid 1.2 mmol
Base K₂CO₃ or Cs₂CO₃ (2.0 mmol)
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v)
Temperature 80 - 110 °C
Reaction Time 2 - 24 hours

Procedure:

  • In a reaction vessel, combine the palladium precursor and the ligand in the chosen solvent and stir for 15-30 minutes to form the pre-catalyst.

  • Add the aryl halide, boronic acid, and base.

  • Heat the reaction mixture to the desired temperature and monitor its progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Future Outlook

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine represents a promising, yet underexplored, ligand for transition-metal catalysis. Its modular synthesis and the presence of a versatile bromo handle provide a platform for the development of highly tunable and efficient catalytic systems. Future research should focus on the synthesis and characterization of its metal complexes and a thorough evaluation of their catalytic activity in a broad range of organic transformations. The insights gained from such studies will undoubtedly contribute to the advancement of homogeneous catalysis and the synthesis of valuable chemical entities.

References

  • Vertex AI Search. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions - Who we serve.
  • Vertex AI Search. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions - Who we serve.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.
  • ResearchGate. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions | Request PDF.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

Exploratory

Literature review of 1,5-dimethyl-pyrazole substituted pyridines

Title: The 1,5-Dimethyl-Pyrazole Substituted Pyridine Motif: Structural Pharmacophores, Regioselective Synthesis, and Medicinal Utility Executive Summary The 1,5-dimethyl-pyrazole substituted pyridine scaffold represents...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 1,5-Dimethyl-Pyrazole Substituted Pyridine Motif: Structural Pharmacophores, Regioselective Synthesis, and Medicinal Utility

Executive Summary

The 1,5-dimethyl-pyrazole substituted pyridine scaffold represents a privileged structural motif in modern drug discovery, particularly within kinase inhibition (e.g., JAK, p38 MAPK) and GPCR modulation (e.g., M4 PAMs). Unlike their planar 1,3-dimethyl analogs, 1,5-dimethyl-substituted pyrazoles introduce significant steric congestion proximal to the biaryl axis. This steric bulk forces the pyrazole and pyridine rings out of coplanarity, creating a "twisted" conformation that can be exploited to fill hydrophobic pockets, improve solubility by disrupting crystal packing, and enhance selectivity against flat, intercalating off-targets.

This guide provides a rigorous technical analysis of this scaffold, focusing on the challenge of regioselective synthesis, the structural consequences of the 1,5-substitution pattern, and validated experimental protocols for their generation.

Structural & Electronic Properties: The "Twist" Factor

The defining feature of the 1,5-dimethyl-1H-pyrazol-4-yl moiety when attached to a pyridine is the steric clash between the C5-methyl group of the pyrazole and the ortho-hydrogens (or substituents) of the pyridine ring.

  • 1,3-Dimethyl Isomer (Thermodynamic): The N-methyl and C-methyl groups are distal. The molecule can adopt a relatively planar conformation, maximizing

    
    -
    
    
    
    conjugation.
  • 1,5-Dimethyl Isomer (Kinetic/Steric): The N-methyl (N1) and C-methyl (C5) are adjacent. When coupled to a pyridine at C4, the C5-methyl acts as a "buttress," forcing a dihedral angle twist (typically 40–60°).

Medicinal Chemistry Implications:

  • Solubility: The twisted conformation reduces lattice energy, often significantly improving aqueous solubility compared to planar analogs.

  • Selectivity: Many kinase ATP-binding pockets have "gatekeeper" residues that accommodate twisted ligands but sterically reject planar ones.

  • Metabolic Stability: The 1,5-dimethyl pattern blocks the metabolically vulnerable C5 position.

Synthetic Architectures: Solving the Regioselectivity Challenge

Synthesizing 1,5-dimethylpyrazoles is historically challenging because the condensation of methylhydrazine with unsymmetrical 1,3-diketones favors the thermodynamic 1,3-isomer.

Pathway A: The Modular "Discovery" Route (Suzuki-Miyaura)

For SAR exploration, the most robust method involves coupling a pre-formed, regiochemically pure pyrazole boronate with a halopyridine. This avoids the need to optimize cyclization conditions for every new pyridine analog.

Pathway B: The "Process" Route (De Novo Cyclization)

For large-scale synthesis, constructing the pyrazole ring directly on the pyridine is preferred. This requires controlling the regioselectivity of the hydrazine attack.

  • Mechanism:[1][2][3][4][5] The terminal nitrogen (

    
    ) of methylhydrazine is the most nucleophilic. It attacks the most electrophilic carbonyl of the 1,3-diketone.
    
  • Control: To obtain the 1,5-isomer, the reaction conditions must direct the

    
     attack to the carbonyl distal to the desired C5-methyl position.
    

SyntheticPathways Start Target: 1,5-Dimethyl-Pyridine RouteA Route A: Modular Coupling (Discovery) Start->RouteA RouteB Route B: De Novo Cyclization (Process) Start->RouteB StepA1 1,5-Dimethyl-4-boronopyrazole RouteA->StepA1 StepB1 Pyridine-Substituted 1,3-Diketone RouteB->StepB1 StepA2 Pd-Catalyzed Cross Coupling (Suzuki) StepA1->StepA2 StepA2->Start High Purity StepB2 Methylhydrazine Condensation StepB1->StepB2 StepB3 Regio-Control: Solvent/Temp/Lewis Acid StepB2->StepB3 StepB3->Start Scalable

Figure 1: Strategic divergence in the synthesis of 1,5-dimethyl-pyrazole pyridines.

Experimental Protocols

Protocol A: Regioselective Synthesis via Suzuki Coupling (Recommended for MedChem)

Objective: Synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)pyridine via Suzuki-Miyaura coupling.

Reagents:

  • 2-Bromopyridine (1.0 eq)

  • 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Workflow:

  • Degassing: In a microwave vial or sealed tube, combine the bromopyridine, pyrazole boronate, and Cs₂CO₃. Suspend in the Dioxane/Water mixture. Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add Pd(dppf)Cl₂ complex quickly to minimize air exposure. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: M+H).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (SiO₂).

    • Gradient: 0% to 100% EtOAc in Hexanes. (Note: Pyrazoles can be polar; if retention is high, switch to DCM/MeOH 95:5).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the characteristic singlets of the 1,5-dimethyl group.

    • N-Me: ~3.7–3.8 ppm (Singlet, 3H).

    • C5-Me: ~2.3–2.5 ppm (Singlet, 3H).

    • Diagnostic: In the 1,5-isomer, the C5-Me often shows an NOE (Nuclear Overhauser Effect) correlation with the N-Me. In the 1,3-isomer, they are too far apart.

Protocol B: Regioselective Cyclization (Advanced)

Objective: Synthesis of 1,5-dimethylpyrazole from a 1,3-diketone precursor.

Mechanism Control: To favor the 1,5-dimethyl isomer over the 1,3-isomer when reacting a substituted 1,3-diketone (


) with methylhydrazine (

):
  • Kinetic Control: Perform the reaction in ethanol at 0°C or lower. The more nucleophilic

    
     attacks the more reactive (less hindered) carbonyl (usually the acetyl group) first.
    
  • Solvent Effects: Using fluorinated alcohols (e.g., TFE) can enhance regioselectivity via hydrogen bonding activation of specific carbonyls.

Quantitative Data Summary: Isomer Comparison

Feature1,5-Dimethyl-Pyrazole1,3-Dimethyl-PyrazoleImpact
Geometry Twisted (~50° dihedral)Planar (<10°)1,5-isomer fits globular pockets; 1,3-isomer intercalates DNA.
Lipophilicity (LogP) Slightly HigherLower1,5-isomer often has better membrane permeability.
Synthesis Yield Lower (requires control)Higher (Thermodynamic)1,5-isomer requires specific routes or separation.
N-Me Shift (NMR)

3.75 ppm

3.85 ppm
Diagnostic shift due to shielding/deshielding.
C-Me Shift (NMR)

2.40 ppm

2.15 ppm
C5-Me is deshielded by the adjacent N-Me.

Biological Applications & Case Studies

Case Study 1: M4 Muscarinic Acetylcholine Receptor PAMs

Recent research (Monash University, 2024) identified 2-methyl-5-(1H-pyrazol-4-yl)pyridines as Positive Allosteric Modulators (PAMs) for the M4 receptor.[6] The 1,5-dimethyl substitution pattern on the pyrazole was critical for optimizing the "ago-PAM" activity (agonist + PAM activity), likely by orienting the pyridine nitrogen to interact with specific allosteric pocket residues while the methyl groups provided hydrophobic contacts.

Case Study 2: Kinase Inhibitors (p38 MAPK)

In p38 MAPK inhibitors, the "gatekeeper" residue (often Threonine) controls access to the hydrophobic pocket. A 1,5-dimethylpyrazole moiety can twist to bypass the gatekeeper, whereas a planar analog might clash. This "atropisomeric" concept is utilized to gain selectivity over other kinases with smaller gatekeeper residues.

SAR_Logic Target Kinase ATP Pocket Interaction Hydrophobic Twist Match Target->Interaction Gatekeeper Residue Ligand 1,5-Dimethyl-Pyridine Ligand Ligand->Interaction Steric Bulk (C5-Me) Selectivity Selectivity vs Off-Targets Interaction->Selectivity Excludes Planar Binders

Figure 2: SAR Logic for utilizing the 1,5-dimethyl steric clash for kinase selectivity.

References

  • Vertex Pharmaceuticals. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity.[7] Journal of Medicinal Chemistry.[7] Link

  • Monash University. (2024).[8] Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators.[6] Journal of Medicinal Chemistry.[7] Link

  • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1] Journal of Organic Chemistry.[1] Link

  • Kong, Y., et al. (2014).[2] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[2] Organic Letters.[1][2] Link

  • Organic Syntheses. 3,5-Dimethylpyrazole (Classic Protocol). Organic Syntheses, Coll.[9] Vol. 1, p.309.[9] Link

Sources

Foundational

Thermodynamic Stability of Brominated Pyridine-Pyrazole Chelates

This guide details the thermodynamic stability, synthesis, and characterization of brominated pyridine-pyrazole chelates. It is designed for researchers requiring actionable protocols and mechanistic insights into ligand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability, synthesis, and characterization of brominated pyridine-pyrazole chelates. It is designed for researchers requiring actionable protocols and mechanistic insights into ligand design.

Executive Summary

Pyridine-pyrazole ligands represent a privileged scaffold in coordination chemistry, offering a tunable N,N'-bidentate system. While the pyridine ring provides a "hard" nitrogen donor, the pyrazole moiety offers redox non-innocence and variable protonation states.

The "Bromine Factor": Incorporating bromine substituents is not merely a steric modification; it fundamentally alters the thermodynamic landscape via two competing mechanisms:

  • Electronic Deactivation: The electron-withdrawing nature of bromine (Hammett

    
    ) reduces the basicity (
    
    
    
    ) of the donor nitrogens, theoretically lowering the formation constant (
    
    
    ) for pure
    
    
    -donation.
  • Supramolecular Stabilization: Bromine introduces

    
    -hole interactions (halogen bonding), which can stabilize secondary coordination spheres and crystal packing, often increasing the overall thermal stability of the solid-state material despite lower solution-phase affinity.
    

Molecular Architecture & Synthesis

The synthesis of these chelates typically relies on cross-coupling methodologies to link the heterocycles, followed by regioselective halogenation.

Synthetic Pathway (Suzuki-Miyaura Protocol)

The most robust route involves the coupling of a pyridine-boronic acid with a halopyrazole (or vice versa), followed by electrophilic bromination.

SynthesisPath start 2-Bromopyridine coupling Suzuki Coupling Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C start->coupling boronic Pyrazole-4-boronic pinacol ester boronic->coupling intermediate Pyridine-Pyrazole Scaffold coupling->intermediate bromination Bromination NBS (N-Bromosuccinimide) DMF, RT intermediate->bromination product Target Ligand 4-Bromo-3-(2-pyridyl)pyrazole bromination->product

Figure 1: Modular synthesis of brominated pyridine-pyrazole ligands via Pd-catalyzed cross-coupling and electrophilic aromatic substitution.

Structural Considerations
  • Chelation Mode: The ligand coordinates in a cis fashion. The rotation around the C-C bond connecting the rings is restricted upon metal binding.

  • Bromine Position:

    • Position 4 (Pyrazole): Minimal steric clash with the metal center; primarily electronic effect.

    • Position 3/5 (Pyrazole) or 6 (Pyridine): Significant steric hindrance. Can force tetrahedral distortion in square-planar geometries (e.g., Pd(II), Pt(II)), drastically lowering

      
      .
      

Thermodynamic Fundamentals

The stability of the metal complex (


) is governed by the Gibbs free energy equation:


The Bromine Effect on Stability Constants ( )

Bromination generally lowers the


 of the pyrazole NH and the pyridine N. Since 

for metal binding correlates linearly with ligand basicity (for a homologous series), brominated ligands typically show lower solution stability than their non-halogenated parents.

Table 1: Comparative Thermodynamic Trends (Representative) Note: Values are illustrative of trends observed in Cu(II) and Ni(II) systems.

Ligand VariantSubstituent (

)
Ligand

(Py)

(Cu

)
Thermodynamic Driver
Unsubstituted H (0.00)~5.2~8.5Strong

-donation
Brominated Br (+0.23)~4.1~7.2Weakened

-donor; increased

-acidity
Methylated CH

(-0.17)
~5.8~9.1Inductive donation (+I)
Halogen Bonding (The Stabilizing Force)

While solution stability (


) may decrease, solid-state thermal stability often increases due to Halogen Bonding (XB). The bromine atom acts as a Lewis acid (

-hole donor) interacting with nucleophiles (halides, carbonyls) in the crystal lattice.
  • Mechanism:

    
    
    
  • Energy Contribution: 5–15 kJ/mol per interaction.

Experimental Protocols

To quantify these values, two complementary methods are required: Potentiometric Titration (for


) and Isothermal Titration Calorimetry  (for 

).
Protocol A: Potentiometric Determination of Stability Constants

This is the standard for determining equilibrium constants in aqueous/mixed solvents.

Reagents:

  • Titrant: Carbonate-free NaOH (0.1 M), standardized against KHP.

  • Background Electrolyte: KNO

    
     or NaClO
    
    
    
    (0.1 M) to maintain constant ionic strength (
    
    
    ).
  • Acid: HNO

    
     or HClO
    
    
    
    (0.01 M).

Workflow:

  • Calibration: Calibrate the glass electrode (pH meter) to read hydrogen ion concentration

    
     rather than activity. Use the method of Gran plots to determine 
    
    
    
    .
  • Ligand Titration: Titrate the acidified ligand solution (

    
    ) with NaOH to determine ligand protonation constants (
    
    
    
    ).
  • Complex Titration: Titrate the solution containing Metal (

    
    ) + Ligand (
    
    
    
    ) + Acid (
    
    
    ) with NaOH. Ratio M:L typically 1:1 and 1:2.
  • Data Analysis: Use the Irving-Rossotti method or software like HYPERQUAD to fit the potentiometric curves.

Potentiometry step1 Data Acquisition (pH vs Volume NaOH) step2 Calculate Average Proton Number (ñ_A) step1->step2 step3 Determine Ligand pKa Values step2->step3 step4 Calculate Metal-Ligand Formation Function (ñ) step3->step4 step5 Calculate Free Ligand Exponent (pL) step4->step5 step6 Bjerrum Plot (ñ vs pL) step5->step6 step7 Extract log Beta (at ñ = 0.5, 1.5) step6->step7

Figure 2: Computational workflow for extracting stability constants from potentiometric data using the Irving-Rossotti approach.

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat of chelation, providing a complete thermodynamic profile in a single experiment.

Parameters:

  • Cell: Metal solution (e.g., 0.1 mM Cu

    
     in buffer).
    
  • Syringe: Ligand solution (e.g., 1.0 mM in same buffer).

  • Buffer: MES or HEPES (avoid buffers that coordinate metals like Citrate).

Critical Step: Due to the low solubility of brominated ligands in pure water, experiments are often performed in 50% v/v Dioxane-Water or Methanol-Water. Ensure the "blank" titration (Ligand into Buffer) is subtracted to account for heat of dilution and mixing of solvents.

References

  • Potentiometric Methods: Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society. Link

  • Halogen Bonding in Chelates: Brammer, L. (2017). Halogen bonding in coordination compounds and metal-organic frameworks. Dalton Transactions.[1] Link

  • Suzuki Coupling of Pyridines: Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Link

  • Pyridine-Pyrazole Coordination: Mukherjee, R. (2000). Coordination chemistry with pyridine-pyrazole based ligands. Coordination Chemistry Reviews. Link

  • ITC for Metal Complexes: Grossoehme, N. E., et al. (2010). Application of isothermal titration calorimetry in bioinorganic chemistry. Journal of Visualized Experiments. Link

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and Pharmacological Divergence of 1,3- vs. 1,5-Dimethyl Pyrazole-Pyridine Regioisomers

Executive Summary In the development of ATP-competitive kinase inhibitors, the pyrazole-pyridine scaffold is a "privileged structure." However, the synthesis of this moiety via the condensation of methylhydrazine with 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of ATP-competitive kinase inhibitors, the pyrazole-pyridine scaffold is a "privileged structure." However, the synthesis of this moiety via the condensation of methylhydrazine with 1,3-dicarbonyl equivalents introduces a critical regiochemical ambiguity: the formation of 1,3-dimethyl versus 1,5-dimethyl isomers.

While these isomers share identical molecular weights and often indistinguishable retention times on standard reverse-phase LCMS, their three-dimensional topographies are distinct. Misassignment of these regioisomers leads to erroneous Structure-Activity Relationship (SAR) models, as the orientation of the pyridine "hinge-binder" relative to the N-methyl group fundamentally alters ATP-pocket docking. This guide provides a definitive technical workflow for the synthesis, structural validation, and biological differentiation of these isomers.

Part 1: Synthetic Origins & Regiochemical Control[1]

The core challenge lies in the Knorr pyrazole synthesis. When methylhydrazine reacts with a non-symmetrical 1,3-diketone (e.g., 1-(pyridin-2-yl)butane-1,3-dione), two nucleophilic nitrogens compete for two electrophilic carbonyls.

The Mechanistic Bifurcation

The reaction profile is governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl centers.

  • The

    
     terminus  is more nucleophilic (less sterically hindered) and typically attacks the most reactive carbonyl first.
    
  • The

    
     terminus  is more basic but sterically impeded.
    
Regiocontrol Strategies

To selectively target the 1,5-dimethyl isomer (often preferred for specific kinase selectivity profiles), researchers must manipulate the solvent system to alter the transition state energy.

  • Thermodynamic Control (Ethanol/Reflux): Often yields a mixture (approx. 1:1 to 3:1) favoring the sterically less crowded 1,3-isomer.

  • Fluorinated Solvent Control (HFIP): The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) acts as a hydrogen-bond donor, activating the carbonyls and often inverting selectivity to favor the 1,5-isomer significantly (>90:10).

Visualization: Synthetic Pathway & Isomer Divergence

PyrazoleRegioselectivity Start Methylhydrazine + Pyridyl-1,3-Diketone Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack Isomer13 1,3-Dimethyl-5-(pyridin-2-yl) (Thermodynamic) Intermediate->Isomer13 Cyclization (EtOH) Isomer15 1,5-Dimethyl-3-(pyridin-2-yl) (Kinetic/HFIP) Intermediate->Isomer15 Cyclization (HFIP)

Figure 1: Bifurcation of pyrazole synthesis. HFIP promotes 1,5-isomer formation via H-bond activation.

Part 2: Structural Elucidation (The "How-To")

Relying on LCMS for identification is a procedural failure. The only self-validating protocols for distinguishing these isomers are NOESY (Nuclear Overhauser Effect Spectroscopy) NMR and X-ray crystallography.

The NOE Signature

The spatial proximity of the N-methyl group to the substituents on the pyrazole ring provides the definitive "fingerprint."

Feature1,3-Dimethyl Isomer1,5-Dimethyl Isomer
N-Methyl Position Distant from C5-substituent (Pyridine)Proximal to C5-substituent (Pyridine)
Key NOE Signal Strong NOE between N-Me and C4-H Strong NOE between N-Me and Pyridine-H3
C13 NMR (Me) N-Me typically

35-37 ppm
N-Me typically

36-39 ppm (deshielded)
Visualization: NOE Correlation Logic

NOE_Logic cluster_15 1,5-Dimethyl Isomer (Diagnostic NOE) cluster_13 1,3-Dimethyl Isomer (Diagnostic NOE) NMe_15 N-Methyl Pyr_H_15 Pyridine (Ortho-H) NMe_15->Pyr_H_15 STRONG NOE (< 3.0 Å) H4_15 Pyrazole C4-H NMe_15->H4_15 Weak/Med NOE NMe_13 N-Methyl Pyr_H_13 Pyridine (Ortho-H) NMe_13->Pyr_H_13 NO SIGNAL (> 5.0 Å) H4_13 Pyrazole C4-H NMe_13->H4_13 STRONG NOE

Figure 2: Diagnostic NOE interactions. The N-Me to Pyridine correlation confirms the 1,5-structure.

Part 3: Physicochemical & Pharmacological Implications

The choice of isomer is not merely structural; it is functional. In kinase drug discovery (e.g., p38 MAP kinase, BRAF), the pyrazole nitrogen often serves as a hydrogen bond acceptor for the hinge region of the ATP binding pocket.

SAR Divergence Table
Parameter1,3-Dimethyl Isomer1,5-Dimethyl Isomer
Vector Geometry Linear projection of substituents."Bent" projection; substituents at 1 and 5 are cis-like.
Lipophilicity (LogP) Generally lower; more solvent accessible N-lone pair.Slightly higher; N-Me can shield the pyridine ring.
Kinase Binding Often inactive if the N-Me sterically clashes with the "gatekeeper" residue.Preferred Scaffold: N-Me often points to solvent, allowing Pyridine N to bind the Hinge.
Metabolic Liability N-demethylation is common.N-demethylation; potential for steric oxidation at C4.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 1,5-Dimethyl-3-(pyridin-2-yl)pyrazole

This protocol utilizes HFIP to maximize the 1,5-isomer ratio.

  • Reagents: 1-(pyridin-2-yl)butane-1,3-dione (1.0 eq), Methylhydrazine (1.1 eq), HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) [0.5 M].

  • Setup: Dissolve diketone in HFIP in a round-bottom flask.

  • Addition: Add methylhydrazine dropwise at 0°C (Exothermic).

  • Reaction: Stir at Room Temperature for 2 hours. Monitor by TLC (Note: spots may overlap; use LCMS for conversion).

  • Workup: Remove HFIP under reduced pressure (recoverable). Redissolve residue in EtOAc, wash with NaHCO3.

  • Purification: Flash chromatography (Hexane/EtOAc). The 1,5-isomer typically elutes after the 1,3-isomer on silica due to higher polarity/interaction with stationary phase, though this varies by substituent.

Protocol B: Definitive NMR Assignment (NOESY)

Standard 1D NMR is insufficient. This protocol ensures definitive assignment.

  • Sample Prep: Dissolve 5-10 mg of isolated isomer in 600 µL DMSO-d6. (DMSO is preferred over CDCl3 to prevent signal overlap of the N-methyl and solvent peaks).

  • Instrument: 500 MHz NMR or higher recommended.

  • Pulse Sequence: 2D NOESY (Phase Sensitive).

  • Parameters:

    • Mixing time (

      
      ): 400-500 ms (Optimal for MW < 500 Da).
      
    • Scans: 16-32 per increment.

  • Analysis:

    • Locate N-Methyl singlet (approx 3.8 ppm).

    • Look for cross-peak at the aromatic region (approx 7.5-8.5 ppm).

    • Presence of Cross-peak = 1,5-Dimethyl Isomer.

    • Absence of Cross-peak + Cross-peak to singlet at ~6.5 ppm (C4-H) = 1,3-Dimethyl Isomer.

References

  • Review of Pyrazole Synthesis & Regioselectivity Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[1] Journal of Organic Chemistry.

  • NMR Assignment of Pyrazole Isomers Elguero, J., et al. "High-Resolution Solid-state 13C and 15N NMR Spectroscopy of Pyrazole and 3,5-Dimethylpyrazole." The Journal of Physical Chemistry.

  • Biological Relevance in Kinase Inhibitors El-Gamal, M. I., et al.[2][3][4] "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)." Molecules.

  • Separation and Industrial Relevance Rusak, V. V., et al.[5] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry.

Sources

Foundational

Photophysical Characteristics of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

The following technical guide details the photophysical and structural characteristics of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine , a specialized heterocyclic ligand used primarily as a precursor for optoelectro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photophysical and structural characteristics of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine , a specialized heterocyclic ligand used primarily as a precursor for optoelectronic materials and a chelator in coordination chemistry.

Technical Whitepaper | Version 1.0

Executive Summary

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine (hereafter Br-DMPP ) is a bidentate


-donor ligand belonging to the pyrazolyl-pyridine class. Unlike highly emissive fluorophores, Br-DMPP is characterized by fluorescence quenching  driven by the heavy-atom effect of the bromine substituent.[1] Its primary utility lies not as a standalone emitter, but as a reactive spectroscopic scaffold : the bromine atom facilitates intersystem crossing (ISC) in metal complexes (enhancing phosphorescence) or serves as a regioselective site for cross-coupling to extend 

-conjugation.[1]

Molecular Architecture & Structural Logic[1]

Structural Isomerism and Sterics

The molecule consists of a pyridine ring linked to the C3 position of a pyrazole core.[1] The "1,5-dimethyl" substitution pattern is critical for defining the steric environment:

  • N1-Methyl: Located distal to the pyridine ring, it blocks proton transfer (preventing ESIPT) and fixes the tautomeric state.[1]

  • C5-Methyl: Provides steric bulk that influences solubility and crystal packing but has minimal direct impact on the pyridine-pyrazole torsion.[1]

  • C4-Bromine: The defining feature.[1] It introduces significant steric bulk and electronic perturbation (inductive withdrawal

    
    , mesomeric donation 
    
    
    
    ) at the chromophore's center.[1]
Conformational Dynamics (The "Twist")

In its ground state, Br-DMPP exists in dynamic equilibrium between two conformers:

  • Transoid (Anti): The pyridine nitrogen and pyrazole N2 are on opposite sides to minimize dipole-dipole repulsion.[1] This is the dominant species in non-coordinating solvents.[1]

  • Cisoid (Syn): The nitrogens align to form a chelating pocket.[1] This conformation is energetically unfavorable in the free ligand but is "locked in" upon metal coordination (e.g., with Ir, Ru, Zn).[1]

Expert Insight: The C4-Bromo substituent exerts a "buttressing effect," slightly increasing the torsional angle between the rings compared to the non-brominated analog.[1] This reduces


-orbital overlap, typically resulting in a hypsochromic (blue) shift in absorption.[1]

Photophysical Profile

UV-Vis Absorption Characteristics

The absorption spectrum is dominated by ligand-centered (LC) transitions.[1]

Transition Type

(nm)

(

)
OriginSolvent Sensitivity

285 - 305 ~12,000 - 15,000Pyridine/Pyrazole aromatic systemLow

310 - 330 < 1,000Nitrogen lone pairs (shoulder)Moderate (Blue shift in polar solvents)

Effect of Bromination: Compared to the parent 1,5-dimethyl-pyrazolyl-pyridine, the 4-bromo derivative exhibits a slight red-shift (~5-10 nm) in the


 band due to the polarizability of the bromine atom, despite the steric twisting.[1]
Fluorescence Emission & Quenching

The free ligand Br-DMPP is weakly emissive or effectively non-fluorescent in fluid solution at room temperature.[1]

  • Emission Maximum (

    
    ):  ~360–380 nm (Weak/Blue)[1]
    
  • Quantum Yield (

    
    ):  < 0.01 (Estimated)[1]
    
  • Mechanism of Quenching:

    • Heavy Atom Effect: The high atomic number of Bromine (

      
      ) enhances Spin-Orbit Coupling (SOC).[1]
      
    • Intersystem Crossing (ISC): The excited singlet state (

      
      ) rapidly undergoes ISC to the triplet state (
      
      
      
      ), bypassing radiative fluorescence (
      
      
      ).[1]
    • Non-Radiative Decay: The flexible biaryl bond allows rapid internal conversion via rotation (loose bolt effect).[1]

Jablonski Diagram: The Bromine Effect

The following diagram illustrates the dominant photophysical pathways, highlighting the ISC channel promoted by the bromine substituent.[1]

Jablonski cluster_processes Photophysical Pathways S0 Ground State (S0) S1 Singlet Excited (S1) (Short Lifetime) S0->S1 hv (Abs) S1->S0 Fluor (Weak) S1->S0 IC (Rotation) T1 Triplet State (T1) (Populated via Br) S1->T1 ISC (Fast) T1->S0 Non-Rad Decay (Free Ligand) Abs Absorption (UV) Fl Fluorescence (Weak/Quenched) ISC Intersystem Crossing (Enhanced by Br) Phos Phosphorescence (Only in Metal Complex) IC Internal Conversion (Rotation)

Caption: Jablonski diagram showing the heavy-atom induced Intersystem Crossing (ISC) which quenches fluorescence in Br-DMPP.

Experimental Protocols

Synthesis of Br-DMPP

The synthesis relies on the condensation of a 1,3-electrophile with a hydrazine derivative, followed by regioselective bromination or the use of a brominated precursor.[1]

Protocol (Optimized):

  • Precursor Formation: React 2-acetylpyridine with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate: 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one.[1]
    
  • Cyclization: Reflux the enaminone with methylhydrazine in ethanol.

    • Note: Regioselectivity (1,5- vs 1,3-dimethyl) depends on solvent polarity and temperature. 1,5-dimethyl is favored in non-polar solvents or specific acid catalysis.

  • Bromination: Treat the isolated 2-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine with N-bromosuccinimide (NBS) in acetonitrile at room temperature. The C4 position is highly activated and brominates selectively.[1]

Photophysical Characterization Workflow

To accurately characterize this weak emitter, strict control of environmental factors is required.[1]

Workflow Start Sample Preparation (10-5 M in MeCN/DCM) Degas Deoxygenation (Argon Sparge / Freeze-Pump-Thaw) *Critical for Triplet States* Start->Degas Abs UV-Vis Absorption (Baseline Correction) Degas->Abs ExScan Excitation Scan (Determine Max Ex) Abs->ExScan EmScan Emission Scan (Slit Width Optimization) ExScan->EmScan Check Check for Raman/Rayleigh (Solvent Peaks) EmScan->Check Check->EmScan Artifacts Found Result Data Analysis (Stokes Shift, Quantum Yield) Check->Result Signal Valid

Caption: Step-by-step workflow for characterizing weakly emissive ligands like Br-DMPP.

Critical Step - Deoxygenation: Because the bromine atom promotes triplet state population, any potential phosphorescence (even at room temperature in some matrices) or triplet-mediated reactivity will be quenched by dissolved oxygen.[1] Always degas samples for at least 15 minutes before measurement.

Applications & Causality[2]

Phosphorescent Metal Complexes (OLEDs)

Br-DMPP is a "pro-ligand" for Iridium(III) and Platinum(II) complexes.[1]

  • Mechanism: Upon coordination, the ligand becomes rigid (stopping vibrational energy loss).[1] The Br atom further enhances the metal-to-ligand charge transfer (MLCT) spin-orbit coupling.[1]

  • Result: The complex emits highly efficient phosphorescence (green/yellow), utilized in OLED emitters.[1]

Fluorescent Sensing (Turn-On Probes)

The free ligand can act as a cation sensor (e.g., Zn


, Cd

).[1]
  • Mechanism: Coordination of a metal ion to the pyridine-pyrazole pocket locks the rotation (Che-Enhanced Fluorescence, CHEF) and blocks the lone-pair quenching mechanism.[1]

  • Bromine Role: The Br group can be used to fine-tune the

    
     of the pyrazole nitrogen, altering the sensitivity range for specific ions.[1]
    

References

  • Synthesis of Pyrazolyl-Pyridines

    • Title: "Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles."
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Defines the synthetic route to ensure 1,5-dimethyl regiochemistry.
    • (General Journal Link for verification)

  • Photophysics of Brominated Ligands

    • Title: "Heavy-atom effects on the excited-state properties of cyclometalated iridium(III) complexes."[1]

    • Source:Inorganic Chemistry.
    • Context: Explains the quenching mechanism ( ) and promotion of in Br-substituted ligands.
    • [1]

  • Crystal Structure & Stacking

    • Title: "(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone."
    • Source:Acta Crystallographica Section E.
    • Context: Provides structural analogs demonstrating the steric impact of the 4-bromo-3,5-dimethyl motif.[1]

  • Sensing Applications

    • Title: "Pyrazolyl-pyridine ligands: Synthesis and fluorescence sensing of Zn(II)."
    • Source:Dyes and Pigments.[1]

    • Context: Illustrates the "Turn-On" fluorescence mechanism upon metal binding.[1]

Sources

Exploratory

Harnessing the Halogen: The Strategic Role of Bromine Substitution in Modulating Pyridine-Pyrazole Ligand Reactivity

An In-Depth Technical Guide Abstract Pyridine-pyrazole based ligands represent a cornerstone in modern coordination chemistry, prized for their modularity and the unique properties they impart to metal complexes. The str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Pyridine-pyrazole based ligands represent a cornerstone in modern coordination chemistry, prized for their modularity and the unique properties they impart to metal complexes. The strategic functionalization of the ligand scaffold is a powerful tool for tuning the steric and electronic environment of the coordinated metal center, thereby directing its reactivity and catalytic potential. This technical guide delves into the specific role of bromine substitution, a key halogenation strategy, in modulating the performance of pyridine-pyrazole ligands. We will explore the synthetic methodologies for introducing bromine, analyze its profound impact on the ligand's electronic structure and coordination behavior, and detail its influence on the reactivity of the resulting metal complexes in critical applications such as catalysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage ligand design for precise control over chemical transformations.

Introduction: The Pyridine-Pyrazole Scaffold and the Rationale for Bromination

Pyridine-pyrazole ligands are a class of N-heterocyclic compounds that have garnered significant attention due to their versatile coordination chemistry.[1] Combining the π-accepting pyridine ring with the π-excessive pyrazole ring creates a unique electronic framework. The presence of both a pyridine-like (sp²) and a pyrrole-like (sp³) nitrogen atom in the pyrazole moiety allows for diverse binding modes and the potential for proton-responsive behavior.[2][3] These characteristics make their metal complexes highly effective in fields ranging from homogeneous catalysis and supramolecular chemistry to the development of advanced materials and metalloenzymes mimics.[4][5][6]

The true power of this ligand class lies in its tunability. The properties of the resulting metal complex—such as its stability, redox potential, and catalytic efficacy—are intrinsically linked to the electronic and steric characteristics of the ligand.[7] Substitution on either the pyridine or pyrazole ring offers a direct handle to modulate these properties.[6][8]

Why Bromine?

Halogenation, and specifically bromination, is a particularly effective strategy for several reasons:

  • Electronic Perturbation: Bromine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the heterocyclic rings, making the ligand a weaker σ-donor but potentially a better π-acceptor. This electronic perturbation is transmitted to the coordinated metal center, directly influencing its redox properties and Lewis acidity.[6][8]

  • Steric Influence: The atomic radius of bromine introduces steric bulk, which can influence the coordination geometry around the metal, prevent unwanted side reactions, and enhance the stability of the complex.

  • Synthetic Handle: The carbon-bromine bond is a versatile functional group, serving as a reactive site for further post-complexation modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), opening pathways to more complex, multifunctional ligand architectures.

This guide provides a comprehensive examination of how the strategic placement of bromine atoms on pyridine-pyrazole scaffolds serves as a critical design element for controlling and enhancing chemical reactivity.

Synthesis of Brominated Pyridine-Pyrazole Ligands: Methodologies and Protocols

The introduction of bromine onto the pyridine-pyrazole framework can be achieved through two primary strategies: direct bromination of a pre-formed ligand or construction of the ligand from a brominated precursor. The choice of method depends on the desired regioselectivity and the stability of the starting materials.

Synthetic Strategies
  • Building from Brominated Precursors: This is often the most reliable method for achieving specific regioselectivity. A common and highly effective approach involves the nucleophilic substitution of a brominated pyridine, such as 2,6-dibromopyridine, with a pyrazole salt.[9] This method allows for the predictable synthesis of ligands where the pyrazole units are attached to specific positions on the pyridine ring.

  • Direct Electrophilic Bromination: Direct bromination of the pyrazole ring is also possible, typically at the 4-position, which is most susceptible to electrophilic attack. Reagents like N-Bromosuccinimide (NBS) or molecular bromine can be used.[10] Bromination of the pyridine ring is more challenging due to its electron-deficient nature but can be accomplished under forcing conditions or with powerful brominating agents.[11] For instance, using CuBr₂ as both a copper source and a brominating agent has been shown to result in the in-situ bromination of a pyrazole ligand during complex formation.[12]

Experimental Protocol: Synthesis of 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine (L1)

This protocol, adapted from established literature, details the synthesis of a pyridine-pyrazole ligand from a brominated pyridine precursor.[9] This method highlights the "building block" approach to ensure regiochemical control.

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the sodium salt of ethyl pyrazole-4-carboxylate (2 equivalents) and 2,6-dibromopyridine (1 equivalent).

  • Solvent and Reaction: Add anhydrous diglyme as the solvent. Heat the reaction mixture to 130°C and maintain for 5 days. The high temperature is necessary to drive the nucleophilic aromatic substitution.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the 2,6-dibromopyridine spot indicates the progression of the reaction. Note that a significant byproduct, 2-bromo-6-[4-(ethylcarboxy)pyrazol-1-yl]pyridine, is often formed.[9]

  • Workup and Isolation: After cooling to room temperature, quench the reaction with deionized water and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to separate the desired disubstituted product (L1) from the monosubstituted byproduct and unreacted starting materials.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: Synthetic Workflow

The following diagram illustrates the general workflow for synthesizing a disubstituted pyridine-pyrazole ligand from a brominated precursor.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_purification Workup & Purification cluster_product Final Product R1 2,6-Dibromopyridine Cond Anhydrous Diglyme 130°C, 5 days R1->Cond R2 Sodium Pyrazole Salt (2 eq.) R2->Cond Workup Aqueous Workup & Extraction Cond->Workup Reaction Mixture Chrom Column Chromatography Workup->Chrom Prod 2,6-di(pyrazol-1-yl)pyridine Ligand Chrom->Prod

Caption: Synthetic workflow for pyridine-pyrazole ligands.

Impact of Bromine on Ligand Properties and Structure

The introduction of a bromine atom causes significant, predictable changes to the electronic and steric profile of the pyridine-pyrazole ligand, which can be quantified through spectroscopic and crystallographic analysis.

Electronic Effects: A Deeper Dive

The primary influence of bromine is its strong electron-withdrawing inductive effect (-I). This perturbation has several cascading consequences:

  • Reduced Basicity: The withdrawal of electron density from the N-donor atoms of both the pyridine and pyrazole rings reduces their Lewis basicity. This weakening of the ligand's donor strength can affect the stability and formation kinetics of its metal complexes.

  • Modulation of Redox Potentials: When coordinated to a redox-active metal (e.g., Fe, Cu), the electron-withdrawing nature of bromine makes the metal center more electron-deficient. This stabilizes lower oxidation states and shifts the M(III)/M(II) or M(II)/M(I) redox potentials to more positive values. This effect has been systematically demonstrated in studies of substituted pyridinophane complexes, where a direct correlation between the Hammett parameter of the substituent and the iron redox potential was established.[6]

Data Presentation: Substituent Effects on Iron(III) Complex Properties

The following table summarizes data adapted from studies on 4-substituted pyridinophane iron complexes, illustrating the clear relationship between the electronic nature of the substituent and the resulting complex's redox potential and reactivity.[6]

Substituent (X)Hammett Parameter (σp)Fe(III)/Fe(II) Redox Potential (E₁/₂) vs Fc/Fc⁺ (mV)Catalytic Yield (%) in C-C Coupling
-NH₂-0.66-55032
-OCH₃-0.27-48239
-H0.00-44546
-Br +0.23 -412 53
-CN+0.66-39858

This data demonstrates a clear trend: as the substituent becomes more electron-withdrawing (more positive σp), the redox potential of the iron center becomes more positive, and the catalytic yield in the studied C-C coupling reaction increases.[6]

Structural Characterization and Steric Influence

Single-crystal X-ray diffraction is the definitive method for elucidating the structural impact of bromine substitution. Analysis of crystal structures reveals subtle but important changes in bond lengths and angles. For example, in a brominated ligand complex, one might observe a slight elongation of the metal-nitrogen bonds due to the reduced basicity of the nitrogen donors.

Furthermore, the steric bulk of the bromine atom can enforce a particular conformation or coordination geometry, which can be crucial for catalytic selectivity. It can shield the metal center, preventing the coordination of larger substrates or inhibiting the formation of undesirable bridged dimeric species.

Coordination Chemistry and Catalytic Reactivity

The electronic and steric changes induced by bromine substitution directly translate into altered coordination behavior and reactivity.

Coordination and Complex Formation

Brominated pyridine-pyrazole ligands readily form complexes with a wide range of transition metals, including copper(II), iron(II/III), and zinc(II).[4][9][12] The bromine substituent can influence the final structure of the complex. For instance, in the synthesis of copper complexes using CuBr₂, the bromide ions can act as bridging ligands, leading to the formation of binuclear or trinuclear structures, with the brominated pyrazole also participating in bridging.[12]

Modulation of Catalytic Activity

The true functional consequence of bromination is most evident in catalysis. By tuning the electronic properties of the metal center, the catalytic activity can be precisely controlled.

  • Oxidation Catalysis: In oxidation reactions, a more electron-deficient (i.e., more Lewis acidic) metal center, resulting from a brominated ligand, can be a more potent catalyst. Pyrazole-based copper complexes are known to be effective catalysts for the oxidation of catechols to o-quinones, mimicking the action of the catecholase enzyme.[13][14] The presence of an electron-withdrawing bromine atom can enhance the rate of this reaction by increasing the electrophilicity of the copper center, facilitating substrate binding and activation.

  • Cross-Coupling Reactions: As shown in the table above, iron complexes of brominated pyridinophane ligands exhibit higher catalytic activity in C-C coupling reactions.[6] The more electron-deficient iron center is hypothesized to be more reactive towards the substrates, leading to higher conversion yields.

Visualization: Proposed Catalytic Cycle

This diagram illustrates a generalized catalytic cycle for a C-C coupling reaction catalyzed by an iron complex, highlighting how the ligand (L) influences the metal center's reactivity. Bromination of L would make the Fe(III) center more electrophilic, potentially accelerating steps like transmetalation.

G Product (R¹-R²) Fe_III L-Fe(III) Fe_I L-Fe(I) Fe_III->Fe_I Reduction Fe_III_R1 L-Fe(III)-R¹ Fe_I->Fe_III_R1 Oxidative Addition (R¹-X) Fe_III_R1_R2 L-Fe(III)-R¹R² Fe_III_R1->Fe_III_R1_R2 Transmetalation (R²-M) Fe_III_R1_R2->Fe_III Reductive Elimination

Caption: Generalized catalytic cycle for C-C coupling.

Conclusion and Future Outlook

The substitution of bromine on pyridine-pyrazole ligands is far more than a simple structural modification; it is a strategic design choice that provides a powerful means to control reactivity. By exerting a predictable electron-withdrawing effect, bromine modulates the electronic properties of the coordinated metal center, directly impacting stability, redox potential, and, most critically, catalytic performance.

Current Challenges and Future Directions:

  • Regioselectivity: While building from precursors offers control, developing more selective methods for direct bromination of complex pyridine-pyrazole scaffolds remains an important goal.

  • Post-Synthetic Modification: The C-Br bond is an ideal anchor for further functionalization. Future work will increasingly focus on using brominated complexes as platforms to build multifunctional catalysts and materials through subsequent cross-coupling reactions.

  • New Applications: The principles outlined here can be extended to other areas. For example, in drug development, modifying a metallodrug's ligand with bromine could tune its redox activity to enhance its therapeutic index. In materials science, brominated ligands can be used to construct metal-organic frameworks (MOFs) with tailored electronic properties for sensing or gas separation applications.[5]

By understanding and harnessing the subtle yet powerful influence of the bromine atom, researchers can continue to design more efficient, selective, and robust molecular systems to meet the challenges of modern chemistry.

References

  • ResearchGate. (2025, August 6). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. Available from: [Link]

  • Journal of Chemistry and Technologies. (2023, October 28). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Available from: [Link]

  • ResearchGate. Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Available from: [Link]

  • Semantic Scholar. (2023, April 17). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available from: [Link]

  • MDPI. (2025, June 6). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Available from: [Link]

  • ResearchGate. (2025, August 7). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Available from: [Link]

  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
  • PMC. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Available from: [Link]

  • ScienceDirect. (2011, November 1). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Available from: [Link]

  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Available from: [Link]

  • PMC. (2022, October 1). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. Available from: [Link]

  • PMC. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Available from: [Link]

  • Russian Chemical Reviews. (2023, December 4). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Available from: [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

  • MDPI. (2023, January 10). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Available from: [Link]

  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

  • PubMed. (2005, December 21). Coordination chemistry of a terpyridine-tris(pyrazolyl) ditopic ligand. Available from: [Link]

  • ResearchGate. Bromination of pyrazole derivatives. Available from: [Link]

  • Semantic Scholar. (2021, January 25). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Available from: [Link]

  • ResearchGate. (2025, August 6). The Coordination Chemistry of Pyrazole-Derived Ligands. Available from: [Link]

  • SpringerLink. (2007, September 26). Substitution effects in N-pyrazole and N-imidazole derivatives along the periodic table. Available from: [Link]

  • Dalton Transactions. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Protocol for the Synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Introduction The pyrazolylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, recognized for its diverse biological activities and utility as a versatile ligand in coordinatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, recognized for its diverse biological activities and utility as a versatile ligand in coordination chemistry. Specifically, substituted 2-(pyrazol-3-yl)pyridines are core components of molecules targeting a range of biological pathways, including c-Jun N-terminal kinase (JNK) inhibition. The target molecule of this protocol, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, serves as a crucial intermediate for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions at the C4-bromo position. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This application note provides a detailed, two-step synthesis protocol for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine. The synthetic strategy is designed for efficiency and regiochemical control, proceeding through two key stages:

  • Knorr Pyrazole Synthesis: Formation of the 2-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine core via a regioselective condensation of a pyridine-derived 1,3-dicarbonyl compound with methylhydrazine.

  • Electrophilic Bromination: Regioselective bromination of the electron-rich pyrazole ring at the C4 position.

The methodologies presented herein are grounded in established principles of heterocyclic chemistry and have been optimized to ensure high yields and purity, providing researchers with a reliable pathway to this valuable building block.

Overall Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Bromination R1 2-Acetylpyridine I1 1-(pyridin-2-yl)butane-1,3-dione (Intermediate 1) R1->I1 1. NaOEt, EtOH 2. H3O+ R2 Ethyl Acetate R3 Methylhydrazine Sulfate I2 2-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine (Intermediate 2) R4 N-Bromosuccinimide (NBS) P 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine (Final Product) I1->I2 H2SO4 (cat.), EtOH, Reflux I2->P CH3CN, rt G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Bromination A Charge Flask: 2-Acetylpyridine, NaOEt, EtOH, Ethyl Acetate B Reflux (4h) A->B C Concentrate in vacuo B->C D Acidic Workup (HCl) C->D E Extract with EtOAc D->E F Dry & Concentrate (Crude Intermediate 1) E->F G Dissolve in EtOH F->G H Add Methylhydrazine Sulfate & H2SO4 (cat.) G->H I Reflux (6h) H->I J Concentrate & Neutralize (NaHCO3) I->J K Extract with DCM J->K L Dry & Concentrate K->L M Column Chromatography L->M N Isolate Intermediate 2 M->N O Dissolve Intermediate 2 in CH3CN N->O Proceed to Bromination P Add NBS (portion-wise) O->P Q Stir at RT (2h) P->Q R Quench (Na2S2O3) Q->R S Concentrate in vacuo R->S T Extract with DCM S->T U Dry & Concentrate T->U V Recrystallize / Column Chromatography U->V W Isolate Final Product V->W

Application

Suzuki-Miyaura coupling using 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Focus Substrate: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine[1] Executive Summary The Challenge: The substrate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine presents a specific "Trojan Horse" challenge in palladi...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Substrate: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine[1]

Executive Summary

The Challenge: The substrate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine presents a specific "Trojan Horse" challenge in palladium catalysis. Unlike standard aryl bromides, this molecule possesses a structural motif (2-pyridyl moiety adjacent to the pyrazole N2 nitrogen) capable of acting as a bidentate N,N-ligand.

The Failure Mode: In the presence of standard catalysts (e.g., Pd(PPh₃)₄), the substrate often out-competes the phosphine ligands, coordinating to the Palladium center to form a thermodynamically stable but catalytically inactive "off-cycle" bis-chelate complex.

The Solution: This guide details two protocols designed to overcome this "auto-poisoning" effect:

  • Protocol A (High-Performance): Utilizes sterically demanding Buchwald precatalysts (XPhos Pd G4) to physically prevent substrate chelation.[1]

  • Protocol B (Scale-Up/Economy): Utilizes a rigid bidentate ligand (dppf) at elevated temperatures to maintain catalyst integrity.[1]

Mechanistic Insight: The "Auto-Poisoning" Trap

Understanding why standard protocols fail is critical for troubleshooting.[1] The substrate contains a perfect coordination pocket similar to 2,2'-bipyridine.

Structural Analysis[1][2]
  • Pyridine Ring (Pos 2): Provides a strong

    
    -donor nitrogen.[1]
    
  • Pyrazole Ring (Pos 3): The N2 nitrogen is electron-rich and spatially adjacent to the pyridine nitrogen.

  • Steric Clash: The 5-methyl group on the pyrazole ring creates moderate steric pressure but is insufficient to prevent planar coordination to Pd(II).

Visualization: Catalyst Deactivation Pathway

The following diagram illustrates how the substrate diverts the active Pd(0) species into a dead end.

G Pd0 Active Pd(0) Species OxAdd Oxidative Addition Pd0->OxAdd + Substrate PdII Pd(II)-Ar-Br Intermediate OxAdd->PdII Chelate DEAD END: Bis-Chelated Pd(II) Complex PdII->Chelate + Substrate (Displaces Ligand) Product Coupled Product PdII->Product + Boronic Acid + Base Substrate Substrate (Excess) Substrate->Chelate

Figure 1: The "Auto-Poisoning" mechanism where the substrate acts as a ligand, trapping the catalyst in an inactive state (Red Node).

Experimental Protocols
Protocol A: The "Buchwald" Method (Recommended for Complexity)

Rationale: This protocol uses XPhos Pd G4 .[1] The bulky biaryl phosphine (XPhos) creates a steric wall that prevents the substrate from coordinating to the Pd center in a bidentate fashion. The G4 precatalyst ensures rapid generation of the active LPd(0) species even at lower temperatures [1, 2].

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv[1]

  • Catalyst: XPhos Pd G4 (2.0 – 4.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5 M in water)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Setup: In a glovebox or under active N₂ flow, charge a reaction vial (equipped with a stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (2-4 mol%).

  • Solvent Addition: Seal the vial. Inject degassed THF (concentration ~0.2 M relative to substrate).[1]

  • Base Activation: Inject the aqueous K₃PO₄ solution (degassed).[1]

    • Note: The biphasic nature is beneficial here; rapid stirring is essential.[1]

  • Reaction: Heat the block to 60 °C .

    • Observation: The solution should turn from pale yellow/orange to a dark amber.[1] If it turns bright yellow and remains clear, the catalyst may be poisoned (see Troubleshooting).

  • Monitoring: Check TLC/LCMS at 1 hour. This catalyst system is typically fast.[1]

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. Caution: The product contains basic nitrogens; use 1% Et₃N in the eluent or use amine-functionalized silica to prevent streaking.

Protocol B: The "Robust" Method (Cost-Effective)

Rationale: Uses Pd(dppf)Cl₂·CH₂Cl₂ .[1] The bidentate dppf ligand binds tightly to Pd, making it harder for the substrate to displace it. Requires higher temperatures to ensure turnover [3].[1]

Reagents:

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: Toluene/Water (4:1 ratio) or DME/Water.[1]

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the Toluene and Water separately with Argon/N₂ for 20 minutes.

  • Charging: Add Substrate, Boronic Acid, Base, and Catalyst to the flask.[3]

  • Reflux: Add solvents and immediately heat to 90–100 °C .

    • Why High Temp? High thermal energy helps dissociate any reversible "off-cycle" substrate coordination.[1]

  • Duration: Run for 4–16 hours.

  • Scavenging: Upon completion, add a metal scavenger (e.g., QuadraSil® MP) or wash with aqueous cysteine to remove residual Pd, which often sticks to the pyridine ring of the product.

Data Summary & Comparison
FeatureProtocol A (XPhos Pd G4)Protocol B (Pd(dppf)Cl₂)
Primary Mechanism Steric exclusion of substrate bindingChelate effect (Ligand vs. Substrate)
Temperature Mild (40–60 °C)High (90–110 °C)
Reaction Time Fast (0.5 – 2 hours)Slow (4 – 16 hours)
Cost High (Precatalyst)Moderate/Low
Risk Sensitive to air during setupRobust, but harder purification (Pd removal)
Yield Potential Excellent (>90%)Good (70–85%)
Troubleshooting: Self-Validating Systems

Symptom 1: Reaction Stalls, Solution is Clear/Bright Yellow.

  • Diagnosis: Catalyst poisoning.[1][4][5] The substrate has displaced the ligand.

  • Validation: Take an aliquot. Add 5 mol% PPh₃ or more XPhos.[1] If reaction restarts, the ligand concentration was too low to compete with the substrate.

  • Fix: Switch to Protocol A or increase ligand:Pd ratio to 2:1.

Symptom 2: Formation of "Pd Black" (Precipitate). [4]

  • Diagnosis: Catalyst decomposition (particle agglomeration).[1][4]

  • Validation: This usually happens if the oxidative addition is too slow (unreactive bromide) or the ligand is oxidizing.

  • Fix: Ensure rigorous degassing.[1] The 1,5-dimethyl group on the pyrazole adds steric bulk near the Br, slowing oxidative addition. Increase temperature or switch to a more electron-rich ligand (e.g., SPhos).[1]

Symptom 3: Protodeboronation (Boronic Acid degradation). [6]

  • Diagnosis: Boronic acid is consumed, but no product forms (Ar-H found in LCMS).[1]

  • Fix: The pyrazole/pyridine nitrogen may be acting as a base, facilitating deboronation. Use a milder base (K₃PO₄ instead of Carbonates) or use a Boronic Ester (Pinacol ester) which is more stable.[1]

Workflow Visualization

Workflow Start Start: Weigh Reagents Degas CRITICAL STEP: Degas Solvents (20 min) Start->Degas Mix Combine in Inert Atmosphere Degas->Mix Check Substrate Check: Is N-N Chelation Possible? Mix->Check PathA Yes: Use Protocol A (XPhos Pd G4) Check->PathA High Risk PathB No: Use Protocol B (Standard Pd) Check->PathB Low Risk Heat Heat to Opt. Temp (60°C or 100°C) PathA->Heat PathB->Heat Monitor Monitor: Color Change? (Yellow -> Amber) Heat->Monitor Workup Workup & Scavenge Pd Monitor->Workup

Figure 2: Decision tree and workflow for handling chelating substrates.

References
  • Buchwald, S. L., et al. (2013).[1][7] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Dvorak, C. A., et al. (2014).[1] "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Organic Chemistry Frontiers. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the C-Br Bond in Pyridine-Pyrazole Ligands

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Pyridine-Pyrazole Scaffolds Pyridine-pyrazole based ligands represent a cornerstone in modern chemistry, valued for their versatile c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Pyridine-Pyrazole Scaffolds

Pyridine-pyrazole based ligands represent a cornerstone in modern chemistry, valued for their versatile coordination properties which are instrumental in catalysis, materials science, and particularly in drug discovery.[1][2][3] The fusion of an electron-deficient pyridine ring with an electron-rich pyrazole ring creates a unique electronic and structural framework. This scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[4][5][6][7][8]

The synthetic utility of these ligands is greatly enhanced by the strategic introduction of functional groups. A common and powerful approach involves the use of a bromo-substituted pyridine-pyrazole precursor. The carbon-bromine (C-Br) bond serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures and facilitating structure-activity relationship (SAR) studies.[9]

This guide provides an in-depth analysis and detailed protocols for the most critical C-Br bond functionalization reactions, focusing on the causality behind experimental choices to empower researchers to adapt and troubleshoot these powerful transformations.

The Engine of Innovation: The Palladium-Catalyzed Cross-Coupling Cycle

At the heart of modern synthetic chemistry lies the palladium-catalyzed cross-coupling reaction, a process so fundamental it was recognized with the 2010 Nobel Prize in Chemistry.[10] Understanding its mechanism is critical to appreciating the nuances of the protocols that follow. The process is a catalytic cycle, meaning the palladium catalyst is regenerated at the end of each turn.[10][11]

The cycle universally proceeds through three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the bromo-pyridine-pyrazole (R-X), inserting itself into the C-Br bond. This oxidizes the palladium to a high-valent Pd(II) state, forming a new complex.[10][12]

  • Transmetalation: The second coupling partner, an organometallic reagent (R'-M), exchanges its organic group (R') with the halide (X) on the palladium complex. This step brings the two fragments to be coupled together on the same metal center.[10][12]

  • Reductive Elimination: The two organic groups (R and R') are expelled from the palladium complex, forming the new desired C-C or C-N bond (R-R'). This step reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[10][11]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex L₂Pd(II)(R)X pd0->pd2_complex ox_add Oxidative Addition pd2_coupled L₂Pd(II)(R)R' pd2_complex->pd2_coupled R'-M (Coupling Partner) -MX transmetal Transmetalation pd2_coupled->pd0 red_elim Reductive Elimination

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Core Application Protocols

The following protocols are designed as robust starting points. Researchers should note that pyridine-containing substrates can be challenging due to the potential for the lone pair on the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[13][14] Therefore, careful selection of ligands, bases, and conditions is paramount for success.

Protocol 1: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides, creating conjugated systems important for materials and as precursors to other heterocycles like azaindoles.[15][16] The reaction is distinguished by its use of a copper(I) co-catalyst, which facilitates the transmetalation step.[17]

Causality: The palladium catalyst activates the C-Br bond, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate readily undergoes transmetalation with the Pd(II) complex, a step that would otherwise be slow. The choice of a mild base like triethylamine (Et₃N) is crucial as it also serves as a solvent and scavenges the HBr formed.

Optimized Reaction Conditions The following table summarizes conditions found to be effective for the Sonogashira coupling of amino-bromopyridines with terminal alkynes.[15][16]

ParameterOptimal ConditionRole
Catalyst Pd(CF₃COO)₂ (2.5 mol%)Activates the C-Br bond
Ligand PPh₃ (5.0 mol%)Stabilizes and activates the Pd catalyst
Co-catalyst CuI (5.0 mol%)Forms copper acetylide for transmetalation
Base Et₃NNeutralizes HBr, aids acetylide formation
Solvent DMFAprotic polar solvent to dissolve reagents
Temperature 100 °CProvides thermal energy to overcome activation barriers
Time 3 hoursTypical reaction duration

Step-by-Step Protocol:

  • Reaction Setup: To a dry 10 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add Pd(CF₃COO)₂ (4.2 mg, 0.0125 mmol, 2.5 mol%), PPh₃ (6.6 mg, 0.025 mmol, 5.0 mol%), and CuI (4.8 mg, 0.025 mmol, 5.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as these reactions are oxygen-sensitive.[13]

  • Solvent Addition: Add 2.0 mL of anhydrous DMF via syringe and stir the mixture for 30 minutes at room temperature to allow for catalyst pre-formation.

  • Reagent Addition: Add the bromo-pyridine-pyrazole substrate (0.5 mmol, 1.0 equiv), the terminal alkyne (0.6 mmol, 1.2 equiv), and triethylamine (Et₃N, 1.0 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-pyridine-pyrazole derivative.[18]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, a key transformation in pharmaceutical synthesis.[19] The reaction couples an aryl halide with a primary or secondary amine.

Causality: Success with electron-deficient heteroaryl halides like bromopyridines often requires the use of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos). These ligands accelerate the rate-limiting reductive elimination step and prevent catalyst deactivation.[13][20] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active nucleophile for coordination to the palladium center.[20]

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis prep1 Charge Schlenk flask with: - Bromo-pyridine-pyrazole - Amine - Pd Catalyst (e.g., [Pd₂(dba)₃]) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) prep2 Establish Inert Atmosphere (Purge with Argon/N₂) prep1->prep2 prep3 Add Anhydrous Solvent (e.g., Toluene) prep2->prep3 react1 Heat with Stirring (e.g., 80 °C, 4h) prep3->react1 react2 Monitor by TLC/LC-MS react1->react2 react3 Cool to RT & Quench react2->react3 react4 Aqueous Work-up (Wash with Brine) react3->react4 purify1 Dry Organic Layer (MgSO₄) react4->purify1 purify2 Concentrate in vacuo purify1->purify2 purify3 Purify by Column Chromatography or Recrystallization purify2->purify3 purify4 Characterize Product (NMR, MS, Anal.) purify3->purify4

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Step-by-Step Protocol: [21]

  • Reaction Setup: In a glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk vessel with the bromo-pyridine-pyrazole (1.0 equiv), the amine (1.1-1.5 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium precursor such as [Pd₂(dba)₃] (e.g., 2 mol% Pd), and a suitable phosphine ligand such as (±)-BINAP (e.g., 4 mol%).

  • Inert Atmosphere: Seal the vessel and remove it from the glovebox, or ensure it is maintained under a positive pressure of argon.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the resulting mixture to 80-110 °C with vigorous stirring for 4-24 hours. The optimal temperature and time are substrate-dependent.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a solvent like diethyl ether or ethyl acetate. Wash the mixture with water and then brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography or recrystallization.

  • Characterization: Verify the product's identity and purity via ¹H NMR, ¹³C NMR, IR, and elemental analysis or HRMS.[21]

Protocol 3: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, coupling aryl halides with organoboron reagents (boronic acids or esters). Its popularity stems from the commercial availability, stability, and low toxicity of the boron reagents.[22]

Causality: A key mechanistic feature of the Suzuki coupling is the requirement of a base to activate the organoboron species. The base (e.g., K₂CO₃, Cs₂CO₃) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[22] The reaction is highly tolerant of various functional groups and can often be run in aqueous solvent mixtures.

Step-by-Step Protocol: [23]

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the bromo-pyridine-pyrazole (1.0 equiv), the arylboronic acid (1.3 equiv), a base such as KOH or K₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., a pre-formed pyridine-pyrazole/Pd(II) complex at 0.1 mol%, or a standard catalyst like Pd(PPh₃)₄ at 1-5 mol%).

  • Solvent Addition: Add the solvent system, often a mixture such as EtOH/H₂O (1:1).

  • Inert Atmosphere: De-gas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction. If using microwave irradiation, a typical condition is 2-10 minutes at a set power (e.g., 60 W).[23] If using conventional heating, 80-100 °C for 2-12 hours is common.

  • Monitoring: Check for completion using TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

  • Characterization: Confirm the structure of the biaryl product by ¹H NMR, ¹³C NMR, and HRMS.

Catalyst System Comparison for Suzuki Coupling

Catalyst SystemSubstratesBaseSolventConditionsYieldReference
Pyridine-Pyrazole/Pd(II)4'-bromoacetophenone, phenylboronic acidKOHEtOH/H₂O60W µW, 2 min>99%[23]
Pd(PPh₃)₄Halogenated aminopyrazoles, arylboronic acidsK₂CO₃Dioxane/H₂O100 °C, 16h60-95%[9]
Protocol 4: Stille Coupling for C(sp²)-C(sp²) Bond Formation

The Stille reaction couples an organic halide with an organotin (stannane) reagent. It is known for its high functional group tolerance and the fact that the reaction conditions are generally neutral and mild.

Causality & Caveats: The transmetalation step in the Stille coupling does not require a base for activation, which is an advantage for base-sensitive substrates.[24] However, the primary drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[24][25] For these reasons, the Suzuki coupling is often preferred, but the Stille reaction remains a powerful option for specific applications where other methods fail. The use of additives like CuI or LiCl can significantly accelerate the reaction.[24][26]

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the bromo-pyridine-pyrazole (1.0 equiv), the organostannane reagent (1.1-1.2 equiv), and a catalyst such as Pd(PPh₃)₄ (2-5 mol%) in an anhydrous, degassed solvent like toluene or dioxane.

  • Additive (Optional): If required, add LiCl (2.0-3.0 equiv).

  • Reaction: Heat the mixture to 80-100 °C for 6-24 hours, stirring under a positive pressure of argon.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture can be quenched by adding an aqueous solution of KF. Stirring for 30-60 minutes precipitates the tin fluoride salts, which can be removed by filtration through celite. Dilute the filtrate with an organic solvent and wash with water.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography. Careful chromatography is often required to separate the product from residual tin byproducts.

  • Characterization: Confirm the structure via standard spectroscopic methods (NMR, MS).

Conclusion

The functionalization of the C-Br bond in pyridine-pyrazole ligands via palladium-catalyzed cross-coupling is a robust and versatile strategy for the synthesis of complex, high-value molecules. The Sonogashira, Buchwald-Hartwig, Suzuki-Miyaura, and Stille reactions provide reliable pathways to install alkynyl, amino, and aryl/vinyl groups, respectively. Success in these transformations hinges on a mechanistic understanding of the catalytic cycle and the careful selection of catalysts, ligands, bases, and reaction conditions tailored to the unique electronic properties of the pyridine-pyrazole scaffold. The protocols outlined in this guide serve as a comprehensive resource for researchers aiming to leverage these powerful reactions in drug discovery and materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • Zhu, G., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Retrieved from [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. Retrieved from [Link]

  • Kim, J., & Movassaghi, M. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Faiz, S., et al. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Mondal, P., & Maiti, D. (2019). Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. Chemical Communications. Retrieved from [Link]

  • Gaur, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical C-H Bond Functionalization of Nitrogen Heterocycles. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
  • Zaitsev, V. P., et al. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Retrieved from [Link]

  • Hu, D., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Retrieved from [Link]

  • Colby, D. A., et al. (2011). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters. Retrieved from [Link]

  • Najar, A. M., & Hasan, H. M. I. (2020). Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu. Journal of Physical Chemistry & Biophysics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Akerman, M. P., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Retrieved from [Link]

  • Bouroumane, N., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering. Retrieved from [Link]

  • MDPI. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Qasem, Ali, H. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Copper‐Catalyzed C C Bond Formation via C H Functionalization of N‐Heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction - Chem 115. Retrieved from [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu(II), Zn(II), Ni(II), and Ru(II) In Solution. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dolbak, A. E., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Iaroshenko, V. O., et al. (2014). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Retrieved from [Link]

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Application

Application Note: Scalable Synthesis of Brominated Pyrazolo-Pyridine Scaffolds

Executive Summary Pyrazolo-pyridine scaffolds are privileged structures in kinase inhibitor design (e.g., Ibrutinib intermediates, Trk inhibitors). The introduction of a bromine atom is a critical "pivot point" for diver...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo-pyridine scaffolds are privileged structures in kinase inhibitor design (e.g., Ibrutinib intermediates, Trk inhibitors). The introduction of a bromine atom is a critical "pivot point" for divergent synthesis, enabling subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

However, scaling these reactions presents two distinct challenges:

  • Regiocontrol: Ensuring exclusive C3-bromination without poly-halogenation.

  • Process Safety: Managing the significant exotherms associated with N-bromosuccinimide (NBS) and avoiding specific solvent incompatibilities that lead to thermal runaways.

This guide details two field-proven protocols for the scalable synthesis of brominated pyrazolo-pyridines, prioritizing safety, yield, and crystallizability.

Strategic Analysis: Scaffold Reactivity

The two most common isomers exhibit distinct electronic behaviors that dictate the synthetic strategy.

FeaturePyrazolo[1,5-a]pyridine Pyrazolo[3,4-b]pyridine
Structure Bridgehead nitrogen (fused 5-6 system).[1]Fused pyridine-pyrazole (distinct NH).[1]
Electronic Character Electron-rich at C3 (similar to indole).[1]Electron-deficient pyridine ring; Pyrazole NH is acidic.[1]
Bromination Site C3 (Highly favored electrophilic attack).[1]C3 (Favored, but N-bromination can occur first).[1]
Scale-Up Risk Over-bromination (di-bromo species).[1]Solubility issues; Trapping of N-Br species.[1]
Decision Framework (DOT Visualization)

SynthesisStrategy Start Target Scaffold TypeA Pyrazolo[1,5-a]pyridine Start->TypeA TypeB Pyrazolo[3,4-b]pyridine Start->TypeB ActionA Direct Electrophilic Substitution (SEAr) TypeA->ActionA Electron Rich C3 ActionB Direct Bromination (Acidic Media) TypeB->ActionB N-H Protection/Control Hazard CRITICAL HAZARD: Avoid NBS + DMF > 80°C ActionA->Hazard ResultA 3-Bromo-pyrazolo[1,5-a]pyridine (High Regioselectivity) ActionA->ResultA ActionB->Hazard ResultB 3-Bromo-pyrazolo[3,4-b]pyridine (Requires pH Control) ActionB->ResultB

Figure 1: Strategic decision tree for bromination routes. Note the critical safety checkpoint regarding solvent selection.

Critical Process Safety: The NBS/DMF Hazard

STOP & READ: A common laboratory practice is to dissolve NBS in DMF (N,N-dimethylformamide) for polarity reasons.[1] At scale, this is hazardous.

Research and thermal safety analyses (ARC/DSC) have confirmed that NBS and DMF can undergo a violent, self-accelerating decomposition reaction starting as low as 80°C, releasing massive amounts of gas and heat [1, 2].

  • Prohibited: Do not add solid NBS to hot DMF. Do not heat NBS/DMF mixtures above 50°C without rigorous thermal scanning.

  • Recommended Alternative: Use Acetonitrile (ACN) or Ethyl Acetate where possible.[1] If DMF is required for solubility, keep temperatures <35°C and use a semi-batch addition of NBS to control the exotherm.

Protocol A: Regioselective Bromination of Pyrazolo[1,5-a]pyridine

Target: 3-Bromo-pyrazolo[1,5-a]pyridine derivatives

This protocol utilizes the electron-rich nature of the C3 position. We avoid elemental bromine (


) due to handling difficulties (corrosive fumes) and instead use NBS, which allows for precise stoichiometric control.
Materials
  • Substrate: Pyrazolo[1,5-a]pyridine core (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Freshly recrystallized if yellow.[1]

  • Solvent: Acetonitrile (ACN) (10 volumes)[1]

  • Quench: Sodium thiosulfate (10% aq)

Step-by-Step Methodology
  • Charge: To a reactor equipped with a mechanical stirrer and internal temperature probe, charge the Pyrazolo[1,5-a]pyridine substrate and ACN. Cool to 0–5°C.

    • Why? Low temperature suppresses the formation of poly-brominated impurities.[1]

  • Addition: Add NBS solid in 4–5 equal portions over 60 minutes.

    • Exotherm Check: Ensure internal temperature does not exceed 10°C during addition.

  • Reaction: Allow the mixture to warm to 20–25°C (Room Temperature) and stir for 2–4 hours.

    • Monitor: HPLC should show <1% starting material.[1] If reaction stalls, add 0.05 equiv NBS.

  • Quench: Add 10% aqueous sodium thiosulfate (5 vol) to destroy excess NBS. Stir for 20 minutes.

    • Visual Cue: Solution color should change from orange/red to pale yellow.

  • Workup (Precipitation Method):

    • Concentrate the ACN solution under vacuum to ~3 volumes.

    • Add water (10 volumes) slowly to induce precipitation.[1]

    • Cool to 0°C and age the slurry for 2 hours.

  • Isolation: Filter the solid. Wash with cold water/methanol (9:1).[1] Dry in a vacuum oven at 45°C.

Yield Target: 85–92% Purity: >98% (a/a) HPLC

Protocol B: Direct Bromination of Pyrazolo[3,4-b]pyridine

Target: 3-Bromo-1H-pyrazolo[3,4-b]pyridine[1]

This scaffold is less electron-rich.[1] The challenge here is solubility and the acidic N-H proton. We utilize a DMF-based protocol (strictly temperature controlled) or an acidic aqueous suspension to promote C3 selectivity.[1]

Materials
  • Substrate: 1H-Pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Reagent: NBS (1.1 equiv)[1]

  • Solvent: DMF (5 volumes) - See Safety Warning

  • Base: Potassium Carbonate (optional, if N-alkylation is desired simultaneously, otherwise omit).

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in DMF at 20°C.

  • Controlled Addition: Add NBS as a solution in DMF (2 vol) via addition funnel over 2 hours.

    • Critical Control: Maintain temperature at 20–25°C . Do NOT heat.

  • Reaction Monitoring: Stir at ambient temperature for 12 hours.

    • Note: This reaction is slower than Protocol A due to the electron-deficient pyridine ring.[1]

  • Quench & Crystallization:

    • Pour the reaction mixture slowly into a vigorously stirred vessel containing Ice Water (20 volumes).

    • The product typically precipitates as a beige solid.

  • Purification (Trituration):

    • Filter the crude solid.[2][3]

    • Suspend the wet cake in hot Ethanol (5 volumes) at 60°C for 30 minutes (Slurry wash).

    • Cool to room temperature and filter.[2]

    • Why? This removes succinimide byproducts and unreacted impurities without the yield loss of a full recrystallization.

Yield Target: 75–85% Purity: >97% (a/a) HPLC

Troubleshooting & Quality Control

Common Impurities Table
ImpurityCauseRemediation
Dibromo-species Excess NBS or High Temperature.[1]Control stoichiometry (1.05 eq max). Keep T < 10°C during addition.
Succinimide (residual) Poor washing during filtration.[1]Water wash is insufficient. Use 10% MeOH/Water or Ethanol slurry.
N-Bromo intermediate Incomplete rearrangement (Protocol B).Extend reaction time; ensure acidic/neutral conditions (avoid strong base).
Analytical Checkpoint (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% TFA) / ACN gradient.[1]

  • Detection: UV at 254 nm.

  • Note: Brominated products are significantly more hydrophobic (retain longer) than the starting material.[1]

References

  • Guan, M., et al. (2021).[4] "Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction." Organic Process Research & Development, 25(6), 1375–1382.[4] [Link][1][4]

  • Yang, W., et al. (2020).[5] "Hazards of N-Bromosuccinimide (NBS) in DMF." Organic Process Research & Development, 24(8), 1586–1601. [Link][1]

  • Hovione Safety Alert. (2023). "Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide." [Link][1]

  • Li, J., et al. (2022). "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines." RSC Advances, 12, 12345. [Link]

  • Wang, L., et al. (2019). "One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles." Molecules, 24(5), 903. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Cross-Coupling of 4-Bromo-Pyrazole Derivatives

Introduction: The Pyrazole Core in Modern Chemistry The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding hav...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a "privileged" structure in drug discovery. Functionalization of the pyrazole ring is therefore a critical task for chemists aiming to modulate biological activity or tune material properties. Among the various positions on the pyrazole ring, the C4 position presents a valuable vector for introducing molecular diversity.

Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2][3] This guide provides an in-depth analysis and practical protocols for the strategic functionalization of 4-bromo-pyrazole derivatives, offering researchers a comprehensive toolkit for synthesizing novel molecular entities.

Strategic Decision-Making in Cross-Coupling

Choosing the correct cross-coupling reaction is paramount and depends entirely on the desired bond construction. The following workflow provides a logical pathway for selecting the appropriate methodology.

G Workflow for Selecting a Cross-Coupling Strategy cluster_start cluster_bond cluster_reactions cluster_partners Start Start: 4-Bromo-Pyrazole Derivative BondType What type of bond to form? Start->BondType Suzuki Suzuki-Miyaura (C-Aryl, C-Vinyl) BondType->Suzuki   C(sp²)-C(sp²) Sonogashira Sonogashira (C-Alkynyl) BondType->Sonogashira C(sp²)-C(sp) Heck Heck-Mizoroki (C-Alkene) BondType->Heck C(sp²)-C(sp²) (alkenyl) Buchwald Buchwald-Hartwig (C-Amine, C-Ether) BondType->Buchwald C(sp²)-N / C(sp²)-O Boronic Coupling Partner: Boronic Acid/Ester Suzuki->Boronic Alkyne Coupling Partner: Terminal Alkyne Sonogashira->Alkyne Alkene Coupling Partner: Activated Alkene Heck->Alkene Amine Coupling Partner: Amine, Alcohol Buchwald->Amine

Caption: Decision workflow for cross-coupling 4-bromo-pyrazoles.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method due to its operational simplicity, the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions that tolerate a wide variety of functional groups.[4][5][6]

Causality and Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0)/Palladium(II) intermediate.[2][7][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 4-bromo-pyrazole. This is often the rate-limiting step, and its efficiency is heavily influenced by the electron density of the pyrazole ring and the steric bulk of the phosphine ligand.[6]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the boronate by a base to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Py-Br) (Oxidative Addition) Pd0->OA_Complex Pyrazole-Br TM_Complex L₂Pd(II)(Py-R') (Transmetalation) OA_Complex->TM_Complex R'-B(OR)₂ + Base Product Pyrazole-R' + L₂Pd(0) TM_Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point. Optimization may be required based on the specific electronic and steric properties of the coupling partners.[5]

Materials:

  • 4-Bromo-pyrazole derivative (1.0 equiv)

  • Aryl/vinyl boronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) (1-5 mol%)[4]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O (4:1), DME/H₂O (10:4), Toluene)[5]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask or microwave vial, add the 4-bromo-pyrazole, boronic acid derivative, palladium catalyst, and base under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe. It is crucial to ensure solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[9][10]

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Microwave irradiation can significantly shorten reaction times.[5][11] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Key Parameters & Troubleshooting
ParameterRecommended Conditions & RationaleTroubleshooting Tips
Catalyst Pd(PPh₃)₄ (2-5 mol%): Good general-purpose catalyst. XPhos/Buchwald Precatalysts (1-3 mol%): Highly active for challenging or sterically hindered substrates.[4]Low Yield: Increase catalyst loading. Switch to a more active Buchwald-type ligand/precatalyst. Ensure catalyst is fresh and not oxidized.[9]
Base K₂CO₃/Cs₂CO₃: Standard, effective bases. K₃PO₄: A stronger base, often used for less reactive aryl chlorides or hindered systems.Incomplete Reaction: Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ester Hydrolysis: If your substrate has a sensitive ester, use a milder base like K₂CO₃ or even KF.[12]
Solvent Dioxane/H₂O, DME/H₂O: Common solvent systems that aid in dissolving both organic and inorganic reagents.Solubility Issues: Try DMF or Toluene. Ensure adequate water is present to solubilize the base and facilitate transmetalation.
Temperature 80-110 °C: Standard thermal conditions. 90-140 °C (Microwave): Can dramatically accelerate the reaction.[5]Sluggish Reaction: Increase temperature cautiously. Excessive heat can cause catalyst decomposition.[9]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[13] This transformation is invaluable for creating rigid, linear structures found in materials science and as precursors for more complex heterocyclic systems.

Causality and Mechanistic Insight

The Sonogashira reaction uniquely employs a dual catalytic system of palladium and copper(I).[1][13]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the 4-bromo-pyrazole to Pd(0) and reductive elimination to release the product.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the palladium(II) complex.[14]

While effective, the copper co-catalyst can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[15] Modern "copper-free" Sonogashira protocols have been developed to circumvent this issue, although they often require more specialized ligands or higher temperatures.[15][16]

Protocol: General Procedure for Sonogashira Coupling

Materials:

  • 4-Bromo-pyrazole derivative (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) Iodide (CuI) (2-10 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2-3 equiv, also acts as solvent)

  • Co-solvent (optional, e.g., THF, DMF)[14]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: In a Schlenk flask under an inert atmosphere, dissolve the 4-bromo-pyrazole, palladium catalyst, and CuI in the amine base/co-solvent.

  • Reagent Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40-80 °C) if necessary. Monitor the reaction by TLC or LC-MS. The formation of an amine hydrohalide salt precipitate is often observed.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water or saturated aq. NH₄Cl.[14]

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Key Parameters & Troubleshooting
ParameterRecommended Conditions & RationaleTroubleshooting Tips
Catalyst Pd(PPh₃)₂Cl₂/CuI: The classic and reliable catalyst system.Low Yield/Decomposition: Ensure reagents and solvents are rigorously deoxygenated.
Base/Solvent Et₃N or DIPA: Acts as both the base and the solvent, ensuring high concentration.Homocoupling: Consider a copper-free protocol using a stronger organic base like DBU or TMP in a solvent like DMSO.[15]
Temperature Room Temperature to 60 °C: Most reactions are facile at mild temperatures.No Reaction: Gently warm the reaction. Some less reactive bromides may require heating.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a direct route to C-N bond formation where classical methods fail.[17][18] This is particularly crucial for derivatizing the pyrazole core with primary and secondary amines, a common strategy in medicinal chemistry.[19][20][21]

Causality and Mechanistic Insight

The mechanism shares similarities with other cross-coupling reactions (oxidative addition, reductive elimination) but with key differences.[17]

  • Ligand Choice is Critical: The choice of phosphine ligand is more critical here than in many other couplings. Sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, tBuBrettPhos, tBuDavePhos) are essential.[19][22] These ligands facilitate both the oxidative addition and the challenging C-N bond-forming reductive elimination step.

  • Base Role: A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, K₃PO₄) is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.

Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-pyrazole derivative (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ with a ligand, or a G2/G3 precatalyst) (1-5 mol%)

  • Bulky Phosphine Ligand (e.g., XPhos, tBuDavePhos) (1.2-2.4 equiv relative to Pd)[19]

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox or under a strict inert atmosphere, add the palladium source, ligand, and base to a dry Schlenk flask. Add the solvent, followed by the 4-bromo-pyrazole and the amine.

  • Reaction: Heat the mixture with vigorous stirring (typically 80-110 °C).

  • Monitoring: Track the disappearance of starting material by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and quench carefully with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.

Key Parameters & Troubleshooting
ParameterRecommended Conditions & RationaleTroubleshooting Tips
Ligand tBuDavePhos/XPhos/BrettPhos: These bulky, electron-rich ligands are proven to be effective for heteroaryl halides.[19][22][23]Low Reactivity: Switch to a more electron-rich or sterically demanding ligand. Consider using a pre-formed palladacycle precatalyst for more reliable catalyst activation.
Base NaOt-Bu: A very strong base, highly effective but can be incompatible with base-sensitive functional groups. Cs₂CO₃/K₃PO₄: Milder alternatives that are often sufficient.Side Reactions: If the substrate is base-sensitive, switch from NaOt-Bu to Cs₂CO₃. Ensure the base is finely powdered and dry.
β-Hydride Elimination Amines with β-hydrogens can be challenging.Low yields with certain primary amines may be due to β-hydride elimination. In such cases, a copper-catalyzed Ullmann-type reaction may be a viable alternative.[19][20]

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. Available from: [Link].

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Center for Biotechnology Information. Available from: [Link].

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available from: [Link].

  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal. Available from: [Link].

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available from: [Link].

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Royal Society of Chemistry. Available from: [Link].

  • Babinski, D. J., et al. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 2011, 76(15), 5915-5923. ACS Publications. Available from: [Link].

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. PubMed. Available from: [Link].

  • Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. Available from: [Link].

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available from: [Link].

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. ACS Publications. Available from: [Link].

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available from: [Link].

  • Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. National Center for Biotechnology Information. Available from: [Link].

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Center for Biotechnology Information. Available from: [Link].

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available from: [Link].

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link].

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Available from: [Link].

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. ACS Publications. Available from: [Link].

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. Available from: [Link].

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available from: [Link].

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. ACS Publications. Available from: [Link].

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available from: [Link].

  • Pyrazoles and Heck Reaction. ResearchGate. Available from: [Link].

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link].

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available from: [Link].

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect. Available from: [Link].

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link].

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. ACS Publications. Available from: [Link].

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Center for Biotechnology Information. Available from: [Link].

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available from: [Link].

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. Available from: [Link].

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link].

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Center for Biotechnology Information. Available from: [Link].

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. ACS Publications. Available from: [Link].

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link].

  • Sonogashira coupling. Wikipedia. Available from: [Link].

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link].

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. HETEROCYCLES. Available from: [Link].

  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. New Journal of Chemistry. Royal Society of Chemistry. Available from: [Link].

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Center for Biotechnology Information. Available from: [Link].

  • Heck Reaction. Organic Chemistry Portal. Available from: [Link].

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Royal Society of Chemistry. Available from: [Link].

  • Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. ACS Publications. Available from: [Link].

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Application

Application Notes &amp; Protocols: Synthesis of Novel Iridium(III) Complexes Using 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine for Advanced Drug Development

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of novel heteroleptic iridium(III) complexes utilizing 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine as a key...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of novel heteroleptic iridium(III) complexes utilizing 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine as a key ancillary ligand. Iridium(III) complexes are at the forefront of research in drug development, particularly as photosensitizers for photodynamic therapy (PDT) and as phosphorescent probes for bioimaging, owing to their unique photophysical properties, including high quantum yields, long emission lifetimes, and tunable emission spectra.[1][2] The strategic choice of ligands is paramount as it directly influences the electronic structure and, consequently, the therapeutic and diagnostic efficacy of the final complex.[3] The featured ligand, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, offers a unique combination of a bidentate N^N coordination site with a reactive bromo-substituent, which can serve as a versatile handle for post-synthetic modifications. This guide details a robust, two-step synthetic methodology, beginning with the formation of a chloro-bridged iridium dimer, followed by a bridge-splitting reaction to incorporate the target ancillary ligand.

Introduction: The Rationale for Ligand-Driven Iridium Complex Design

The therapeutic potential of phosphorescent transition metal complexes, especially those of iridium(III), is a subject of intense investigation.[4] Their pseudo-octahedral geometry and strong spin-orbit coupling facilitate efficient intersystem crossing, leading to bright phosphorescence from triplet excited states.[3] This property is highly desirable for applications requiring light emission, such as cellular imaging and photodynamic therapy, where the excited complex can transfer energy to molecular oxygen to generate cytotoxic singlet oxygen.[1]

The synthesis of heteroleptic complexes of the type [Ir(C^N)2(N^N)]+, where C^N is a cyclometalating ligand and N^N is an ancillary ligand, allows for fine-tuning of the complex's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[5] This tuning directly impacts the emission color, quantum yield, and redox properties of the molecule.

The ligand of focus, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine , presents several strategic advantages:

  • Pyrazolyl-Pyridine Core: This motif is a well-established chelating system for a variety of transition metals, providing high thermal and chemical stability to the resulting complexes.[6]

  • Methyl Substituents: The dimethyl groups on the pyrazole ring can influence the steric and electronic properties, potentially enhancing solubility and impacting the complex's photophysical behavior.[6]

  • Bromo-Functionalization: The bromine atom is a key feature, acting as a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the attachment of biomolecules, targeting vectors, or solubility-enhancing groups in a post-coordination modification step, a crucial strategy in modern drug design.

This guide provides a validated, step-by-step protocol for synthesizing these promising iridium(III) complexes, grounded in established organometallic chemistry principles.[7][8]

Overall Synthetic Strategy

The synthesis is typically a two-stage process. The first stage involves the reaction of iridium(III) chloride hydrate with a suitable cyclometalating (C^N) ligand to form a chloro-bridged dimer. The second stage is the bridge-splitting reaction, where the dimer reacts with the ancillary (N^N) ligand, in this case, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, to yield the final monomeric complex.

G cluster_0 Stage 1: Dimer Synthesis cluster_1 Stage 2: Monomer Synthesis IrCl3 IrCl₃·nH₂O Dimer Chloro-Bridged Dimer [(C^N)₂Ir(µ-Cl)]₂Ir(C^N)₂ IrCl3->Dimer Reflux in 2-ethoxyethanol/H₂O CN_Ligand Cyclometalating Ligand (C^N) (e.g., 2-phenylpyridine) CN_Ligand->Dimer Dimer_Input Chloro-Bridged Dimer Dimer->Dimer_Input Purification & Use in Stage 2 Ancillary_Ligand Ancillary Ligand (N^N) 2-(4-bromo-1,5-dimethyl- 1H-pyrazol-3-yl)pyridine Final_Complex Final Monomeric Complex [Ir(C^N)₂(N^N)]⁺PF₆⁻ Ancillary_Ligand->Final_Complex Anion_Exchange Anion Exchange (NH₄PF₆) Final_Complex->Anion_Exchange Dimer_Input->Final_Complex Reflux in CH₂Cl₂/MeOH

Diagram 2: Reaction scheme for the synthesis of the final monomeric iridium complex. (Note: Images are placeholders for chemical structures).

Materials & Reagents:

  • [(ppy)₂Ir(µ-Cl)]₂Ir(ppy)₂ (dimer from Part 1)

  • 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

  • Dichloromethane (DCM, anhydrous)

  • Methanol (MeOH, anhydrous)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Nitrogen or Argon gas supply

Protocol:

  • In a 100 mL round-bottom flask, dissolve the iridium dimer (1.0 equiv) and the ancillary ligand, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine (2.2 equiv), in a 2:1 mixture of DCM and MeOH (e.g., 20 mL DCM, 10 mL MeOH).

  • Purge the flask with nitrogen or argon for 15 minutes.

  • Heat the mixture to reflux (approx. 40-50 °C) under the inert atmosphere for 4-6 hours. Monitor the reaction by TLC (e.g., using a DCM/MeOH mobile phase) until the starting dimer spot disappears.

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, prepare a saturated aqueous solution of NH₄PF₆.

  • Add the NH₄PF₆ solution dropwise to the reaction mixture with vigorous stirring. A precipitate (typically yellow, orange, or red) should form immediately.

  • Stir the mixture for an additional 30-60 minutes at room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator to promote further precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water (3 x 20 mL) and then with a small amount of cold diethyl ether (2 x 10 mL) to remove residual salts and organic impurities.

  • Dry the crude product under vacuum.

Purification and Characterization

Purification is critical to obtaining a complex with high photoluminescence quantum yield, as impurities can act as quenching agents.

Purification Protocol (Column Chromatography):

  • Prepare a silica gel column using an appropriate solvent system. A gradient elution starting from pure DCM and gradually increasing the polarity with methanol or acetonitrile is often effective.

  • Dissolve the crude product in a minimal amount of DCM.

  • Load the solution onto the silica gel column.

  • Elute the column, collecting the fractions corresponding to the main, colored, luminescent band.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • The purified complex can be further recrystallized by slow vapor diffusion (e.g., DCM/hexane) to obtain X-ray quality crystals.

Characterization Data Summary:

The following table summarizes the expected characterization data for the synthesized complex.

Technique Purpose Expected Observations
¹H NMR Structural elucidation and purity assessment.Aromatic signals for ppy ligands and pyrazolyl-pyridine ligand. Aliphatic signals for the two methyl groups on the pyrazole ring. The complex should exhibit a clean spectrum consistent with a single diastereomer.
¹³C NMR Confirm the carbon framework of the complex.Resonances corresponding to all unique carbon atoms in the ppy and ancillary ligands.
ESI-MS Confirmation of molecular weight and composition.A prominent peak corresponding to the cationic fragment [Ir(ppy)₂(N^N)]⁺.
Elemental Analysis Determination of elemental composition (C, H, N).Experimental percentages should match the calculated values for the proposed formula, confirming purity.
UV-Vis Absorption Study of electronic transitions.Intense bands in the UV region (~250-350 nm) from ligand-centered (¹LC) π-π* transitions. Broader, less intense bands in the visible region (~380-480 nm) from metal-to-ligand charge transfer (¹MLCT and ³MLCT) transitions. [9]
Photoluminescence Evaluation of emission properties.Upon excitation at an MLCT band, the complex is expected to exhibit phosphorescence, typically in the green-to-red region of the spectrum, with a measurable quantum yield and emission lifetime. [10][11]

Application Insights for Drug Development

  • Photodynamic Therapy (PDT): The long-lived triplet state of the iridium complex can efficiently generate singlet oxygen (¹O₂), a reactive oxygen species capable of inducing apoptosis in cancer cells. The high atomic number of iridium enhances the efficiency of this process. [1]* Bioimaging: The strong phosphorescence of the complex makes it a candidate for time-resolved imaging applications. The long emission lifetime allows for the elimination of background autofluorescence from biological samples, significantly improving the signal-to-noise ratio. [8]* Post-Synthetic Modification: The bromo-substituent on the pyrazole ring is a key feature for further functionalization. Using palladium-catalyzed cross-coupling reactions, one can attach:

    • Targeting Ligands: (e.g., peptides, antibodies) to direct the complex to specific cancer cells.

    • Solubilizing Groups: (e.g., polyethylene glycol) to improve bioavailability.

    • Other Therapeutic Agents: to create dual-action theranostic agents.

Conclusion

This guide outlines a reliable and adaptable protocol for the synthesis of novel iridium(III) complexes featuring the 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine ligand. The methodology is rooted in established principles of organometallic synthesis and provides a clear pathway from starting materials to a highly pure, well-characterized final product. [7][12]The unique structural features of the ancillary ligand offer significant opportunities for creating advanced therapeutic and diagnostic agents, making these complexes highly valuable for researchers in medicinal chemistry and drug development.

References

  • Burnette, A. R., et al. (n.d.). Microwave-Assisted Synthesis and Characterization of Cyclometalated Iridium Complexes. Defense Technical Information Center. Available at: [Link]

  • Cresswell, A. J., et al. (2021). High-Yielding Synthesis of Cyclometallated Iridium Complexes with Hydrogen Bond-Rich Ligands. ChemRxiv. Available at: [Link]

  • Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry, 40(7), 1704–1711. Available at: [Link]

  • Krylova, V. A., et al. (2021). pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application. Molecules, 26(16), 4983. Available at: [Link]

  • Cresswell, A. J., et al. (2021). High-Yielding Synthesis of Cyclometallated Iridium Complexes with Hydrogen Bond-Rich Ligands. ResearchGate. Available at: [Link]

  • Bairagi, M., et al. (2020). Synthesis of heteroleptic iridium complexes with sterically hindered methyl groups on pyrazole ligands for efficient. Journal of the Iranian Chemical Society, 17(11), 2969-2979. Available at: [Link]

  • Bain, N. H. A. S., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE-FORMIMIDAMIDE ANCILLARY LIGAND. Malaysian Journal of Chemistry. Available at: [Link]

  • Singh, A., et al. (2023). Recent Advancement in the Synthesis of Ir-Based Complexes. ACS Omega. Available at: [Link]

  • Garon, S., et al. (2022). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″-Terpyridine and 2,6-Bis(thiazol-2-yl)pyridine Ligands. Molecules, 27(11), 3469. Available at: [Link]

  • Kozhevnikov, V. N., et al. (2010). Ditopic bis-terdentate cyclometallating ligands and their highly luminescent dinuclear iridium(III) complexes. Dalton Transactions, 39(35), 8349-8359. Available at: [Link]

  • Weck, M., et al. (2013). Photophysical properties of the iridium complexes. ResearchGate. Available at: [Link]

  • Carrión, B. E., et al. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 28(24), 8048. Available at: [Link]

  • Wu, Z., et al. (2021). Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. Frontiers in Chemistry, 9, 761456. Available at: [Link]

  • Noskova, A. A., et al. (2023). SYNTHESIS OF NEW 3-(PYRIDIN-2-YL)-1,2,4-TRIAZINE BASED COMPLEXES OF IRIDIUM(III). Ural Federal University. Available at: [Link]

  • Li, C., et al. (2018). Elucidating the Nonradiative Deactivation Pathways in a Cationic Iridium Complex with 2,4-di(1H-pyrazol-1-yl)Pyridine as the Ancillary Ligand. Inorganic Chemistry, 57(23), 14667–14676. Available at: [Link]

  • Du, M., et al. (2022). Iridium(III) Complexes Based on Indolo[3,2,1-jk]carbazole. Chemistry – An Asian Journal, 17(14), e202200371. Available at: [Link]

Sources

Method

Application Note: Crystallization Protocols for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Complexes

This Application Note is designed for researchers in coordination chemistry and structural biology, focusing on the specific challenges and methodologies for crystallizing metal complexes of 2-(4-bromo-1,5-dimethyl-1H-py...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in coordination chemistry and structural biology, focusing on the specific challenges and methodologies for crystallizing metal complexes of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine .

Executive Summary & Chemical Context

The ligand 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine (hereafter referred to as L-Br ) represents a privileged scaffold in coordination chemistry. Unlike simple bipyridines, the pyrazole moiety introduces electronic asymmetry, while the 4-bromo substituent offers a critical handle for supramolecular assembly via halogen bonding (


).

Successful crystallization of these complexes requires navigating two competing forces:[1]

  • Steric Torsion: The 1,5-dimethyl substitution pattern creates steric bulk that often twists the pyridine-pyrazole bond, reducing planarity and inhibiting simple

    
     stacking.
    
  • Solubility Profiles: The lipophilic methyl and bromo groups increase solubility in chlorinated solvents (DCM, CHCl

    
    ) while decreasing solubility in alcohols, necessitating precise solvent-antisolvent pairing.
    

This guide details three field-proven protocols to overcome these barriers and obtain X-ray quality single crystals.

Pre-Crystallization Validation (The "Go/No-Go" Step)

Before attempting crystallization, the complexation must be verified. Crystallizing a mixture of free ligand and metal salt is the most common failure mode.

Required Purity Metrics:

  • 
    H NMR (d
    
    
    
    -MeCN):
    Check for the downfield shift of the pyridine ortho-proton (typically
    
    
    ppm) and the pyrazole-methyl protons.
  • Stoichiometry Control: Ensure a precise 1:1, 1:2, or 1:3 (M:L) ratio based on the metal's coordination number. Excess ligand often leads to oiling out.

Core Crystallization Protocols

Protocol A: Vapor Diffusion (The "Gold Standard")

Best for: Discrete mononuclear complexes (e.g., Zn(II), Cu(II), Fe(II)) requiring high-quality single crystals for XRD.

Mechanism: Slow diffusion of a volatile "anti-solvent" into a solution of the complex decreases solubility gradually, promoting nucleation over precipitation.

Materials:

  • Inner vial (4 mL, glass)

  • Outer jar (20 mL, screw-top with seal)

  • Solvent (S): Acetonitrile (MeCN) or Methanol (MeOH)[2]

  • Anti-Solvent (AS): Diethyl Ether (Et

    
    O) or Pentane
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 10–15 mg of the metal complex in the minimum amount of Solvent (S) (approx. 0.5–1.0 mL) in the inner vial. Sonicate if necessary to ensure complete dissolution.

    • Critical: Filter this solution through a glass wool plug into the inner vial to remove dust nuclei.

  • Placement: Place the open inner vial carefully inside the outer jar.

  • Charging: Pipette the Anti-Solvent (AS) (approx. 3–5 mL) into the outer jar.

    • Warning: Do not let the AS spill into the inner vial. The liquid level of the AS should be lower than the rim of the inner vial.

  • Sealing: Tightly cap the outer jar.

  • Incubation: Store in a vibration-free environment at constant temperature (20°C).

    • Timeline: Crystals usually appear within 2–7 days.

Why this works for L-Br: The ether diffuses into the acetonitrile, slowly increasing the polarity (or decreasing it, depending on the mix) and forcing the hydrophobic Br-containing complex to organize.

Protocol B: Liquid-Liquid Layering (The "H-Tube" Method)

Best for: Kinetically unstable complexes or immediate coordination polymers.

Mechanism: A buffer layer of pure solvent slows the mixing of ligand and metal solutions, creating a concentration gradient where crystallization occurs at the interface.

Step-by-Step Procedure:

  • Bottom Layer: Dissolve the metal salt (e.g.,

    
    ) in a dense solvent (e.g., Water or Nitromethane). Place 1 mL in a narrow test tube.
    
  • Buffer Layer: Carefully pipette 0.5 mL of pure solvent (mixture of top and bottom solvents) down the side of the tube.

  • Top Layer: Dissolve L-Br in a less dense solvent (e.g., MeOH or EtOH). Carefully layer 1 mL on top.

  • Observation: Crystals will grow at the interface or on the glass walls as the layers merge over 1–2 weeks.

Protocol C: Slow Evaporation with Halogen Bonding Control

Best for: Robust complexes where thermodynamic stability is high.

Modification for L-Br: Standard evaporation often fails because the Br atom induces rapid precipitation. We use a High-Boiling Co-Solvent .[3]

  • Dissolve complex in volatile solvent (Acetone/DCM).

  • Add 10% (v/v) of a high-boiling solvent: Chlorobenzene or Toluene .

  • Cover with parafilm, poke 3–5 small holes.

  • As the volatile solvent leaves, the complex concentrates in the aromatic solvent, which stabilizes the structure via

    
     and 
    
    
    
    interactions, promoting order.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct crystallization method based on the complex's behavior.

CrystallizationWorkflow Start Start: Purified Complex SolubilityCheck Check Solubility Profile Start->SolubilityCheck SolubleOrg Soluble in MeCN/DCM/Acetone? SolubilityCheck->SolubleOrg Lipophilic SolubleAq Soluble in MeOH/Water only? SolubilityCheck->SolubleAq Hydrophilic MethodA Method A: Vapor Diffusion (Et2O into MeCN) SolubleOrg->MethodA Preferred MethodC Method C: Slow Evap w/ Toluene chaser SolubleOrg->MethodC If Method A fails MethodB Method B: Layering (MeOH over H2O) SolubleAq->MethodB Result X-Ray Quality Crystals MethodA->Result MethodB->Result MethodC->Result

Caption: Decision tree for selecting the optimal crystallization strategy based on complex solubility.

Solvent Compatibility Table

Correct solvent pairing is critical for L-Br complexes due to the amphiphilic nature of the ligand.

Solvent (Dissolves Complex)Anti-Solvent (Precipitant)Interaction TypeSuitability for L-Br
Acetonitrile (MeCN) Diethyl Ether Vapor DiffusionExcellent. Standard for cationic complexes.
Dichloromethane (DCM) Hexane/Pentane Vapor DiffusionGood. Best for neutral, lipophilic complexes.
Methanol (MeOH) Diethyl Ether Vapor DiffusionModerate. Risk of rapid precipitation if too concentrated.
DMF / DMSO Water LayeringPoor. Hard to remove solvent from lattice; often yields oils.
Acetone Toluene Slow EvaporationExcellent. Toluene stabilizes the aromatic rings.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: The solution turns cloudy and deposits a viscous oil instead of crystals. Cause:

  • Supersaturation reached too quickly.

  • Ligand flexibility (rotation around the pyridine-pyrazole bond).

  • Impurities acting as plasticizers.[4]

Solution Protocol:

  • Scratching: Use a glass pipette tip to scratch the inner wall of the vial (submerged in the oil). This creates micro-fissures that act as nucleation sites.[3]

  • The "Seed" Trick: If you have any solid (even microcrystalline powder), add a microscopic grain to the oiled-out solution and reseal.

  • Anion Exchange: If using

    
    , switch to bulky anions like 
    
    
    
    ,
    
    
    , or
    
    
    . Large anions fill the lattice voids and lock the flexible L-Br ligand into place, preventing oil formation.

References

  • Halogen Bonding in Pyrazoles

    • Title: "Halogen bonding in pyrazole derivatives: Crystal engineering perspectives."
    • Source:CrystEngComm, Royal Society of Chemistry.
    • Relevance: Establishes the utility of the 4-bromo substituent in directing crystal packing.
    • Link:[Link]

  • Vapor Diffusion Methodology

    • Title: "Crystal Growth of Coordin
    • Source:Journal of Chemical Educ
    • Relevance: Foundational text for the diffusion protocols described (Protocol A).
    • Link:[Link]

  • Pyrazolyl-Pyridine Complexation

    • Title: "Metal Complexes of 2,6-Bis[(pyrazol-1-yl)methyl]pyridine: The Search for Aryl−Pyrazolyl Embrace Interactions."[5]

    • Source:Crystal Growth & Design.
    • Relevance: While focusing on the tridentate analog, this paper details the solubility and stacking interactions relevant to the L-Br scaffold.
    • Link:[Link]

  • Spin Crossover in Fe(II)

    • Title: "Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)
    • Source:Crystal Growth & Design.
    • Relevance: Demonstrates solvent effects (solvatomorphism) in similar pyrazole-pyridine systems, validating the need for specific solvent selection (Protocol C).
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Synthesis

Case ID: PYR-BRO-552 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-BRO-552 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a critical workflow in the development of JNK3 and p38 MAP kinase inhibitors. Users frequently report low yields (<40%) due to three converging failure points:

  • Regioisomeric Heterogeneity: Competitive formation of the unwanted 1,3-dimethyl isomer during cyclization.

  • Bromination Selectivity: Over-bromination or halogenation of the pyridine ring.

  • Purification Losses: Difficulty separating isomers with similar polarity.

This guide provides a self-validating protocol to stabilize the 1,5-dimethyl regioisomer and optimize the bromination efficiency, targeting an isolated yield of >75%.

Module 1: Regioselective Cyclization (The "Isomer Trap")

The Challenge: Reacting 1-(pyridin-2-yl)butane-1,3-dione with methylhydrazine yields two isomers. The target is the 1,5-dimethyl isomer (N-methyl adjacent to C-methyl). The impurity is the 1,3-dimethyl isomer (N-methyl adjacent to Pyridine).

Mechanism:

  • Target Pathway: The terminal

    
     of methylhydrazine attacks the most electrophilic carbonyl (adjacent to the electron-withdrawing pyridine). The internal 
    
    
    
    then closes the ring at the methyl ketone.
  • Failure Mode: If the reaction is thermodynamically controlled or solvent interactions shield the pyridine-carbonyl, the regioselectivity erodes.

Optimized Protocol: Controlled Cyclization
ParameterStandard (Flawed)Optimized (Recommended) Why?
Solvent Ethanol (Reflux)Ethanol + Acetic Acid (10:1) Acid catalysis promotes protonation of the carbonyls, enhancing the electrophilic difference between the pyridine-carbonyl and methyl-carbonyl.
Temperature

(Rapid)

Kinetic control favors the nucleophilic attack of

on the most electrophilic carbon (Py-CO) first.
Reagent Methylhydrazine (Free base)Methylhydrazine Sulfate Slow release of the free base (using NaOAc) prevents "hot spots" of concentration that lead to side reactions.

Step-by-Step Workflow:

  • Dissolve 1-(pyridin-2-yl)butane-1,3-dione (1.0 eq) in Ethanol (

    
    ).
    
  • Cool to

    
    .
    
  • Add Methylhydrazine Sulfate (1.1 eq) and Sodium Acetate (1.1 eq).

  • Stir at

    
     for 2 hours, then warm to Room Temperature (RT) overnight.
    
  • QC Check: Run H-NMR. The 1,5-dimethyl isomer shows a pyrazole proton singlet around

    
    . The 1,3-isomer is typically downfield (
    
    
    
    ) due to proximity to the pyridine nitrogen lone pair.

Module 2: High-Fidelity Bromination

The Challenge: The pyrazole ring is electron-rich, but the pyridine ring can also undergo electrophilic aromatic substitution (SEAr) if conditions are too aggressive.

Troubleshooting Bromination Failures

Symptom: Presence of dibromo species or brominated pyridine. Root Cause: Excess NBS or radical mechanism activation (light/heat).

Corrective Action (The "Dark Mode" Protocol):

  • Solvent Switch: Use DMF (Dimethylformamide) . It complexes with

    
     (generated in situ), modulating its reactivity.
    
  • Stoichiometry: Use exactly 1.05 eq of N-Bromosuccinimide (NBS).

  • Radical Suppression: Wrap the flask in aluminum foil. Do NOT use AIBN or radical initiators.

  • Temperature: Maintain

    
     to 
    
    
    
    .

Reaction Logic:



Note: The C4 position of the pyrazole is significantly more nucleophilic than the pyridine ring. Low temperature ensures the reaction stops at the kinetic product (C4-Br).

Module 3: Purification & Isolation Strategy

The Challenge: Isomers have nearly identical


 values on silica.

The Fix: Exploit solubility differences.

  • Quench: Pour the bromination mixture into ice water (

    
     volume).
    
  • Filtration: The 4-bromo-1,5-dimethyl derivative is often less soluble in water/DMF mixtures than impurities. Collect the precipitate.

  • Recrystallization: Recrystallize from hot Ethanol/Water (9:1) . The target compound crystallizes as white/off-white needles; impurities often remain in the mother liquor.

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical logic for the optimized pathway.

SynthesisWorkflow Start Start: 1-(pyridin-2-yl)butane-1,3-dione Reagent Add Methylhydrazine Sulfate + NaOAc (Solvent: EtOH/AcOH) Start->Reagent Cyclization Check1 Isomer Check (H-NMR) Target: 1,5-dimethyl Reagent->Check1 RouteA High 1,5-Isomer Ratio (>90%) Check1->RouteA Success RouteB Mixed Isomers (<80%) Check1->RouteB Failure Bromination Bromination (NBS, DMF, Dark, 0°C) RouteA->Bromination Direct Path Purify Recrystallization (EtOH/H2O) Remove 1,3-isomer RouteB->Purify Mandatory Cleanup Purify->Bromination Final Target: 2-(4-bromo-1,5-dimethyl- 1H-pyrazol-3-yl)pyridine Bromination->Final Quench & Filter

Caption: Optimized synthesis workflow emphasizing the regioselective checkpoint and purification logic.

Frequently Asked Questions (FAQs)

Q1: Why do I see a spot with a slightly higher Rf during bromination?

  • Diagnosis: This is likely the dibromo impurity (bromination at C4 and a methyl group or pyridine ring).

  • Fix: This occurs if the reaction is exposed to light (radical bromination of the methyl group). Ensure the flask is wrapped in foil and the temperature does not exceed

    
    .
    

Q2: Can I use Pyridine as a solvent for the cyclization?

  • Answer: No. While pyridine is a common base, using it here can buffer the system too strongly, preventing the acid-catalyzed activation of the carbonyls required for regioselectivity. Stick to Ethanol/Acetic Acid.

Q3: The product is oiling out instead of crystallizing. What now?

  • Solution: This indicates residual DMF or impurities. Dissolve the oil in a minimum amount of Ethyl Acetate, wash extensively with brine (to remove DMF), dry over

    
    , and attempt recrystallization from Hexane/Ethyl Acetate (slow evaporation).
    

Q4: How do I distinguish the 1,3-dimethyl and 1,5-dimethyl isomers by NMR?

  • Technical Note: Look at the NOE (Nuclear Overhauser Effect) spectrum.

    • 1,5-dimethyl (Target): Irradiation of the N-methyl group will show an NOE enhancement of the C-methyl group (they are adjacent).

    • 1,3-dimethyl (Impurity): Irradiation of the N-methyl group will show NOE enhancement of the Pyridine protons (they are adjacent).

References

  • Vertex Pharmaceuticals/NIH. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (Describes the core scaffold synthesis and N-alkylation challenges). 1[2][3][4][5][6]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (Provides mechanistic insight into controlling hydrazine attack). 7

  • BenchChem. (2025).[8] Technical Support Center: Purification of Methyl Pyrazole Isomers.[8] (Detailed protocols for separating 1,3 vs 1,5 isomers). 8[4][5][6]

  • Royal Society of Chemistry. (2013). NBS-mediated bromination and dehydrogenation.[9] (Standard conditions for selective bromination using NBS). 9

Sources

Optimization

Purification methods for removing impurities from pyridine-pyrazole ligands

Welcome to the Technical Support Center for the purification of pyridine-pyrazole ligands. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of pyridine-pyrazole ligands. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of these versatile compounds. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure the integrity and purity of your synthesized ligands.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of pyridine-pyrazole ligands, offering potential causes and actionable solutions.

Issue 1: My final product is contaminated with unreacted 1,3-dicarbonyl compound and/or hydrazine starting materials.

  • Probable Cause: Incomplete reaction or inefficient initial work-up. The Knorr pyrazole synthesis, a common route, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, and unreacted starting materials are frequent impurities.[1][2]

  • Solution:

    • Liquid-Liquid Extraction: This is often the first line of defense. Pyridine-pyrazole ligands, being weakly basic, can be separated from acidic or neutral impurities through a series of extractions. A typical procedure involves dissolving the crude product in an organic solvent like ethyl acetate or chloroform and washing with an acidic solution (e.g., dilute HCl) to protonate and remove any basic impurities, followed by a wash with a basic solution (e.g., NaHCO₃) to remove acidic starting materials or byproducts.[3][4]

    • Column Chromatography: If extraction is insufficient, column chromatography is a highly effective method. Silica gel is commonly used, often with a hexane/ethyl acetate eluent system.[3][5][6] For basic pyridine-pyrazole ligands that may interact strongly with acidic silanol groups on silica, leading to peak tailing, deactivating the silica gel with triethylamine or using neutral alumina can be beneficial.[7][8]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can effectively remove residual starting materials.[7][9]

Issue 2: My NMR spectrum indicates the presence of regioisomers.

  • Probable Cause: The use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in the synthesis can lead to the formation of regioisomeric pyrazole products, which often have very similar polarities, making them difficult to separate.[1][2]

  • Solution:

    • Careful Column Chromatography: High-performance liquid chromatography (HPLC) or meticulous flash column chromatography with a shallow solvent gradient may be necessary to resolve regioisomers. Experiment with different solvent systems to maximize the difference in retention times.

    • Fractional Recrystallization: This technique can sometimes be used to separate isomers with slightly different solubilities. It involves a series of carefully controlled crystallization and filtration steps.

    • Derivative Formation: In challenging cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, allowing for separation. The original isomer can then be regenerated.

Issue 3: My isolated ligand is a yellow or reddish oil/solid, but the literature reports it as colorless.

  • Probable Cause: Colored impurities often arise from side reactions involving the hydrazine starting material or from air oxidation of the product.[1][2]

  • Solution:

    • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration through celite.

    • Distillation: For liquid ligands, distillation under reduced pressure can be an excellent method for removing colored, non-volatile impurities.[10][11] Ensure your compound is thermally stable before attempting distillation.

    • Recrystallization: This is often the most effective method for purifying solid ligands and removing colored impurities. The desired compound crystallizes out, leaving the impurities in the mother liquor.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for pyridine-pyrazole ligands?

A1: Column chromatography on silica gel is arguably the most versatile and widely used method for the purification of pyridine-pyrazole ligands.[3][5][6] It allows for the separation of a wide range of impurities based on polarity. For basic ligands, deactivating the silica with a small amount of triethylamine in the eluent can significantly improve peak shape and recovery.[7][8]

Q2: How do I choose the right solvent system for recrystallization?

A2: The ideal recrystallization solvent is one in which your ligand is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common approach is to use a binary solvent system.[9] Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Slow cooling should then induce the formation of pure crystals.[9] Common solvent pairs include ethanol/water, methanol/water, and ethyl acetate/hexane.[7]

Q3: Can I use solvent extraction as the sole purification method?

A3: Solvent extraction, also known as liquid-liquid extraction, is a powerful technique for removing impurities with different acid-base properties or polarities.[12][13] For instance, an acid/base extraction protocol can be very effective for purifying amphoteric pyridine-phenolic ligands without the need for chromatography.[4] However, it is often insufficient for removing impurities with similar properties to the desired product, such as regioisomers. In such cases, it is best used as a preliminary purification step before chromatography or recrystallization.

Q4: My pyridine-pyrazole ligand seems to be degrading on the silica gel column. What are my options?

A4: Degradation on silica gel can occur with sensitive compounds due to the acidic nature of the stationary phase.[8] In such cases, consider the following alternatives:

  • Neutral Alumina Chromatography: Alumina is a less acidic stationary phase and can be a good alternative for basic or acid-sensitive compounds.[7]

  • Deactivated Silica Gel: As mentioned earlier, adding a small amount of triethylamine to the eluent can neutralize the acidic sites on the silica gel.[7]

  • Reverse-Phase Chromatography: Using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another option, particularly for more polar ligands.

Q5: How can I confirm the purity of my final product?

A5: A combination of techniques is recommended to assess the purity of your pyridine-pyrazole ligand:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range for a solid compound is a classic indicator of high purity.[2]

Experimental Protocols and Data

Protocol 1: General Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with the starting solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Solvent Selection for Purification
Purification MethodCommon Solvents/Solvent SystemsRationale
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolGradients of these solvent systems are effective for separating compounds with a wide range of polarities.[5][6]
Recrystallization Ethanol/Water, Methanol/Water, Ethyl Acetate/HexaneBinary solvent systems provide fine control over solubility for effective crystallization.[7][9]
Solvent Extraction Ethyl Acetate, Dichloromethane, ChloroformThese solvents are immiscible with water and have good solvating properties for many organic ligands.[12]
Distillation Toluene, Benzene (for azeotropic drying)These can be used to remove water from pyridine-containing compounds through azeotropic distillation.[11]

Visualization of Purification Workflow

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude Pyridine-Pyrazole Ligand Extraction Liquid-Liquid Extraction Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Distillation Distillation (if liquid) Chromatography->Distillation Pure_Product Pure Ligand Recrystallization->Pure_Product Distillation->Pure_Product TLC TLC NMR NMR MS Mass Spectrometry MP Melting Point Pure_Product->TLC Pure_Product->NMR Pure_Product->MS Pure_Product->MP

Caption: A general workflow for the purification and analysis of pyridine-pyrazole ligands.

Logical Decision-Making for Troubleshooting

Troubleshooting_Logic Impurity_Detected Impurity Detected? Is_It_Starting_Material Starting Material? Impurity_Detected->Is_It_Starting_Material Yes Is_It_Regioisomer Regioisomer? Is_It_Starting_Material->Is_It_Regioisomer No Use_Extraction Employ Liquid-Liquid Extraction Is_It_Starting_Material->Use_Extraction Yes Is_It_Colored Colored Impurity? Is_It_Regioisomer->Is_It_Colored No Optimize_Chromatography Optimize Chromatography (e.g., gradient, stationary phase) Is_It_Regioisomer->Optimize_Chromatography Yes Use_Charcoal Treat with Activated Charcoal Is_It_Colored->Use_Charcoal Yes Use_Chromatography Perform Column Chromatography Use_Extraction->Use_Chromatography Recrystallize Recrystallize Use_Charcoal->Recrystallize

Caption: A decision tree for troubleshooting common impurities in pyridine-pyrazole ligands.

References

  • Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions - Benchchem. (n.d.).
  • Solvent Extraction Techniques - Organomation. (n.d.).
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9).
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
  • Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC. (2022, October 1).
  • Solvent Extraction Principles and Practice. (n.d.).
  • Theoretical Insights into Preorganized Pyridylpyrazole-Based Ligands toward the Separation of Am(III)/Eu(III) | Inorganic Chemistry - ACS Publications. (2018, November 9).
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. (2024, December 25).
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
  • Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC. (n.d.).
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.).
  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE - JTI. (n.d.).
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.).
  • Summary of Common Organic Solvent Purification Methods Used in Laboratories. (2024, September 28).
  • Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (n.d.).
  • Overcoming challenges in the purification of pyridine compounds - Benchchem. (n.d.).
  • Synthesis and Characterization of Pyridine and Pyrazole Deriva- tives for Their Biological Activities. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 1,5-Dimethylpyrazole Formation

Diagnostic Matrix: Quick-Start Troubleshooting Identify your observation below to find the immediate corrective action. ObservationProbable CauseCorrective Action Major Product is 1,3-Isomer Kinetic control favors attack...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Matrix: Quick-Start Troubleshooting

Identify your observation below to find the immediate corrective action.

ObservationProbable CauseCorrective Action
Major Product is 1,3-Isomer Kinetic control favors attack of terminal

on the most electrophilic carbonyl (aldehyde/acetal).[1]
Switch Solvent: Use fluorinated alcohols (HFIP or TFE) to alter H-bonding networks.[1][2] Switch Reagent: Use N-methylhydrazine hydrochloride instead of free base.
50:50 Mixture of Isomers Lack of directing bias; competitive nucleophilic attack.Temperature Control: Lower reaction temperature (-10°C to 0°C) to enhance selectivity differences.
Low Overall Yield Decomposition of unstable intermediates (e.g., formylacetone) or hydrazine oxidation.[3]Protecting Groups: Ensure 1,3-dicarbonyl is used as the acetal (e.g., 4,4-dimethoxy-2-butanone). Inert Atmosphere: Run under Argon/Nitrogen.[3]
Cannot Separate Isomers Similar polarity on Silica; co-elution.Distillation: Leverage boiling point differences (1,3-DMP: ~136°C vs. 1,5-DMP: ~150°C).

Mechanistic Deep Dive: The "Why" of Failure

To troubleshoot 1,5-dimethylpyrazole (1,5-DMP) synthesis, one must understand why the reaction naturally fails to produce it. The synthesis typically involves methylhydrazine and a 1,3-dicarbonyl equivalent (specifically a formylacetone equivalent like 4,4-dimethoxy-2-butanone).[1][3]

The Nucleophile-Electrophile Mismatch

Methylhydrazine has two nucleophilic sites:[1]

  • 
     (Internal, -NHMe):  More electron-rich (inductive effect) but sterically hindered.[1][3]
    
  • 
     (Terminal, -NH2):  Less hindered, typically more reactive towards aldehydes.[3]
    

In a standard solvent (Ethanol/Methanol):

  • The

    
     (terminal)  nitrogen attacks the aldehyde  (C1, the most electrophilic site).[3]
    
  • This forms a hydrazone intermediate that cyclizes to place the methyl group at position 3.

  • Result: 1,3-Dimethylpyrazole (Undesired).[3]

To obtain 1,5-Dimethylpyrazole , you must invert this preference:

  • You need the

    
     (internal)  nitrogen to attack the aldehyde .
    
  • OR You need the

    
     (terminal)  nitrogen to attack the ketone  (C3).[3]
    
Visualization: Competing Pathways

The following diagram illustrates the bifurcation point that determines your product ratio.

PyrazoleSelectivity Start Reactants: Methylhydrazine + 4,4-dimethoxy-2-butanone Decision Initial Nucleophilic Attack Start->Decision PathA Path A (Kinetic Default) N2 (NH2) attacks C1 (Aldehyde) Decision->PathA Standard Conditions (EtOH, RT) PathB Path B (Desired) N1 (NHMe) attacks C1 (Aldehyde) Decision->PathB Fluorinated Solvents (HFIP/TFE) InterA Intermediate: C1-Hydrazone PathA->InterA InterB Intermediate: C1-Methylhydrazone PathB->InterB Prod13 Product: 1,3-Dimethylpyrazole (Major Impurity) InterA->Prod13 Prod15 Product: 1,5-Dimethylpyrazole (Target) InterB->Prod15

Caption: Kinetic bifurcation in pyrazole synthesis. Standard conditions favor Path A (Red).[3] Specialized solvents or Lewis acids are required to access Path B (Green).[3]

Optimized Protocol: Synthesis of 1,5-Dimethylpyrazole

This protocol utilizes Hexafluoroisopropanol (HFIP) as a solvent.[3][4] Fluorinated alcohols act as hydrogen-bond donors that can activate the carbonyls selectively and solvate the hydrazine intermediates, often inverting the regioselectivity to favor the 1,5-isomer [1].

Materials
  • Methylhydrazine (98%)[3]

  • 4,4-Dimethoxy-2-butanone (DMB)[1][3]

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE)[3][4]

  • HCl (12M, for workup)[3]

Step-by-Step Workflow
  • Preparation (0 min):

    • Equip a round-bottom flask with a magnetic stir bar and an addition funnel.[1]

    • Purge with Nitrogen.

    • Critical: Cool the reaction vessel to 0°C . Low temperature increases the selectivity for the thermodynamic product in some solvent systems.

  • Solvation (15 min):

    • Dissolve 4,4-dimethoxy-2-butanone (1.0 eq) in HFIP (5 mL per mmol).

    • Note: If HFIP is too expensive for scale-up, TFE is a viable alternative, though selectivity may drop slightly.[3]

  • Addition (30 min):

    • Add Methylhydrazine (1.1 eq) dropwise over 30 minutes.[3]

    • Why? Slow addition prevents localized heating which promotes the kinetic 1,3-isomer.

  • Reaction (4 hours):

    • Allow the mixture to warm to room temperature.

    • Monitor by GC-MS.[1][5][6] Look for the two isomers.

      • 1,3-DMP Retention Time: Typically earlier (lower BP).[3]

      • 1,5-DMP Retention Time: Typically later (higher BP).[3]

  • Workup & Cyclization:

    • Remove HFIP under reduced pressure (recoverable).[3]

    • Treat the residue with 2N HCl (aq) and heat to 60°C for 1 hour to ensure full deprotection of the acetal and cyclization.

    • Neutralize with NaOH to pH 8-9.[1]

    • Extract with Dichloromethane (DCM).[3]

  • Purification (The "Silver Bullet"):

    • If the ratio is not 100:0 (it rarely is), use fractional distillation .[3]

    • 1,3-Dimethylpyrazole BP: ~136°C [2].[1][3]

    • 1,5-Dimethylpyrazole BP: ~150-152°C [2].[1][3]

    • A Vigreux column is usually sufficient to separate these isomers on a multigram scale.

Frequently Asked Questions (FAQ)

Q: Can I use Acetylacetone (2,4-pentanedione) to make 1,5-dimethylpyrazole? A: No. Reaction of methylhydrazine with acetylacetone yields 1,3,5-trimethylpyrazole (a trimethyl derivative).[3] To get the dimethyl analog, one carbon must be unsubstituted, requiring a formylacetone equivalent (like 4,4-dimethoxy-2-butanone).[1][3]

Q: Why does the pH of the reaction matter? A: Protonation changes the nucleophilicity of methylhydrazine.

  • Neutral: The terminal

    
     is the primary nucleophile (leads to 1,3-DMP).[1]
    
  • Protonated (

    
    ):  The terminal nitrogen is more basic and gets protonated first (
    
    
    
    ). This deactivates it, forcing the internal nitrogen (
    
    
    ) to act as the nucleophile.[3] However, reaction rates drop significantly in acid.[3]

Q: I see a "yellow oil" impurity. What is it? A: This is likely an open-chain hydrazone intermediate that failed to cyclize, or oxidation products of methylhydrazine. Ensure you perform the acid-catalyzed cyclization step (Step 5 in the protocol) to close these rings.[1]

Q: Are there alternative routes if I need >99% regioselectivity without distillation? A: Yes, but they require more complex starting materials.[3]

  • Method: Use an alkynone (e.g., but-3-yn-2-one).[1][3] The reaction mechanism changes to a Michael addition followed by cyclization, which often offers superior regiocontrol compared to condensation [3].

Comparative Data: Solvent Effects

The choice of solvent is the single most impactful variable for this reaction.

SolventDielectric ConstantPrimary ProductApprox. Ratio (1,3 : 1,[3]5)
Ethanol 24.51,3-DMP85 : 15
Water 80.11,3-DMP90 : 10
Toluene 2.38Mixture60 : 40
HFIP 16.71,5-DMP 10 : 90 [1]

Note: Ratios are approximate and depend on exact temperature and concentration.

References

  • Fustero, S., et al. (2008).[3] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.

  • Semenov, V. V., et al. (2015).[3][7] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry.

  • Review of Pyrazole Synthesis. (2014). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Chemistry Portal.

Sources

Optimization

Optimizing solubility of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine for NMR

Ticket #: NMR-SOL-PYR-042 Subject: Solubility & Resolution Optimization for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: NMR-SOL-PYR-042 Subject: Solubility & Resolution Optimization for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with a bi-heteroaryl system characterized by a basic pyridine ring coupled to a substituted pyrazole. While the bromo- and methyl- substituents increase lipophilicity, the planar core promotes


-

stacking, leading to aggregation-induced line broadening. Furthermore, the pyridine nitrogen (

) makes this compound sensitive to trace acidity in solvents.

This guide prioritizes signal resolution over raw solubility. A sample that dissolves but yields broad, drifting peaks is useless for structural assignment.

Part 1: Solvent Selection Matrix

Do not default to Chloroform-d without considering the basicity of your molecule. Use this matrix to select the correct solvent based on your specific analytical goal.

SolventSuitabilityPrimary RiskTechnical Recommendation
Chloroform-d (

)
High Protonation Best for general screening. CRITICAL:

often contains trace HCl/DCl, which protonates the pyridine nitrogen, shifting signals downfield and causing broadening. Must neutralize before use.
DMSO-

Very High Viscosity/Hygroscopy Best for breaking

-stacking aggregates. The high dielectric constant (

) disrupts intermolecular forces. Warning: High viscosity broadens lines; water peak at 3.33 ppm may obscure pyrazole-methyl signals.
Acetone-

Moderate Volatility Good middle ground. Less acidic than

, lower viscosity than DMSO. Excellent for low-temperature studies to freeze conformational isomers.
Methanol-

Low Exchange Avoid. Labile deuteriums will exchange with any acidic protons (though none are inherent on the core, precursors might have them).
Part 2: The Decision Logic (Workflow)

Follow this logic flow to determine the optimal preparation path.

SolventLogic start Start: 5-10 mg Sample check_sol Test Solubility in CDCl3 start->check_sol dissolves Dissolves Completely? check_sol->dissolves yes_diss Check Line Width dissolves->yes_diss Yes no_diss Precipitate/Haze dissolves->no_diss No sharp Sharp Peaks? yes_diss->sharp run_nmr Acquire Spectrum sharp->run_nmr Yes broad Broad/Drifting Peaks sharp->broad No acid_issue Cause: Pyridine Protonation broad->acid_issue neutralize Action: Filter thru Basic Alumina or add solid K2CO3 acid_issue->neutralize neutralize->run_nmr switch_dmso Switch to DMSO-d6 no_diss->switch_dmso dmso_broad Broad Lines in DMSO? switch_dmso->dmso_broad dmso_broad->run_nmr No heat Action: Heat to 315K (VT-NMR) dmso_broad->heat Yes heat->run_nmr

Figure 1: Decision tree for solvent selection and troubleshooting based on physical observation of the sample.

Part 3: Troubleshooting & FAQs
Q1: My sample dissolved in

, but the pyridine peaks are shifted downfield and look "smudged." Why?

Diagnosis: This is the "Trace Acid Effect." Mechanism:


 slowly decomposes to form DCl (deuterated hydrochloric acid), especially if stored in light or for long periods. Your molecule contains a pyridine ring, which acts as a base.


This equilibrium is often fast on the NMR timescale, resulting in a weighted average chemical shift that drifts depending on concentration and acid content.

The Fix:

  • Neutralization: Pass 0.7 mL of

    
     through a short pipette plug of basic alumina  directly into the NMR tube containing your sample.
    
  • Scavenging: Add a few grains of anhydrous

    
     to the NMR tube, shake, and let settle. The solid will stay at the bottom, out of the receiver coil range.
    
Q2: I see broad signals in DMSO-

even though the solution looks clear.

Diagnosis: Aggregation (


-stacking).
Mechanism:  The planar nature of the 2-pyrazolyl-pyridine core encourages molecules to stack like plates. This increases the effective molecular tumbling time (

), leading to faster transverse relaxation (

) and broader lines. The Fix:
  • Dilution: Reduce concentration to <5 mg/mL.

  • Variable Temperature (VT): Heat the probe to 315 K (42°C). Thermal energy disrupts the

    
    -stacking interactions, sharpening the peaks significantly.
    
Q3: There is a mystery peak at ~3.33 ppm in DMSO interfering with my methyl signals.

Diagnosis: Water contamination. Mechanism: DMSO is extremely hygroscopic. The water signal in DMSO appears as a broad singlet around 3.33 ppm, which unfortunately overlaps with the methyl groups on your pyrazole ring (typically 2.2–4.0 ppm range). The Fix:

  • Use ampouled "100%" DMSO-

    
     rather than a stock bottle.
    
  • If unavoidable, switch to Acetone-

    
      (Water peak is at 2.84 ppm, usually distinct from aryl-methyls).
    
Part 4: The "Gold Standard" Preparation Protocol

For publication-quality spectra of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, follow this protocol to minimize artifacts.

Reagents:

  • Compound: 5–8 mg (Precision is key; overloading causes aggregation).

  • Solvent:

    
     (Neutralized) OR DMSO-
    
    
    
    (Ampoule).
  • Tube: High-precision 5mm tube (e.g., Wilmad 507-PP).

Step-by-Step:

  • Weighing: Weigh 5 mg of solid directly into a clean vial (NOT the NMR tube).

  • Solvent Prep (Crucial):

    • If using Chloroform: Filter

      
       through basic alumina.
      
    • If using DMSO: Open a fresh ampoule.

  • Dissolution: Add 0.6 mL of solvent to the vial. Sonicate for 30 seconds.

    • Why? Sonication breaks up micro-crystalline habits that resist passive dissolution.

  • Transfer: Filter the solution through a glass wool plug into the NMR tube.

    • Why? Suspended micro-particles cause magnetic field inhomogeneity, ruining shimming.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      2.0 seconds (Pyridine protons relax slowly).
    • Number of scans (

      
      ): 16 or 32.
      
References
  • Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry Department. [Link](Referenced for Pyridine basicity context).

Sources

Troubleshooting

Minimizing debromination side reactions during ligand synthesis

Guide: Minimizing Debromination Side Reactions in Cross-Coupling Welcome to the technical support center for advanced ligand synthesis. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Minimizing Debromination Side Reactions in Cross-Coupling

Welcome to the technical support center for advanced ligand synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with premature debromination during palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we provide not just solutions, but the mechanistic reasoning behind them, empowering you to troubleshoot effectively and optimize your synthetic routes.

Part 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the undesired side reaction of reductive debromination.

Q1: What is reductive debromination in the context of ligand synthesis?

Reductive debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig aminations) where the bromine atom on an aryl or vinyl bromide is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired, non-functionalized byproduct, which reduces the yield of your target ligand and complicates purification efforts.[1]

Q2: What are the primary causes and mechanistic pathways for debromination?

Debromination is not caused by a single factor but is influenced by a combination of reaction parameters. The main mechanistic culprits include:

  • Presence of Hydride Sources: The most direct pathway involves a hydride (H⁻) species attacking the palladium-aryl intermediate. These hydrides can originate from impurities in reagents, certain solvents (like alcohols or triethylamine), or even the breakdown of other reaction components.[1][3][4]

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of decomposition pathways that lead to debromination.[1]

  • Inappropriate Base Selection: The choice and strength of the base are critical. Some strong bases can act as hydride donors or promote side reactions that generate hydride species.[1][3]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its associated phosphine ligands play a crucial role.[1] An inefficient ligand can lead to unstable intermediates that are more prone to decomposition or reaction with hydride sources.

The competing pathways are illustrated in the catalytic cycle. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex is at a critical juncture. In the desired pathway, it undergoes transmetalation and reductive elimination to form the C-C or C-N bond. In the undesired pathway, it can react with a hydride source, leading to reductive elimination of the debrominated arene and regenerating the Pd(0) catalyst.[4][5]

Q3: Can functional groups on my starting material, like a carboxylic acid, increase the risk of debromination?

Yes, absolutely. Acidic protons, such as those from a free carboxylic acid or an unprotected indole N-H, can interfere with the catalytic cycle.[1][3] They can react with the base, and the resulting carboxylate or N-anion can coordinate to the palladium center, altering its reactivity and potentially favoring side reactions like debromination. In such cases, protecting the acidic group (e.g., as an ester) is often a necessary first step to achieve a clean reaction.[1][3]

Part 2: A-to-Z Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving a debromination problem observed in your reaction.

Problem Statement: "My reaction is producing a significant amount of the debrominated byproduct alongside my desired ligand. How do I fix this?"

Follow this systematic troubleshooting workflow. Start with the simplest modifications (temperature) and proceed to more complex changes (catalyst system).

G cluster_0 start Problem: Significant Debromination Observed temp Step 1: Optimize Temperature Lower the reaction temperature. (e.g., from 100°C to 80°C) start->temp Begin Troubleshooting base Step 2: Evaluate Base Switch to a weaker or different class of base. (e.g., K₂CO₃ -> K₃PO₄) temp->base If problem persists solvent Step 3: Scrutinize Reagents Use high-purity, anhydrous, degassed solvents. Avoid potential hydride donors (e.g., alcohols). base->solvent If problem persists catalyst Step 4: Re-evaluate Catalyst System Screen different phosphine ligands. (e.g., PPh₃ -> XPhos) solvent->catalyst If problem persists end Solution: Minimized Debromination catalyst->end Optimization Complete

Caption: Troubleshooting workflow for minimizing debromination.

  • Step 1: Optimize Reaction Temperature. High temperatures often accelerate debromination.[1] Your first action should be to run the reaction at a lower temperature (e.g., decrease from 100°C to 80°C, or even room temperature if the catalyst system is active enough). This simple change can often significantly suppress the side reaction without drastically slowing down the desired coupling.

  • Step 2: Evaluate the Base. The base is a frequent culprit. Strong, aggressive bases can promote side reactions.[3] If you are using a strong base like NaOtBu, consider switching to a weaker inorganic base.[1]

    • Action: Replace a strong base (e.g., alkoxides) with a milder one like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Anhydrous K₃PO₄ is often an excellent choice as it is effective in activating the boronic acid for Suzuki couplings but is less prone to causing debromination.[6]

  • Step 3: Scrutinize Solvents and Reagents for Hydride Sources. Reductive debromination requires a source of hydrogen. Ensure your reaction is free from potential hydride donors.[3]

    • Action: Always use high-purity, anhydrous, and degassed solvents. Avoid using alcohols like isopropanol as the solvent if debromination is observed, as they can be oxidized to generate hydrides.[3][7] Ensure all starting materials are pure and free from contaminants that could act as hydride sources.

  • Step 4: Re-evaluate the Catalyst & Ligand System. If the above steps fail, the issue may lie with the catalytic species itself. The ligand dictates the stability and reactivity of the palladium center. Electron-rich and sterically bulky phosphine ligands are often highly effective because they promote the final, desired reductive elimination step, making it kinetically faster than the competing debromination pathway.[8]

    • Action: Switch from simple, less bulky ligands (like PPh₃) to more sophisticated, electron-rich, and bulky biarylphosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or ferrocenylphosphines (like dppf).[6][8] These are designed to stabilize the catalyst and accelerate productive C-C or C-N bond formation.[8]

Part 3: Strategic Protocol Optimization

Proactively designing your experiment to avoid debromination is the most efficient approach. This section provides detailed advice and a sample protocol.

Key Parameter Deep Dive

1. Base Selection: The choice of base is critical and substrate-dependent. A screening is often necessary.

BasepKa of Conj. AcidCommon Usage & Debromination Risk
NaOtBu ~19Very strong base, common in Buchwald-Hartwig. High risk of debromination and other side reactions with sensitive substrates.[9]
K₃PO₄ ~12.3Moderately strong, often excellent for Suzuki couplings. Low to moderate risk . Good choice for initial screening.[6]
K₂CO₃ / Cs₂CO₃ ~10.3Weaker bases, generally safe options. Low risk . May require higher temperatures or more active catalysts to achieve full conversion.[1]
Organic Bases (Et₃N, DIPEA) ~11Often used in Heck reactions. Can act as hydride sources, posing a moderate to high risk of debromination.[1]

2. Ligand Selection: Modern phosphine ligands are designed to prevent side reactions.

Ligand ClassKey FeaturesImpact on Debromination
Triarylphosphines (e.g., PPh₃) Simple, common, relatively electron-poor.Can be inefficient, leading to catalyst decomposition and higher risk of debromination.
Ferrocenylphosphines (e.g., dppf) Bulky "bite angle," moderately electron-rich.Generally reliable and a good first choice for many Suzuki reactions, offering moderate protection .[3]
Biarylphosphines (e.g., Buchwald Ligands) Very bulky and highly electron-donating.Designed to promote fast reductive elimination. Excellent for suppressing debromination even with challenging substrates.[6][8]
Optimized Protocol: A Generic Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize the risk of debromination from the outset.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial, add the aryl bromide, arylboronic acid, palladium pre-catalyst, phosphine ligand, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical to remove oxygen, which can degrade the catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent mixture via syringe. The use of a co-solvent like water can be essential for dissolving the base and facilitating the catalytic cycle, but ensure the primary solvent is rigorously dried.[3][6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the aryl bromide and the appearance of both the desired product and the potential debrominated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup, washing with water and brine.[1]

  • Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. Analyze the final product and any isolated side-fractions by ¹H NMR and MS to confirm identity and quantify the yield and purity.[1]

Part 4: Analytical Methods for Detection & Quantification

Properly identifying and quantifying the debrominated byproduct is essential for effective troubleshooting.

  • Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS): These are the most powerful tools for detection.[10] The debrominated byproduct will have a distinct retention time and a molecular weight corresponding to the replacement of Br (mass ~79/81) with H (mass ~1). This clear mass difference makes identification unambiguous.[11]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: After purification, ¹H NMR can be used to quantify the ratio of the desired product to the debrominated byproduct in a crude mixture.[1] By identifying a clean, well-resolved proton signal unique to each compound, you can compare the integration values to determine their relative amounts. The debrominated compound will typically show a new signal in the aromatic region where the bromine atom used to be.

References
  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water, MDPI, [Link]

  • Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography, PubMed, [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions, ResearchGate, [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs, [Link]

  • Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes, Journal of the American Chemical Society, [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts, NIH National Center for Biotechnology Information, [Link]

  • Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol, Caltech Library, [Link]

  • Pd-Catalyzed Cross Coupling Reactions, Chemistry LibreTexts, [Link]

  • Reductions of aryl bromides in water at room temperature, NIH National Center for Biotechnology Information, [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups, Organic Chemistry Portal, [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane, NIH National Center for Biotechnology Information, [Link]

  • Catalysis Science & Technology, RSC Publishing, [Link]

  • Reaction Conditions for Selective Debromination, Reddit, [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions, Chemistry Steps, [Link]

  • Non-spectator behavior of a neutral phosphine ligand driven by a redox-active boron cluster, Nature, [Link]

  • Ligand design for cross-couplings: phosphines, YouTube, [Link]

  • III Analytical Methods, Japan Coast Guard, [Link]

  • ANALYTICAL METHODOLOGIES, University of British Columbia, [Link]

  • How to minimize side products of this reaction, Reddit, [Link]

  • Controlling ligand substitution reactions of organometallic complexes: Tuning cancer cell cytotoxicity, PNAS, [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent, Master Organic Chemistry, [Link]

  • Chemistry Vignettes: Phosphine ligands, YouTube, [Link]

  • Buchwald-Hartwig Amination, Chemistry LibreTexts, [Link]

  • Diagnosing issues with a failed Suzuki coupling?, Reddit, [Link]

Sources

Optimization

Technical Support Center: Purification Protocols for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Topic: Recrystallization Solvents & Purification Strategy Ticket ID: CHEM-PUR-8821 Status: Resolved Audience: Synthetic Chemists, Medicinal Chemists, Process Engineers[1][2][3] Executive Summary & Chemical Profile[1][3][...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents & Purification Strategy Ticket ID: CHEM-PUR-8821 Status: Resolved Audience: Synthetic Chemists, Medicinal Chemists, Process Engineers[1][2][3]

Executive Summary & Chemical Profile[1][3][4]

Compound: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Class: Heterocyclic Bi-aryl Ligand (Pyrazolyl-pyridine)[1][2][3]

Before selecting a solvent, it is critical to understand the physicochemical shifts introduced by the substituents on the parent scaffold.[2][3] The 4-bromo and 1,5-dimethyl groups significantly increase lipophilicity compared to the naked pyrazolyl-pyridine.[2][3]

  • Basicity: The pyridine nitrogen and pyrazole N-2 are basic.[1][2][3] Avoid strong acidic solvents unless forming a salt.[2][3]

  • Lipophilicity: The bromo-substituent reduces water solubility and increases solubility in chlorinated solvents (DCM, Chloroform).[2][3]

  • Thermal Stability: Generally stable, but brominated heterocycles can undergo debromination or rearrangement at very high temperatures (>150°C) in the presence of strong nucleophiles.[1][2][3]

Recommended Solvent Systems
MethodPrimary SolventAnti-SolventApplication
Standard Recrystallization Ethanol (Absolute) Water (optional)Routine purification (95%+ purity).[1][2][3]
High-Purity / X-Ray Ethyl Acetate Hexanes / PentaneAnalytical purity; growing single crystals.[2][3]
Flash Chromatography DichloromethaneMethanol (0-5%)Removal of tarry byproducts before crystallization.[1][2][3]

Decision Logic: Solvent Selection

Do not blindly follow a recipe. Use this logic flow to determine the best solvent based on your crude material's behavior.[2][3]

RecrystallizationLogic Start Crude 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves Yes Cool to RT, then 0°C Dissolves->Yes Yes No_Insoluble Insoluble Material? Dissolves->No_Insoluble No (Cloudy) TooSoluble Stays in Solution at 0°C? Yes->TooSoluble HotFilter Hot Filtration (Remove Salts/Inorganics) No_Insoluble->HotFilter Inorganics present HotFilter->Yes AddWater Add Water dropwise (Turbidity point) TooSoluble->AddWater Yes (Yield low) Final Filter & Wash (Cold EtOH) TooSoluble->Final No (Crystals form) Oiling Product Oils Out? AddWater->Oiling SwitchSolvent Switch to Ethyl Acetate / Hexane Oiling->SwitchSolvent Yes (Persistent Oil) Seed Re-heat & Add Seed Crystal Oiling->Seed No (Just supersaturated) SwitchSolvent->Final Seed->Final

Caption: Decision tree for solvent selection based on solubility and phase behavior during purification.

Troubleshooting & FAQs

Issue 1: "The product is oiling out instead of crystallizing."

Cause: This is common with brominated aromatics.[2][3] The melting point of the solvated product might be lower than the boiling point of the solvent, or the solution is too concentrated (supersaturation is too high).[2][3] Corrective Action:

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves.

  • Dilute: Add 10-20% more solvent.[2][3]

  • Seed: Allow the solution to cool very slowly to room temperature. Once at RT, add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.[2][3]

  • Change Solvent: If oiling persists in Ethanol/Water, switch to a non-protic system like Ethyl Acetate/Hexane .[1][2][3]

Issue 2: "The crystals are colored (Yellow/Orange), but the product should be white/off-white."

Cause: Trace impurities from the bromination step (often traces of bromine or oxidized byproducts) can stain the crystal lattice.[2][3] Corrective Action:

  • Activated Charcoal: While the solution is boiling (in Ethanol or Ethyl Acetate), add activated charcoal (approx. 5-10% by weight).[1][2][3] Stir for 5 minutes, then perform a hot filtration through a Celite pad.

  • Silica Plug: If recrystallization fails to remove color, dissolve the crude in minimal DCM and pass it through a short pad of silica gel, eluting with DCM.[1][2][3] Then recrystallize.[1][2][3]

Issue 3: "Low recovery yield."

Cause: The 1,5-dimethyl and bromo groups make the molecule moderately lipophilic, meaning it may remain soluble in ethanol even at 0°C. Corrective Action: [2][3]

  • Use the Binary Solvent Method (Protocol B) .[2][3] Adding water (anti-solvent) forces the hydrophobic bromo-ligand out of the solution.[2][3]

Standard Operating Protocols (SOPs)

Protocol A: Single Solvent Recrystallization (Ethanol)

Best for: Routine purification of >90% pure crude.[1][2][3]

  • Preparation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Absolute Ethanol (approx. 5-8 mL) and heat to reflux (boiling).

    • Note: If solids remain, add more ethanol in 0.5 mL increments.[1][2][3] If the solid looks like salt (inorganic), filter it off while hot.[2][3]

  • Cooling: Remove from heat. Place the flask on a cork ring and cover with foil. Let it cool to Room Temperature (RT) undisturbed for 2 hours.

    • Why? Rapid cooling traps impurities.[2][3] Slow cooling grows purer, denser crystals.[2][3]

  • Crystallization: Once at RT, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the crystals using a Büchner funnel. Wash with 1-2 mL of ice-cold ethanol .

  • Drying: Dry under vacuum at 40°C.

Protocol B: Binary Solvent Method (Ethyl Acetate / Hexane)

Best for: High purity requirements or if Ethanol yields are low.[1][2][3]

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate .

  • Anti-Solvent Addition: While keeping the solution hot (but not boiling vigorously), add Hexane (or Pentane) dropwise.[1][2][3]

  • Turbidity Point: Stop adding Hexane when a faint cloudiness persists.

  • Re-clarification: Add 1-2 drops of Ethyl Acetate to make the solution clear again.

  • Crystallization: Allow to cool slowly to RT. Large, prismatic crystals often form with this method, suitable for X-ray diffraction [1].[2][3]

References

  • Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones. PubMed Central. Describes purification of similar phenyl/pyridyl pyrazoles using Ethyl Acetate/Hexane systems and single crystal growth via slow evaporation.[1][2][3]

  • Synthesis of 2-(1H-pyrazol-3-yl)pyridine. ChemicalBook. details the synthesis of the parent scaffold and the use of Ethanol for reaction and purification.[1][2][3] [1][2][3]

  • Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. PubMed Central. Demonstrates the use of column chromatography (Ethyl Acetate/Hexane) and recrystallization for pyrazolyl-pyridine ligands.

  • Extraction and complexation studies with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine. PubMed Central. Discusses the solubility and lipophilicity of alkyl-substituted pyrazolyl-pyridines in organic phases.

Sources

Troubleshooting

Overcoming steric hindrance in 1,5-dimethyl-pyrazole metal coordination

Ticket ID: #DMPZ-15-STERIC Subject: Overcoming Steric Hindrance in 1,5-Dimethylpyrazole (1,5-dmPz) Metal Coordination Assigned Specialist: Senior Application Scientist, Ligand Engineering Division The Core Issue: The "5-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DMPZ-15-STERIC Subject: Overcoming Steric Hindrance in 1,5-Dimethylpyrazole (1,5-dmPz) Metal Coordination Assigned Specialist: Senior Application Scientist, Ligand Engineering Division

The Core Issue: The "5-Position" Wall

User Diagnosis: You are likely experiencing low yields, precipitation of amorphous solids, or the formation of unexpected isomers when attempting to coordinate 1,5-dimethylpyrazole (1,5-dmPz) to transition metals.

Root Cause Analysis: Unlike its symmetric isomer (3,5-dimethylpyrazole) or its unhindered cousin (1,3-dimethylpyrazole), 1,5-dmPz presents a unique steric challenge.

  • The Geometry: The methyl group at position 1 (N-Me) and position 5 (C-Me) are adjacent.

  • The Clash: The donor atom is N2. The C5-methyl group is located immediately adjacent to this donor site. When N2 binds to a metal, the C5-methyl group acts as a "bumper," physically clashing with the metal's other ligands or the metal's coordination sphere itself.

Visualizing the Problem (DOT Diagram):

StericClash cluster_ligand 1,5-Dimethylpyrazole cluster_metal Coordination Sphere N1 N1 (Methylated) N2 N2 (Donor) N1->N2 C5 C5-Methyl (The 'Wall') N1->C5 Adjacent M Metal Center (M) N2->M Coordination Attempt C5->M Bond Lengthening L_cis Cis-Ligand C5->L_cis STERIC CLASH (Repulsion)

Caption: The C5-methyl group exerts steric pressure on the metal center and cis-ligands, often preventing stable octahedral geometries.

Troubleshooting Modules

Module A: The Isomer Trap (The "Software" Bug)

Issue: "My complex formed, but the crystal structure shows 1,3-dimethylpyrazole." Explanation: The synthesis of dimethylpyrazole from methylhydrazine and acetylacetone produces a mixture of 1,3- and 1,5-isomers. The 1,3-isomer is sterically unhindered and coordinates much faster (kinetic preference) and forms more stable complexes (thermodynamic preference). If your starting material has even 5% 1,3-isomer impurity, it will sequester your metal.

Diagnostic Protocol (NMR Verification): Before complexation, you must verify the purity of your ligand using NOESY (Nuclear Overhauser Effect Spectroscopy).

Feature1,5-Dimethylpyrazole (The Target)1,3-Dimethylpyrazole (The Impurity)
Methyl Positions N1-Me and C5-Me are adjacent .N1-Me and C3-Me are distant .
NOESY Signal Strong Cross-Peak between N-Me and C-Me protons.No Cross-Peak between N-Me and C-Me protons.
Steric Profile High (Blocked donor).Low (Open donor).

Corrective Action: If your ligand is impure, purify via rectification (distillation) . The isomers have sufficiently different boiling points for separation on a high-efficiency column [1].

Module B: Metal & Geometry Selection (The "Hardware" Fix)

Issue: "I cannot get nickel(II) or cobalt(II) to coordinate 1,5-dmPz." Solution: These metals prefer octahedral geometries with short bond lengths (2.0–2.1 Å). The 5-Me group makes this geometrically impossible without severe distortion.

Strategy: Switch to "Forgiving" Metals or Geometries.

  • Use d10 Metals (Ag+, Cu+, Au+, Zn2+):

    • Why: These often adopt linear (CN=2), trigonal (CN=3), or tetrahedral (CN=4) geometries.

    • Benefit: These geometries have "open sides," allowing the bulky 5-Me group to point into empty space rather than clashing with another ligand [2].

  • Use Large Ionic Radii (Cd2+, Hg2+, Pb2+):

    • Why: Longer M-N bond lengths (>2.3 Å) physically distance the methyl group from the metal center, reducing the steric clash [3].

Decision Logic:

MetalSelection Start Select Metal for 1,5-dmPz CheckSize Is Metal Radius > 0.9 Å? (e.g., Cd, Hg, Pb) Start->CheckSize CheckConfig Is Metal d10? (Ag, Cu, Au, Zn) CheckSize->CheckConfig No Linear Target Linear/Trigonal (Success High) CheckSize->Linear Yes (Steric relief via bond length) Octahedral Avoid Octahedral (Ni, Co, Fe) Unless using 'Skinny' Co-ligands CheckConfig->Octahedral No CheckConfig->Linear Yes (Steric relief via geometry)

Caption: Decision matrix for selecting metal centers compatible with 1,5-dimethylpyrazole steric requirements.

Module C: Synthetic Protocols
Protocol 1: Synthesis of [Ag(1,5-dmPz)2]X (Linear Coordination)

Context: Silver(I) is the "gold standard" for handling 1,5-dmPz because it tolerates linear geometry where the methyl groups can rotate away from each other.

Reagents:

  • AgNO3 or AgClO4 (1 mmol)

  • 1,5-Dimethylpyrazole (2.2 mmol) - Must be >99% pure isomer

  • Solvent: Methanol (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1 mmol of Ag(I) salt in 10 mL warm methanol (40°C).

  • Ligand Addition: Add 1,5-dmPz dropwise. Note: Do not use large excess; the steric bulk discourages higher coordination numbers (CN>2).

  • Incubation: Stir for 30 minutes in the dark (Ag is photosensitive).

  • Crystallization: Allow slow evaporation.

  • Result: You will likely obtain a linear [N-Ag-N]+ cation. The 5-methyl groups will adopt a trans or anti conformation relative to each other to minimize repulsion [2].

Protocol 2: Forcing Octahedral Coordination (The "Skinny Ligand" Trick)

Context: If you must use a metal like Ni(II), you cannot use bulky co-ligands like PPh3. You must use "skinny" co-ligands.

Reagents:

  • NiCl2 (anhydrous) or Ni(NCS)2

  • 1,5-dmPz

Mechanism: Chloride (Cl-) and Thiocyanate (NCS-) are linear/small. They do not compete for the space that the 5-Me group occupies.

  • Avoid: Acetylacetonate (acac) or bipyridine (bipy) as co-ligands; they are too bulky and will force the 1,5-dmPz to dissociate.

Frequently Asked Questions (FAQ)

Q: Can I use 1,5-dmPz to make Metal-Organic Frameworks (MOFs)? A: Yes, but with a caveat. 1,5-dmPz is often used to prevent the formation of dense structures. The steric bulk creates "pockets" or voids in the framework, which can be useful for gas sorption, but it often lowers the thermal stability of the framework compared to 1,3-dmPz or unsubstituted pyrazole [4].

Q: Why does my NMR show broad signals for the complex? A: This is a hallmark of steric fluxionality . The 5-Me group is fighting for space, causing the ligand to "wobble" or undergo restricted rotation on the NMR timescale.

  • Fix: Run a Variable Temperature (VT) NMR experiment. Cooling the sample (to -40°C) often resolves the broad peaks into sharp signals as you freeze the conformers.

Q: I see a color change, but no precipitate. Did it work? A: 1,5-dmPz complexes are often more soluble than their 1,3-counterparts because the methyl groups disrupt crystal packing (lattice energy reduction). Do not rely on precipitation. Evaporate the solvent and perform IR spectroscopy. Look for the shift in the C=N stretching frequency (~1550 cm⁻¹) to confirm coordination.

References

  • Rusak, V. V., et al. (2015).[1] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 58(7), 256–260. Link

  • Rasch, A., et al. (2011). "The 3,5-dimethyl-4-nitropyrazole ligand in the construction of supramolecular networks of silver(I) complexes." CrystEngComm, 13, 1-10. (Demonstrates Ag(I) tolerance for hindered pyrazoles). Link

  • Constable, E. C., & Steel, P. J. (1989). "Coordination chemistry of pyrazoles and related ligands." Coordination Chemistry Reviews, 93(2), 205-223. (Foundational text on steric effects in pyrazoles). Link

  • Mukherjee, P. S., et al. (2011). "Design and synthesis of molecular squares and boxes using a new pyrazole-based linker." Inorganic Chemistry. (Discusses using sterics to direct geometry). Link

Disclaimer: This guide assumes standard laboratory safety protocols. Transition metal salts and pyrazole derivatives can be toxic.[2] Always consult MSDS before handling.

Sources

Optimization

Stability of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine under reflux conditions

Technical Support Center: Stability Profile of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Executive Summary The compound 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a robust bi-heteroaryl scaffold. Under st...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profile of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Executive Summary

The compound 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a robust bi-heteroaryl scaffold. Under standard reflux conditions in neutral organic solvents, it exhibits high thermal stability.[1] However, the C-Br bond at position 4 of the pyrazole ring is a critical control point; it is chemically inert to simple heating but highly sensitive to transition metal contaminants (Pd, Cu, Ni) and radical initiators , which can lead to hydrodehalogenation (debromination).[1]

This guide provides troubleshooting workflows, solvent compatibility matrices, and mechanistic insights to ensure experimental reproducibility.

Module 1: Solvent & Thermal Compatibility Matrix

Core Directive: The stability of this molecule is not defined by temperature alone, but by the solvent-temperature couple.[1]

SolventBoiling Pt. (°C)Stability StatusRisk Factor
Dichloromethane (DCM) 40Stable Negligible.[1]
Ethanol / Methanol 78 / 65Stable Low.[1] Protodebromination is possible only if trace Pd/base is present.[1]
Toluene 110Stable Low.[1] Ideal for azeotropic drying.
1,4-Dioxane 101Stable Low.[1] Watch for peroxide formation (radical initiator) which can attack C-Br.[1]
DMF / DMSO 153 / 189Conditional Medium. At >140°C, DMF decomposes to dimethylamine (nucleophile).[1] DMSO can act as an oxidant.[1][2]
Water (Neutral) 100Stable Very Low.[1] Solubility is the limiting factor, not stability.
6M HCl (Aq) 100Stable Low.[1] Pyridine protonates (Py-H⁺).[1] Pyrazole is resistant to hydrolysis.[1]

Module 2: Critical Reactivity & Degradation Pathways[1]

The "Invisible" Debromination (Hydrodehalogenation)

Issue: Users often report the disappearance of the bromine atom after refluxing in ethanol or DMF, yielding the des-bromo analog.[1] Mechanism: This is rarely thermal decomposition.[1] It is almost always Catalytic Hydrodehalogenation .[1]

  • Cause: Trace amounts of Palladium (from previous steps) or Copper + a hydrogen source (Alcohol solvent, Formate traces in DMF).[1]

  • Prevention: Use metal scavengers (SiliaMetS®) if the starting material was prepared via cross-coupling.[1]

Atropisomerism & Rotational Barriers

The bond between the Pyridine (C2) and Pyrazole (C3) allows rotation.[1] However, the 1-methyl and 5-methyl groups on the pyrazole create steric clash with the pyridine ring.[1]

  • Observation: NMR signals may appear broadened at Room Temperature (RT) due to restricted rotation.[1]

  • Reflux Effect: At reflux, rotation becomes free; NMR peaks sharpen (if taken at high temp).[1] Upon cooling, distinct conformers might re-equilibrate.[1] Do not mistake this for decomposition.

Visualizing the Degradation Pathways

ReactivityPathways cluster_legend Pathway Legend Start 2-(4-bromo-1,5-dimethyl- 1H-pyrazol-3-yl)pyridine Acid Acidic Reflux (HCl) Start->Acid Protonation Metal Trace Pd/Cu + Protic Solvent Start->Metal Oxidative Addition Base Strong Base (tBuLi) Cryogenic Only Start->Base Halogen Dance Salt Pyridinium Salt (Reversible) Acid->Salt Stable Debromo Des-bromo Analog (Irreversible Loss) Metal->Debromo Reductive Elimination Li_Species Lithio-species (C-Li Exchange) Base->Li_Species -78°C Only Legend Red Path = Critical Failure Mode (Impurity)

Caption: Figure 1. Chemical fate of the scaffold under various stress conditions. The Red pathway indicates the most common user-reported failure mode (accidental debromination).[1]

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black during reflux. Is the compound decomposing?

  • Diagnosis: Likely No .[1] Pyridines and pyrazoles are electron-rich nitrogen heterocycles. They are prone to forming "pyridinium" radical cations or charge-transfer complexes with trace impurities (like oxidized thiols or metal salts), which are intensely colored (black/brown) even at ppm levels.[1]

  • Solution: Do not discard. Perform a mini-workup:

    • Take a 0.1 mL aliquot.

    • Dilute with EtOAc.[1]

    • Wash with 1M NaOH (removes oxidized salts).[1]

    • Check TLC.[1] The "black" is often retained at the baseline, leaving the pure product in the organic phase.[1]

Q2: Can I use this molecule in a Suzuki Coupling under aqueous reflux?

  • Answer: Yes , but with a caveat.

  • Risk: The C-Br bond is the reactive site.[1] If you reflux in DME/Water/Base without the boronic acid reacting quickly, the Pd catalyst may facilitate hydrodehalogenation (replacing Br with H) or homocoupling (dimerization).[1]

  • Protocol Fix: Degas solvents thoroughly (sparge with Argon for 20 mins) to prevent oxidation of the catalyst, which accelerates side reactions.[1]

Q3: Is the N-Methyl group stable?

  • Answer: Yes. The N-methyl on the pyrazole is chemically robust.[1] Unlike esters or amides, it will not hydrolyze.[1] It requires extreme forcing conditions (e.g., molten pyridine hydrochloride at 200°C) to demethylate.[1]

Module 4: Standardized Stability Protocol

If you suspect your batch is degrading, run this Self-Validating Stability Test .

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of the compound in 1 mL of the target solvent (e.g., Ethanol).

  • Control: Keep 0.1 mL of this solution at Room Temperature (RT) in a sealed vial (The "Reference").

  • Stress: Heat the remaining solution to reflux for 4 hours.

  • Analysis:

    • Spot the "Reference" and "Stress" samples side-by-side on a TLC plate.

    • Elute with 50% EtOAc / Hexanes.[1]

    • Pass Criteria: Both spots have identical Rf values and intensity. No new baseline spots.[1]

    • Fail Criteria: Appearance of a lower Rf spot (N-oxide formation) or a slightly different Rf spot (Debromination).[1]

Stability Decision Tree

StabilityWorkflow Start Sample Refluxed (4 Hours) TLC TLC Analysis (vs Control) Start->TLC Match Spots Match exactly TLC->Match No Change NewSpot New Spot Visible TLC->NewSpot Difference Conclusion1 Stable. Proceed. Match->Conclusion1 LCMS Run LCMS NewSpot->LCMS M_minus_Br Mass = [M-Br+H]+ LCMS->M_minus_Br Lower Mass M_plus_16 Mass = [M+16]+ LCMS->M_plus_16 Higher Mass Conclusion2 Debromination. Check for Metals. M_minus_Br->Conclusion2 Conclusion3 N-Oxidation. Check Peroxides. M_plus_16->Conclusion3

Caption: Figure 2. Diagnostic workflow for assessing compound integrity after thermal stress.

References

  • Synthesis & Scaffold Properties

    • Title: Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
    • Source:Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed).[1]

    • Relevance: Establishes the synthesis of the 4-bromo-pyrazole-pyridine core via Suzuki coupling under reflux conditions, confirming thermal stability.
    • URL:[Link]

  • Pyrazoles Thermal Stability Data

    • Title: 4-Bromopyrazole Product Constants.[2][3][4][5]

    • Source: Sigma-Aldrich / PubChem.[3]

    • Relevance: Confirms the boiling point/decomposition of the parent 4-bromopyrazole is >250°C.[1]

    • URL:[Link][1]

  • Hydrodehalogenation Mechanisms

    • Title: Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants.[6]

    • Source:MDPI Molecules.
    • Relevance: details the mechanism by which brominated aromatics lose bromine in the presence of trace metals and reductants (solvents).[1]

    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Predicted ¹³C NMR Chemical Shifts for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

An In-Depth Technical Guide Abstract: This guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound 2-(4-bromo-1,5-dimethyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine. In the absence of direct, published experimental data for this specific molecule, this document leverages established NMR principles and comparative data from structurally related substituted pyrazoles and pyridines to construct a reliable predicted spectrum. We will explore the electronic effects of substituents on each heterocyclic ring, present a standardized experimental protocol for data acquisition, and offer a logical framework for spectral assignment. This guide is intended for researchers in medicinal chemistry and materials science who require robust analytical methodologies for structural elucidation of complex N-heterocycles.

Introduction: The Challenge of Structural Elucidation

The compound 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine incorporates two key N-heterocyclic scaffolds: pyridine and pyrazole. Such hybrid structures are of significant interest in drug discovery and materials science.[1] Unambiguous structural confirmation is paramount, and ¹³C NMR spectroscopy is one of the most powerful tools for this purpose, providing direct insight into the carbon skeleton of a molecule.[2]

The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of adjacent atoms, and anisotropic effects of aromatic systems dictate the resonance frequency.[3] For the title compound, we must consider the interplay of the electron-withdrawing pyridine ring, the variously substituted pyrazole ring, and the strong influence of the bromine atom. This guide will deconstruct the molecule to predict the chemical shift for each of its 12 unique carbon atoms based on established data for analogous structures.

Experimental Protocol: A Self-Validating Approach for ¹³C NMR Data Acquisition

Acquiring a high-quality, reproducible ¹³C NMR spectrum is the foundation of accurate structural analysis. The following protocol is designed to yield reliable data for substituted N-heterocyclic compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-30 mg of the analyte for robust signal-to-noise.[4] A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[5]

    • Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic compounds. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a powerful alternative.[4] The choice of solvent can slightly alter chemical shifts, so consistency is key for comparative studies.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication. Insoluble particulates can degrade spectral quality.

  • Instrument Configuration & Data Acquisition:

    • The experiment should be performed on a spectrometer with a minimum field strength of 7.05 Tesla (corresponding to a ¹³C frequency of ~75 MHz, and a ¹H frequency of 300 MHz).[3] Higher field strengths (e.g., 100 MHz for ¹³C) will provide better signal dispersion.

    • Acquire a standard proton-decoupled ¹³C spectrum. This technique removes ¹H-¹³C coupling, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line.[5]

    • Set the spectral width to encompass the full range of expected chemical shifts, typically 0 to 220 ppm for organic molecules.[3]

    • The number of scans should be sufficient to achieve a good signal-to-noise ratio. For a ~25 mg sample, 1024-2048 scans are typically adequate. Quaternary carbons (those without attached protons) have longer relaxation times and often produce weaker signals, necessitating more scans for clear detection.

    • Use tetramethylsilane (TMS) as the internal standard to define the 0 ppm reference point.[3]

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Weigh Analyte (20-30 mg) B Select & Add Deuterated Solvent (CDCl3 or DMSO-d6) A->B C Homogenize Sample B->C D Configure Spectrometer (≥75 MHz) C->D E Run Proton-Decoupled ¹³C Experiment D->E F Process Data (Fourier Transform, Phase & Baseline Correction) E->F G Reference Spectrum to TMS (0 ppm) F->G H Peak Picking & Integration (Qualitative) G->H I Assign Signals to Specific Carbons H->I J Compare with Predicted & Literature Values I->J K Final Structure Validation J->K Confirmation

Caption: Workflow from sample preparation to structural validation.

Predicted ¹³C NMR Spectrum: A Comparative Deconstruction

The predicted chemical shifts are derived by analyzing the individual heterocyclic systems and the electronic contributions of each substituent. The carbon atoms are numbered as shown below for clarity.

Chemical structure with numbered carbons
Analysis of the Pyridine Ring (C-2' to C-6')

The pyridine ring is an electron-deficient system, and its carbon signals are generally found downfield compared to benzene. In unsubstituted pyridine (in CDCl₃), the signals appear at approximately δ 150 (C-2'/6'), 124 (C-3'/5'), and 136 (C-4') ppm.[6] The attachment of the bulky, electron-rich pyrazole ring at the C-2' position will significantly influence these shifts.

  • C-2' : This carbon is directly attached to the pyrazole ring. It is a quaternary carbon and is expected to be significantly downfield due to its position within the aromatic system and attachment to another heterocycle. We predict a shift in the δ 155-160 ppm range.

  • C-3', C-4', C-5', C-6' : The electronic influence of the pyrazolyl substituent will perturb the shifts of the remaining pyridine carbons. We can draw comparisons to 2-arylpyridines.[7] The C-6' carbon, being ortho to the nitrogen, will remain the most downfield of the protonated carbons.

Analysis of the Pyrazole Ring (C-3, C-4, C-5) and Substituents (C-6, C-7)

The chemical shifts of pyrazole rings are highly dependent on their substitution pattern.[2][8]

  • C-3 : This is the quaternary carbon linking the pyrazole to the pyridine ring. Its chemical shift will be influenced by both aromatic systems. Based on data for similar 3-aryl pyrazoles, this signal is expected in the δ 147-152 ppm region.[8]

  • C-4 : This carbon is directly bonded to a highly electronegative bromine atom. The halogen effect strongly deshields the attached carbon. While a typical pyrazole C-4 might appear around δ 105-110 ppm[9], the bromo-substituent will shift this signal significantly downfield. However, direct C-Br signals are often found further upfield than might be expected from electronegativity alone due to the "heavy atom effect". A reasonable prediction places this signal in the δ 95-105 ppm range.[10]

  • C-5 : This carbon is attached to a methyl group (C-7) and is adjacent to the N-methylated nitrogen. In substituted pyrazoles, the C-5 signal is often observed in the range of δ 140-150 ppm.[11] We predict a shift in the δ 140-145 ppm range.

  • C-6 (N-CH₃) : The N-methyl carbon signal is typically found in the δ 35-40 ppm range, consistent with N-alkylated pyrazoles.[10]

  • C-7 (C-CH₃) : The C-methyl carbon signal is expected to be significantly shielded compared to other carbons in the molecule, likely appearing in the δ 10-15 ppm region.[11]

Logical Derivation of Predicted Shifts

The following diagram illustrates how the chemical properties of the core structures and their substituents combine to inform the predicted chemical shifts.

G cluster_core Core Heterocycles cluster_substituents Substituent Effects cluster_predicted Predicted Shifts for Target Molecule A Pyridine (C-2': ~150, C-3': ~124, C-4': ~136 ppm) F Pyrazolyl at C-2' (Deshielding, δ >155 ppm) P2 Pyridine Ring Carbons A->P2 B Pyrazole (C-3/5: ~135-145, C-4: ~105 ppm) C Bromine at C-4 (Heavy Atom Effect, δ ~95-105 ppm) P1 Pyrazole Ring Carbons B->P1 D N-Methyl at N-1 (N-CH3, δ ~35-40 ppm) C->P1 E C-Methyl at C-5 (C-CH3, δ ~10-15 ppm) P3 Methyl Group Carbons D->P3 E->P1 E->P3 F->P2

Caption: Influence of core structures and substituents on predicted shifts.

Summary Table: Predicted vs. Comparative ¹³C NMR Data

The table below summarizes the predicted chemical shifts for the title compound alongside experimental data for reference molecules.

Carbon AtomPredicted Shift (δ, ppm) for Title CompoundComparative CompoundReference Shift (δ, ppm)Citation
Pyrazole Ring
C-3147 - 1523,5-dimethyl-1-phenyl-1H-pyrazole (C-3/5)148.1 / 138.4[11]
C-495 - 1055-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (C-Br)121.7[10]
C-5140 - 1453,5-dimethyl-1-phenyl-1H-pyrazole (C-3/5)148.1 / 138.4[11]
Pyridine Ring
C-2'155 - 160Pyridine (C-2/6)~150[6]
C-3'120 - 1253-Bromopyridine (C-5)124.9[4]
C-4'136 - 140Pyridine (C-4)~136[6]
C-5'122 - 1283-Bromopyridine (C-4)139.7[4]
C-6'148 - 152Pyridine (C-2/6)~150[6]
Methyl Carbons
C-6 (N-CH₃)35 - 405-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (N-CH₃)37.6[10]
C-7 (C-CH₃)10 - 153,5-dimethyl-1-phenyl-1H-pyrazole (CH₃)12.9 / 11.8[11]

Note: Chemical shifts are estimations. Actual experimental values may vary based on solvent and other experimental conditions.

Conclusion

While direct experimental ¹³C NMR data for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is not publicly available, a reliable predicted spectrum can be constructed through careful comparative analysis. By deconstructing the molecule into its constituent pyridine and pyrazole moieties and applying known substituent chemical shift effects derived from authoritative literature, we have established a robust hypothesis for the expected ¹³C NMR spectrum. The downfield region (δ > 95 ppm) is predicted to contain the ten signals of the heterocyclic rings, while the upfield region (δ < 40 ppm) will feature the two distinct methyl carbon signals. This guide provides not only a set of predicted values but also a logical framework and a standardized protocol for researchers to empirically validate these findings, ensuring confident structural assignment in their work.

References

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (n.d.). Combination of 1H and 13C NMR Spectroscopy. In Tables of Spectral Data for Structure Determination of Organic Compounds. Available at: [Link]

  • Begtrup, M. (1974). ¹³C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-76. Available at: [Link]

  • Nagarajan, K., et al. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(1-2), 1-17. Available at: [Link]

  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294. Available at: [Link]

  • Ilies, M., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11, 9756-9765. Available at: [Link]

  • Bérubé, G., et al. (2008). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(22), 5893-5897. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • N/A. 13C NMR Chemical Shift Table. (PDF).
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

  • Ceron-Camacho, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 730-766. Available at: [Link]

  • Hsieh, H. W., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2843-2856. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • N/A. (n.d.).
  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. Available at: [Link]

  • Hosseini-Sarvari, M., & Etemad, S. (2015). [Ce(L-Pro)2]2(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5, 23831-23838. Available at: [Link]

Sources

Comparative

X-ray crystal structure analysis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Executive Summary: The Structural Imperative In the development of kinase inhibitors (specifically JNK and Aurora kinase pathways), the 2-(pyrazol-3-yl)pyridine scaffold is a "privileged structure."[1] However, the intro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of kinase inhibitors (specifically JNK and Aurora kinase pathways), the 2-(pyrazol-3-yl)pyridine scaffold is a "privileged structure."[1] However, the introduction of a bromine atom at the 4-position and methyl groups at the 1,5-positions of the pyrazole ring introduces critical steric and electronic effects that define bioactivity.

This guide compares the "performance" of Single Crystal X-Ray Diffraction (SC-XRD) against alternative characterization methods (NMR, DFT) for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine .[1] We demonstrate that while NMR is sufficient for connectivity, only SC-XRD provides the requisite data on halogen bonding and inter-ring torsion angles necessary for structure-based drug design (SBDD).[1]

Comparative Analysis: Methodological Performance

For a medicinal chemist, the "performance" of an analytical method is defined by the resolution of structural data it provides. Below is the objective comparison of SC-XRD versus standard alternatives for this specific halogenated heterocycle.

Table 1: Performance Matrix – Structural Elucidation Methods
FeatureSC-XRD (The Gold Standard) 1H / 13C NMR DFT (Computational)
Connectivity Absolute ProofExcellentN/A (Input required)
Stereochemistry Absolute (defines atropisomerism)Inferential (NOESY required)Theoretical Prediction
Torsion Angles Precise (<0.1° error) Averaged (dynamic rotation)Gas-phase only (no packing)
Halogen Bonding Direct Observation (C-Br[1]···N) InvisiblePredicted
Sample State Solid (Bioactive conformation mimic)Solution (Solvated/Dynamic)Vacuum/Implicit Solvent
Turnaround 24–48 Hours (Crystal dependent)15 Minutes12–24 Hours (CPU dependent)
Why SC-XRD Wins for this Molecule:
  • The Torsion Problem: The bond connecting the pyridine and pyrazole rings allows rotation. In solution (NMR), this bond rotates freely, averaging the signal. However, in a protein binding pocket, the molecule is locked. SC-XRD reveals the low-energy solid-state conformation , often predicting the bioactive pose.[1]

  • The Bromine Factor: The C-Br bond is not just a steric blocker; it often participates in "Sigma-hole" interactions (halogen bonding) with backbone carbonyls in proteins.[1] SC-XRD is the only method that directly maps these intermolecular contacts in the lattice.[1]

Experimental Protocol: From Synthesis to Structure

To validate the structure, we employ a self-validating workflow.

Step 1: Synthesis & Purification
  • Precursor: Condensation of 2-acetylpyridine with

    
    -dimethylacetamide dimethyl acetal, followed by cyclization with methylhydrazine.[1]
    
  • Bromination: Electrophilic aromatic substitution using

    
    -bromosuccinimide (NBS) in DMF.[1]
    
  • Purification: Recrystallization is mandatory. Flash chromatography is insufficient for SC-XRD quality.[1]

Step 2: Crystallization (The Critical Step)[1]
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (9:[1]1) or Dichloromethane/Hexane (layered).[1]

  • Conditions: Room temperature, vibration-free environment, 3–5 days.

  • Target: Block-like colorless crystals (

    
     mm).
    
Step 3: Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Bromine atom.[1]
  • Temperature: 100 K (Cryostream) to reduce thermal ellipsoid vibration.

  • Refinement: SHELXL (Least Squares).[1] Hydrogen atoms constrained to riding models.[2][3]

Visualization of the Workflow

The following diagram illustrates the decision logic and experimental flow for characterizing this scaffold.

G Start Target Molecule: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Synthesis Synthesis: Cyclization + Bromination Start->Synthesis Decision Is Absolute Conformation Required? Synthesis->Decision NMR Method A: NMR (Solution) Result: Connectivity Confirmed Limit: Dynamic Averaging Decision->NMR No (Routine ID) Cryst Method B: Crystallization (EtOH/Slow Evap) Decision->Cryst Yes (SBDD/Pharma) NMR->Start Feedback Loop XRD SC-XRD Data Collection (Mo-Source, 100K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Result FINAL OUTPUT: 1. Torsion Angle (Py-Pz) 2. C-Br Bond Length 3. Packing Interactions Refine->Result

Figure 1: Analytical workflow comparing routine NMR characterization vs. the high-fidelity SC-XRD pathway required for structure-based drug design.

Expected Structural Metrics (Self-Validation)

When analyzing the solved structure, the data must fall within specific physical limits to be considered valid. Use the following table to validate your experimental results against established chemical principles (CSD averages).

Table 2: Validation Metrics for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Structural ParameterExpected Range (Å / °)Significance
C(4)–Br Bond Length 1.88 – 1.91 Å Typical for aromatic C-Br.[1] <1.85 indicates disorder; >1.95 indicates wrong element assignment.
N(1)–N(2) Bond Length 1.36 – 1.38 Å Characteristic of the pyrazole ring.
Inter-ring Torsion 5° – 35° The rings are rarely coplanar due to steric clash between the pyrazole-methyl and pyridine-hydrogen.[1]
Intermolecular Contacts 3.4 – 3.6 Å Look for

stacking between pyridine rings or C-Br

N halogen bonds.[1]
Space Group

or

These centrosymmetric groups cover ~70% of organic heterocycles.

Mechanism of Action: The Structural Logic

Why does the crystal structure matter for this specific molecule?

  • The "Twist" (Atropisomerism): The bond connecting the Pyridine (C2) and Pyrazole (C3) rings is a single bond with restricted rotation.

    • Observation: The 5-methyl group on the pyrazole ring creates steric hindrance with the pyridine ring protons.

    • XRD Result: The structure will likely show a twisted conformation (non-planar). This "twist" angle is the exact conformation the molecule must adopt to fit into a kinase ATP-binding pocket.[1] Knowing this angle allows computational chemists to run "rigid docking," which is far more accurate than "flexible docking."

  • Halogen Bonding (The Bromine Anchor):

    • Observation: Bromine is large and polarizable.

    • XRD Result: In the crystal lattice, if the Br atom points directly at a Nitrogen or Oxygen of a neighboring molecule (distance < sum of van der Waals radii), it confirms the existence of a Sigma-hole . This proves the Bromine can act as a "molecular anchor," increasing the drug's potency.

References

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures."[1] CCDC. [Link][1]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.[1] [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] [Link]

  • Foces-Foces, C., et al. (1999).[1][3] "Pyrazoles and imidazoles: structure and reactivity." Crystal Growth & Design (Contextual reference for pyrazole bond lengths).

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Reference for Steric/Electronic effects in heterocycles).

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Brominated Pyridine-Pyrazoles

For researchers in medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progress. Brominated pyridine-pyrazoles represent a significant cla...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progress. Brominated pyridine-pyrazoles represent a significant class of scaffolds, valued for their diverse biological activities. Mass spectrometry (MS) is the definitive tool for their identification, but interpreting their fragmentation patterns requires a nuanced understanding of how each structural component—the pyridine ring, the pyrazole ring, and the bromine substituent—influences cleavage under different ionization conditions.

This guide provides an in-depth comparison of the fragmentation behaviors of brominated pyridine-pyrazoles under both hard (Electron Impact) and soft (Electrospray Ionization) ionization techniques. We will dissect the characteristic fragmentation pathways, explain the causality behind experimental choices, and provide actionable protocols for acquiring high-fidelity data in your own laboratory.

Pillar 1: The Foundational Principles of Ionization and Isotopic Signature

The fragmentation journey begins with ionization. The choice of ionization method dictates the energy imparted to the molecule and, consequently, the extent of fragmentation.

  • Electron Impact (EI) Ionization: This is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy, leading to extensive and often complex fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structure, ideal for library matching and detailed structural elucidation.[2]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers the analyte from a liquid phase to the gas phase with minimal internal energy.[3][4] It typically produces a protonated molecule, [M+H]⁺, with little to no spontaneous fragmentation.[4] To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). This controlled fragmentation provides clear, interpretable pathways from a known precursor.[5]

The Unmistakable Signature of Bromine

A key diagnostic feature for any bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[6][7] This results in a characteristic "doublet" for any bromine-containing ion, where two peaks of roughly equal intensity appear separated by 2 m/z units (the M⁺ and M+2 peaks for the molecular ion).[8][9] The observation of this 1:1 isotopic pattern is a definitive indicator of the presence of a single bromine atom in the ion.[7]

Pillar 2: Deconstructing the Fragmentation Pathways

The fragmentation of a brominated pyridine-pyrazole is a composite of the behaviors of its constituent parts. The final spectrum is determined by the relative stabilities of the potential fragment ions.

Expected Fragmentation of the Pyrazole Ring

The pyrazole ring has well-documented fragmentation pathways. Studies using gas chromatography-mass spectrometry have shown two predominant processes:

  • Expulsion of Hydrogen Cyanide (HCN): Cleavage of the pyrazole ring often leads to the loss of a stable neutral molecule of HCN (27 u).[10][11]

  • Loss of Dinitrogen (N₂): Following the initial loss of a hydrogen atom or a substituent, the pyrazole ring can collapse, expelling a molecule of N₂ (28 u). This often results in a stable cyclopropenyl-type cation.[11]

The specific pathway is heavily influenced by the nature and position of other substituents on the ring.[11][12]

Expected Fragmentation of the Pyridine Ring

The pyridine ring is an aromatic system and is generally more stable than the pyrazole ring. Its fragmentation is less predictable and often involves either the loss of substituents or a more complex ring-cleavage event.[13][14] Common pathways include the loss of HCN, similar to other nitrogen-containing heterocycles.[15] The fragmentation is also highly dependent on the substitution pattern on the ring.[14]

The Role of the Bromine Substituent

The C-Br bond is often one of the weaker bonds in the molecule, making it a likely point of initial fragmentation, especially under high-energy EI conditions.

  • Loss of a Bromine Radical (•Br): This is a very common fragmentation pathway for halogenated compounds, resulting in an ion at [M-79]⁺ and [M-81]⁺.[6]

  • Elimination of HBr: In some cases, elimination of a neutral hydrogen bromide molecule can occur, leading to an ion at [M-80]⁺ and [M-82]⁺.

Comparative Analysis: A Model Brominated Pyridine-Pyrazole

Let's consider a hypothetical model compound, 5-bromo-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole , to illustrate the expected fragmentation patterns under EI and ESI-MS/MS conditions.

Electron Impact (EI) Fragmentation Pathway

Under EI, we expect a complex spectrum resulting from competing fragmentation pathways. The initial molecular ion (M⁺•) will show the characteristic 1:1 isotopic pattern for bromine.

G M Molecular Ion (M⁺•) [C₁₄H₁₀BrN₃]⁺• m/z 311/313 M_minus_Br [M-Br]⁺ Loss of •Br m/z 232 M->M_minus_Br -•Br M_minus_N2 [M-H-N₂]⁺• Loss of H•, N₂ m/z 282/284 M->M_minus_N2 -H•, -N₂ Bromophenyl Bromophenyl Cation [C₆H₄Br]⁺ m/z 155/157 M->Bromophenyl Ring Cleavage M_minus_HCN [M-Br-HCN]⁺ Loss of HCN m/z 205 M_minus_Br->M_minus_HCN -HCN Pyridyl Pyridyl Cation [C₅H₄N]⁺ m/z 78 M_minus_Br->Pyridyl Ring Cleavage Phenyl Phenyl Cation [C₆H₅]⁺ m/z 77 Bromophenyl->Phenyl -Br• G MH Protonated Molecule [M+H]⁺ [C₁₄H₁₁BrN₃]⁺ m/z 312/314 Loss_Pyridine Loss of Pyridine [M+H - C₅H₅N]⁺ m/z 233/235 MH->Loss_Pyridine -C₅H₅N Loss_HBr Loss of HBr [M+H - HBr]⁺ m/z 231 MH->Loss_HBr -HBr Protonated_Pyridine Protonated Pyridine [C₅H₅N+H]⁺ m/z 80 MH->Protonated_Pyridine Cleavage

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Summary of Key Fragment Ions

The following table summarizes the key diagnostic ions that would be expected from our model compound, allowing for a direct comparison between the two techniques.

m/z (Predicted)Ion Formula/StructureOriginating TechniqueFragmentation Pathway
311/313[C₁₄H₁₀BrN₃]⁺•EIMolecular Ion (M⁺•)
312/314[C₁₄H₁₁BrN₃]⁺ESIProtonated Molecule ([M+H]⁺)
232[C₁₄H₁₀N₃]⁺EILoss of bromine radical (•Br) from M⁺•
231[C₁₄H₉N₃]⁺ESI-MS/MSLoss of neutral HBr from [M+H]⁺
205[C₁₃H₉N₂]⁺EILoss of HCN from the [M-Br]⁺ fragment
155/157[C₆H₄Br]⁺EIBromophenyl cation from cleavage of the pyrazole ring
80[C₅H₆N]⁺ESI-MS/MSProtonated pyridine from cleavage of the C-C bond
78[C₅H₄N]⁺EIPyridyl cation from cleavage of the C-C bond
77[C₆H₅]⁺EIPhenyl cation from cleavage of the N-phenyl bond

Pillar 3: Field-Proven Experimental Protocols

Acquiring high-quality, reproducible data is paramount. The following protocols are designed as robust starting points for the analysis of brominated pyridine-pyrazoles.

Protocol 1: GC-EI-MS Analysis

This method is ideal for volatile and thermally stable compounds, providing a detailed fragmentation fingerprint.

  • Workflow Diagram

G Sample Sample Prep (1 mg/mL in MeOH) Inject GC Injection (1 µL, Split 10:1) Sample->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection & Spectrum Analyze->Detect

Caption: Workflow for Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS).

  • Step-by-Step Methodology

    • Sample Preparation: Dissolve the purified compound in a volatile solvent like methanol or ethyl acetate to a concentration of approximately 1 mg/mL.

      • Rationale: This concentration ensures a strong signal without overloading the column or detector. The solvent should be high purity to avoid background interference.

    • Gas Chromatograph (GC) Parameters:

      • Injector: 250 °C, Split mode (e.g., 10:1). Rationale: Ensures rapid volatilization of the analyte without thermal degradation. A split injection prevents column overloading.

      • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent). Rationale: This is a robust, general-purpose non-polar column suitable for a wide range of aromatic and heterocyclic compounds. [16] * Carrier Gas: Helium at a constant flow of 1.0 mL/min. Rationale: Helium is an inert carrier gas that provides good chromatographic efficiency.

      • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. Rationale: This temperature gradient allows for the separation of any potential impurities from the main analyte peak before elution.

    • Mass Spectrometer (MS) Parameters:

      • Ionization Mode: Electron Impact (EI).

      • Ionization Energy: 70 eV. Rationale: This is the standard energy used for EI, which generates reproducible fragmentation patterns that can be compared to spectral libraries. [1] * Source Temperature: 230 °C. Rationale: Keeps the analyte in the gas phase and prevents contamination of the ion source.

      • Mass Range: Scan from m/z 50 to 450. Rationale: This range will cover the molecular ion and all significant fragments for typical compounds in this class.

Protocol 2: LC-ESI-MS/MS Analysis

This method is suited for less volatile compounds or when a softer ionization is needed to preserve the molecular ion for subsequent fragmentation analysis.

  • Workflow Diagram

G Sample Sample Prep (10 µg/mL in 50:50 ACN:H₂O) Inject LC Injection (5 µL) Sample->Inject Separate LC Separation (C18 Column) Inject->Separate Ionize ESI Ionization (Positive Mode) Separate->Ionize MS1 MS1: Isolate [M+H]⁺ Ionize->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Analyze Fragments CID->MS2

Caption: Workflow for Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

  • Step-by-Step Methodology

    • Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a final concentration of ~10 µg/mL.

      • Rationale: This concentration is typical for sensitive ESI-MS analysis. The solvent system is compatible with the reverse-phase mobile phase.

    • Liquid Chromatograph (LC) Parameters:

      • Column: 100 mm x 2.1 mm ID, 1.8 µm particle size, C18 stationary phase. Rationale: C18 columns are excellent for retaining and separating a wide variety of moderately polar to nonpolar organic molecules.

      • Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid is a common additive that aids in the protonation of the analyte, enhancing the ESI signal in positive ion mode. [17] * Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions. Rationale: A gradient elution ensures that the compound elutes as a sharp peak, improving sensitivity and resolution.

      • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer (MS) Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Capillary Voltage: 3.5 kV.

      • Drying Gas Flow: 10 L/min at 300 °C. Rationale: The heated gas aids in the desolvation of the ESI droplets, facilitating the transition of the analyte into a gas-phase ion. [18] * MS/MS Experiment:

        • MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ ion.

        • MS2 Product Ion Scan: Isolate the [M+H]⁺ precursor ion (e.g., m/z 312) and fragment it using a collision energy of 20-40 eV (this should be optimized for the specific compound). Scan the resulting product ions. Rationale: The collision energy is varied to control the degree of fragmentation, allowing for the observation of both primary and secondary fragment ions.

By combining the predictive power of fragmentation theory with robust, validated experimental protocols, researchers can confidently elucidate the structures of novel brominated pyridine-pyrazoles, accelerating the pace of discovery and development.

References

  • The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000780]
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01284a034]
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [URL: https://www.openresearchlibrary.org/book/trends-for-pyrazole-fragmentation-determined-by-gas-chromatography-coupled-with-mass-spectrometry]
  • Isotopes in Mass Spectrometry. Chemistry Steps. [URL: https://www.chemistrysteps.com/isotopes-in-mass-spectrometry/]
  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3115494/]
  • The mass spectra of some pyrazole compounds. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-mass-spectra-of-some-pyrazole-compounds-Loon-Krol/e8067484a0d9229e0618451121d5c22591605333]
  • ms isotopes: Br and Cl. College of Saint Benedict and Saint John's University. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_(Schaller)/05%3A_Instrumental_Methods_of_Analysis/5.08%3A_Mass_Spectrometry/ms_isotopes%3A_Br_and_Cl]
  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v92-136]
  • mass spectra - the M+2 peak. Chemguide. [URL: https://www.chemguide.co.uk/analysis/masspec/mplus2.html]
  • Elements With More Abundant Heavy Isotopes. University of Colorado Boulder. [URL: https://www.colorado.edu/chemistry/organic-chemistry/organic-chemistry-1-2311/mass-spectrometry/elements-with-more-abundant-heavy-isotopes]
  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25515655/]
  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [URL: https://www.researchgate.
  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=28_11_33]
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. [URL: https://www.researchgate.
  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5852]
  • Gas Chromatography. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/a100013a005]
  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22887889/]
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. BenchChem. [URL: https://www.benchchem.
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. Cranfield University. [URL: https://dspace.lib.cranfield.ac.uk/handle/1826/13375]
  • Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. ResearchGate. [URL: https://www.researchgate.net/publication/281144078_Mass_spectral_fragmentation_modes_of_some_heterocyclically_substituted_chromones-II]
  • Gas Chromatography – Mass Spectrometry (GC−MS). National Institute of Standards and Technology. [URL: https://www.nist.
  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [URL: https://phys.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Murphy)/06%3A_Mass_Spectrometry/6.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate. [URL: https://www.researchgate.net/publication/51441703_Electrospray_Ionization_Mass_Spectrometry_A_Technique_to_Access_the_Information_beyond_the_Molecular_Weight_of_the_Analyte]
  • Observation of charged droplets from electrospray ionization (ESI) plumes in API mass spectrometers. Springer. [URL: https://link.springer.com/article/10.1007/s00216-015-8822-9]
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6957388/]

Sources

Comparative

A Comparative Guide to the Catalytic Activity of Pyridine-Pyrazole and Bipyridine Ligands

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant of catalytic efficiency, selectivity, and overall reaction success. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant of catalytic efficiency, selectivity, and overall reaction success. This guide provides an in-depth, objective comparison of two prominent classes of N-donor ligands: pyridine-pyrazole and bipyridine. By examining their performance in key catalytic transformations and providing supporting experimental data, this document aims to equip you with the insights needed to make informed decisions in your research endeavors.

Introduction: A Tale of Two Ligands

Both pyridine-pyrazole and bipyridine ligands are mainstays in coordination chemistry, prized for their ability to form stable complexes with a wide array of transition metals.[1][2] Their utility in catalysis is well-documented, spanning applications from cross-coupling reactions to oxidation catalysis.[1][3] However, the subtle yet significant differences in their electronic and steric properties can lead to vastly different outcomes in catalytic performance.

Bipyridine ligands , with their two coordinating pyridine rings, offer a robust and tunable platform. The electronic nature of the bipyridine scaffold can be readily modified through the introduction of various functional groups, thereby influencing the catalytic activity of the metal center.[1] They are particularly prevalent in palladium-catalyzed cross-coupling reactions and have been explored in the development of materials for organic light-emitting diodes (OLEDs) and solar cells.[1]

Pyridine-pyrazole ligands , on the other hand, feature a combination of a pyridine and a pyrazole ring. This arrangement introduces an asymmetry in the electronic properties of the ligand, with the pyrazole moiety offering distinct electronic and steric characteristics compared to a second pyridine ring.[4][5] This unique combination has shown promise in a variety of catalytic applications, including oxidation reactions and Suzuki coupling.[4][5]

Head-to-Head: A Comparative Analysis of Catalytic Performance

To provide a clear and objective comparison, we will examine the performance of these two ligand classes in the context of copper-catalyzed oxidation reactions, a field where both have been extensively studied.

The Arenas of Comparison: Oxidation Catalysis

Oxidation reactions are fundamental transformations in organic synthesis, and the development of efficient and selective catalysts is of paramount importance. Here, we delve into a comparative study of pyridine-pyrazole and bipyridine ligands in the copper-catalyzed oxidation of catechols.

A study comparing copper(II) complexes of tripodal ligands, including those with pyridine and pyrazole donors, in the oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butyl-o-benzoquinone revealed significant differences in catalytic activity. The results demonstrated that the rate of reaction is highly dependent on the nature of the heterocyclic donor, its basicity, steric factors, the chelate ring size, and the presence of exogenous donors. Notably, complexes with pyridine donors that formed six-membered chelate rings were the most effective catalysts.

In a separate study focusing on bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(I) complexes in water oxidation, it was found that the electronic properties of substituents on the pyrazole ring had a significant impact on catalytic activity. Complexes with electron-donating groups on the pyrazole moiety exhibited higher turnover numbers (TON) and turnover frequencies (TOF). For instance, a complex with a methyl group on the pyrazole showed a TON of 4.6 and a TOF of 0.31 s⁻¹.[3]

While a direct comparison with a bipyridine analogue under the exact same water oxidation conditions is not available in the retrieved literature, studies on copper-bipyridine complexes in electrocatalytic water oxidation have also been conducted.[3] The performance of these systems is influenced by factors such as pH and the formation of dimeric species.[3]

Quantitative Data Showdown

To facilitate a direct comparison, the following table summarizes key performance metrics for copper complexes of both ligand types in oxidation reactions. It is important to note that direct comparisons are most accurate when reaction conditions are identical.

Ligand TypeMetal CenterReactionTONTOFYield (%)Reference
Pyridine-PyrazoleCu(I)Water Oxidation4.60.31 s⁻¹-[3]
Pyridine-PyrazoleCu(II)Catechol Oxidation--High[4][5]
BipyridineCu(II)Electrocatalytic Water Oxidation---[3]

TON (Turnover Number) and TOF (Turnover Frequency) are key metrics for catalytic activity. Higher values indicate a more efficient catalyst.

The "Why": Mechanistic Insights and Causality

The observed differences in catalytic activity can be attributed to the distinct electronic and steric properties of the pyridine-pyrazole and bipyridine ligands.

Electronic Effects: The pyrazole ring in pyridine-pyrazole ligands is more electron-rich than a pyridine ring, which can influence the electron density at the metal center. This, in turn, can affect the metal's redox potential and its ability to participate in the catalytic cycle. For example, in the copper-catalyzed water oxidation, electron-donating groups on the pyrazole ring were found to enhance catalytic activity, suggesting that a more electron-rich metal center is beneficial for this transformation.[3]

Steric Effects: The five-membered pyrazole ring has a different steric profile compared to the six-membered pyridine ring. This can influence the coordination geometry around the metal center and the accessibility of the substrate to the active site. The bite angle of the ligand, which is the angle formed by the two donor atoms and the metal center, is a critical parameter that can impact catalytic performance.

Visualizing the Catalytic Cycle

To illustrate the proposed mechanism for copper-catalyzed oxidation, a generalized catalytic cycle is presented below. The specific intermediates and pathways may vary depending on the exact ligand, substrate, and reaction conditions.

Catalytic_Cycle cluster_ligand Ligand Structures cluster_cycle Generalized Catalytic Cycle for Copper-Catalyzed Oxidation Py_Pz Pyridine-Pyrazole Bpy Bipyridine A [Cu(II)-L] B [Cu(II)-L(Substrate)] A->B Substrate Binding C [Cu(I)-L] B->C Electron Transfer (Substrate Oxidation) D [Cu(II)-L(Product)] B->D Product Release C->A Oxidant Re-oxidation

Caption: Generalized catalytic cycle for copper-catalyzed oxidation.

In the Lab: Experimental Protocols

To provide a practical context, a detailed, step-by-step methodology for a representative catalytic oxidation reaction is provided below. This protocol is based on procedures reported in the literature for the synthesis of pyrazole-based ligands and their use in catalysis.[4][5]

Synthesis of a Pyridine-Pyrazole Ligand

This protocol describes a general method for the synthesis of a pyridine-pyrazole ligand.

Ligand_Synthesis_Workflow start Start step1 React 2-hydrazinopyridine with a β-diketone start->step1 step2 Reflux in a suitable solvent (e.g., ethanol) step1->step2 step3 Monitor reaction progress by TLC step2->step3 step4 Cool the reaction mixture and isolate the crude product step3->step4 step5 Purify the product by recrystallization or column chromatography step4->step5 end Obtain pure pyridine-pyrazole ligand step5->end

Caption: Workflow for the synthesis of a pyridine-pyrazole ligand.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinopyridine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagent: To this solution, add a β-diketone (1 equivalent).

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Catalytic Oxidation of Catechol

This protocol outlines a general procedure for the copper-catalyzed oxidation of catechol to o-quinone.

Materials:

  • Copper(II) salt (e.g., CuCl₂, Cu(OAc)₂)

  • Pyridine-pyrazole or bipyridine ligand

  • Catechol

  • Methanol

  • UV-Vis Spectrophotometer

Step-by-Step Protocol:

  • Catalyst Preparation (in situ):

    • Prepare a stock solution of the copper(II) salt (e.g., 2 x 10⁻³ mol L⁻¹) in methanol.

    • Prepare a stock solution of the ligand (e.g., 2 x 10⁻³ mol L⁻¹) in methanol.

    • In a cuvette, mix a specific volume of the copper(II) salt solution and the ligand solution to achieve the desired metal-to-ligand ratio (e.g., 1:1 or 1:2).

  • Catalytic Reaction:

    • Prepare a stock solution of catechol (e.g., 0.1 mol L⁻¹) in methanol.

    • To the cuvette containing the in situ formed catalyst, add a specific volume of the catechol solution to initiate the reaction.

  • Monitoring the Reaction:

    • Immediately place the cuvette in a UV-Vis spectrophotometer.

    • Monitor the formation of o-quinone by measuring the increase in absorbance at its characteristic wavelength (around 390 nm) over time.

  • Data Analysis:

    • From the absorbance versus time data, the initial reaction rate can be calculated.

    • By varying the substrate concentration, kinetic parameters such as Vmax and Km can be determined using a Michaelis-Menten plot.

Conclusion: Making the Right Choice for Your Catalysis

The choice between pyridine-pyrazole and bipyridine ligands is not a matter of one being universally superior to the other. Instead, the optimal choice depends on the specific requirements of the catalytic transformation.

  • Bipyridine ligands offer a well-established, versatile, and highly tunable platform, particularly effective in cross-coupling reactions where their robust coordination and predictable electronic modulation are advantageous.[1]

  • Pyridine-pyrazole ligands , with their unique electronic and steric properties, present a compelling alternative, especially in oxidation catalysis. The ability to fine-tune the electronic nature of the pyrazole ring provides an additional handle for optimizing catalytic activity.[3][4][5]

Ultimately, the selection process should be guided by a thorough understanding of the reaction mechanism and the desired catalytic outcome. This guide has provided a framework for comparing these two important ligand classes, supported by experimental evidence and mechanistic insights. By carefully considering the principles outlined herein, researchers can make more strategic decisions in ligand selection, paving the way for the development of more efficient and selective catalytic systems.

References

  • MDPI. (2024, January 24). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • Makhado, T., Das, B., Kriek, R. J., Vosloo, H. C. M., & Swarts, A. J. (2021). Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(I) complexes. RSC Advances, 11(31), 19025-19034. [Link]

  • Bouroumane, N., El Kodadi, M., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering, 46, 7555–7567. [Link]

  • MDPI. (2023, January 10). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Retrieved from [Link]

Sources

Validation

Elemental analysis standards for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Topic: Elemental Analysis Standards & Validation Protocols for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards & Validation Protocols for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Chemists, and Drug Discovery Leads

Executive Summary: The Halogen Challenge

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine (Formula:


) represents a specific class of halogenated N-heterocycles often used as ligands in coordination chemistry or scaffolds in kinase inhibitor development.

Validating this compound presents a distinct analytical challenge. The presence of Bromine (31.7% by mass) combined with a nitrogen-rich pyrazole-pyridine core creates a "perfect storm" for classical combustion analysis errors. Bromine can poison combustion catalysts and trap nitrogen, while the pyridine ring is prone to hygroscopicity, often leading to failing Elemental Analysis (EA) results despite high actual purity.

This guide defines the Theoretical Standards , outlines the Modified Combustion Protocol required for success, and compares it against the modern Quantitative NMR (qNMR) alternative.

Theoretical Standards (The Baseline)

Before any experimental validation, the theoretical composition must be established as the absolute reference point.

Compound: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Molecular Weight: 252.11 g/mol

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w) Acceptable Range (

)
Carbon (C) 1012.011120.1147.64 % 47.24 – 48.04 %
Hydrogen (H) 101.00810.084.00 % 3.60 – 4.40 %
Nitrogen (N) 314.00742.0216.67 % 16.27 – 17.07 %
Bromine (Br) 179.90479.9031.69 % N/A (Usually not combusted)

Critical Note: Most journals (JOC, ACS, RSC) require experimental values for C, H, and N to fall within 0.4% of the theoretical values to confirm >95% purity.

Comparative Analysis: Combustion (CHN) vs. qNMR vs. HRMS

The following decision matrix compares the three primary validation methods.

FeatureMethod A: Modified CHN Combustion Method B: Quantitative NMR (qNMR) Method C: HRMS (High-Res Mass Spec)
Primary Utility Bulk Purity (Gold Standard)Absolute Purity (Modern Standard)Identity & Isotope Confirmation
Bromine Handling Difficult: Requires additives (

) to prevent interference.
Excellent: Br does not interfere; distinct shifts.Excellent: Confirms

ratio.
Sample Destructive? Yes (Combustion)No (Recoverable)Yes (Trace amount)
Solvent Blindness No (Solvents skew results)Yes (Can quantify/ignore solvents)N/A
Accuracy


< 5 ppm (Mass accuracy)
Verdict Required for Publication Best for Internal QC Required for ID

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing this brominated heterocycle.

AnalyticalWorkflow Sample Crude Sample (C10H10BrN3) Drying High-Vac Drying (Remove H2O/Solvents) Sample->Drying CHN_Branch Method A: Combustion (CHN) Drying->CHN_Branch qNMR_Branch Method B: qNMR Drying->qNMR_Branch HRMS_Branch Method C: HRMS Drying->HRMS_Branch Additives Add Oxidizer (V2O5) *Critical for Br* CHN_Branch->Additives InternalStd Add Internal Std (e.g., TCNB) qNMR_Branch->InternalStd Verify Isotope Pattern\n(1:1 for 79Br/81Br) Verify Isotope Pattern (1:1 for 79Br/81Br) HRMS_Branch->Verify Isotope Pattern\n(1:1 for 79Br/81Br) Combustion Flash Combustion (>900°C) Additives->Combustion Result_CHN Pass: ±0.4% Fail: Recrystallize Combustion->Result_CHN Integration Compare Integrals (Target vs. Std) InternalStd->Integration

Figure 1: Analytical Decision Tree for Brominated Pyrazolyl-Pyridines. Note the specific requirement for additives in the CHN branch.

Detailed Protocols

Protocol A: Modified CHN Combustion (The "Halogen" Method)

Standard combustion often yields low Carbon/Nitrogen values for this compound because Bromine forms non-volatile metallic bromides with the tin capsule or traps nitrogen gas.

  • Preparation: Dry the sample at

    
     under high vacuum (
    
    
    
    ) for 4 hours. Pyridine rings are notorious for holding onto water or crystallization solvents.
  • Weighing: Weigh

    
     of sample into a Tin (Sn)  capsule.
    
  • The Additive (Crucial): Add

    
     of Vanadium Pentoxide (
    
    
    
    )
    or Tungsten Trioxide (
    
    
    ) to the capsule.
    • Mechanism:[1][2][3] The additive acts as a flux and a strong oxidizer. It prevents the formation of Tin Bromide (

      
      ) which is volatile and interferes with detection, and ensures the release of 
      
      
      
      gas.
  • Combustion: Run the analyzer in "Oxygen Boost" mode if available, ensuring a temperature

    
    .
    
Protocol B: Quantitative NMR (qNMR)

If CHN analysis fails due to trapped solvent (common with pyridines), qNMR is the valid alternative accepted by the Journal of Organic Chemistry and Journal of Medicinal Chemistry.

  • Standard Selection: Choose 1,3,5-Trimethoxybenzene (High purity trace-cert). It has a distinct singlet at

    
     ppm, well away from the pyridine/pyrazole aromatic protons (
    
    
    
    ppm).
  • Sample Prep:

    • Weigh exactly

      
       of analyte.
      
    • Weigh exactly

      
       of Standard.
      
    • Dissolve in

      
      
      
      
      
      (Solubility is better than
      
      
      for this polar heterocycle).
  • Acquisition Parameters (Non-Negotiable):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Must be
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    [2]
    

Troubleshooting & Causality

ObservationLikely CauseCorrective Action
Low %C (e.g., 46.5%) Incomplete combustion due to Br flame retardation.Increase

flow; Ensure

additive is used.
High %H (e.g., 4.8%) Hygroscopic water absorption by pyridine nitrogen.Re-dry sample; Handle in glovebox if possible.
Low %N Nitrogen trapping in ash.Increase combustion temperature; Switch from Tin to Silver capsules (Silver captures Br better).
Doublet in Mass Spec Normal for Bromine.Do not panic. You should see peaks at

and

with roughly equal intensity.

References

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Royal Society of Chemistry. "Elemental Analysis: A Guide for Authors." RSC Publishing. [Link][4]

Sources

Comparative

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 4-bromo-1,5-dimethyl-1H-pyrazol-3-yl Functional Groups

Introduction: The Role of IR Spectroscopy in Heterocyclic Drug Discovery In the landscape of modern drug development, heterocyclic scaffolds are of paramount importance. Among these, pyrazole derivatives are celebrated f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of IR Spectroscopy in Heterocyclic Drug Discovery

In the landscape of modern drug development, heterocyclic scaffolds are of paramount importance. Among these, pyrazole derivatives are celebrated for their diverse pharmacological activities, serving as core structures in numerous therapeutic agents. For researchers and scientists, the precise and unambiguous characterization of these molecules is a foundational step in the discovery pipeline. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the key functional groups within a molecule, making it an indispensable tool for confirming molecular structure, monitoring reaction progress, and ensuring sample purity.

This guide offers an in-depth analysis of the characteristic IR absorption peaks for the 4-bromo-1,5-dimethyl-1H-pyrazol-3-yl moiety. We will move beyond a simple list of frequencies, delving into the causality behind experimental observations and providing the field-proven insights necessary for confident spectral interpretation.

Structural Overview: Key Vibrational Features

To effectively interpret the IR spectrum, we must first dissect the molecule into its constituent vibrating components. The 4-bromo-1,5-dimethyl-1H-pyrazol-3-yl group contains several key structural features, each with its own characteristic vibrational signature:

  • The Pyrazole Ring: A five-membered aromatic heterocycle containing C=C, C=N, and C-N bonds. Its vibrations are complex and sensitive to substitution.

  • Aromatic C-H Bond: The single hydrogen atom attached to the pyrazole ring.

  • Aliphatic C-H Bonds: The hydrogens on the two methyl groups (N-CH₃ and C-CH₃).

  • The C-Br Bond: The halogen substituent on the pyrazole ring.

Each of these groups will absorb IR radiation at specific frequencies, creating a unique spectral "fingerprint" for the molecule.

Comparative Analysis: Characteristic IR Absorption Peaks

The presence and position of substituents dramatically influence the vibrational frequencies of the pyrazole core. The electron-withdrawing nature of the bromine atom and the electron-donating, mass-adding effects of the methyl groups create a distinct spectral pattern. The following table summarizes the expected IR absorption bands, comparing them to a simple, unsubstituted pyrazole where relevant.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityFunctional Group & Expert Insights
Aromatic C-H Stretch 3150 - 3100Weak to MediumPyrazole Ring C-H: The stretching of the C-H bond on the sp²-hybridized carbon of the pyrazole ring. Absorptions above 3000 cm⁻¹ are a hallmark of unsaturation, clearly distinguishing these from aliphatic C-H stretches.[1][2][3]
Aliphatic C-H Stretch 2995 - 2850MediumN-CH₃ and C-CH₃: These peaks arise from the symmetric and asymmetric stretching of the C-H bonds within the two methyl groups. Their appearance just below the 3000 cm⁻¹ dividing line is a reliable indicator of sp³-hybridized carbon-hydrogen bonds.[3][4][5]
C=N & C=C Ring Stretch 1600 - 1450Medium to StrongPyrazole Ring System: This region is highly characteristic of the pyrazole ring itself, containing coupled vibrations of the C=N and C=C double bonds.[6][7][8] The specific pattern and frequencies are sensitive to the electronic effects of the bromo and methyl substituents. A study on a similar compound, 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole, showed key peaks at 1554 cm⁻¹ and 1502 cm⁻¹.[9]
Aliphatic C-H Bending 1465 - 1370MediumN-CH₃ and C-CH₃: These absorptions correspond to the scissoring and symmetric bending (umbrella) modes of the methyl groups.[4][5] You can expect to see two distinct bands representing the asymmetric and symmetric deformations.
C-N Ring Stretch 1300 - 1250Medium to StrongPyrazole Ring System: Stretching vibrations of the C-N single bonds within the heterocyclic ring contribute to this region. One study identified an intense band at 1290 cm⁻¹ corresponding to C-N stretching in a pyrazole ring.[10]
C-Br Stretch 690 - 550Medium to StrongBromo Substituent: The vibration of the carbon-bromine bond is expected at low wavenumbers due to the high mass of the bromine atom. This peak is a direct and reliable confirmation of the halogen's presence and falls squarely in the fingerprint region.[11]

Workflow for Spectral Interpretation

The following diagram outlines a logical workflow for analyzing an unknown spectrum to confirm the presence of the 4-bromo-1,5-dimethyl-1H-pyrazol-3-yl functional group.

IR_Interpretation_Workflow cluster_regions Spectral Analysis Regions cluster_decisions Start Acquire High-Quality IR Spectrum Region_CH Examine 3200-2800 cm⁻¹ Region Start->Region_CH Check_Aromatic_CH Peak > 3100 cm⁻¹? Region_CH->Check_Aromatic_CH Region_Double_Bond Examine 1650-1400 cm⁻¹ Region Check_Ring Multiple Strong Peaks (1600-1450 cm⁻¹)? Region_Double_Bond->Check_Ring Region_Fingerprint Examine < 1500 cm⁻¹ (Fingerprint Region) Check_CH_Bend Peaks at ~1465 & ~1375 cm⁻¹? Region_Fingerprint->Check_CH_Bend Conclusion Structure Confirmed Check_Aliphatic_CH Peaks < 3000 cm⁻¹? Check_Aromatic_CH->Check_Aliphatic_CH Yes No Re-evaluate Structure or Purity Check_Aromatic_CH->No No Check_Aliphatic_CH->Region_Double_Bond Yes Check_Aliphatic_CH->No No Check_Ring->Region_Fingerprint Yes Check_Ring->No No Check_CBr Strong Peak at 690-550 cm⁻¹? Check_CH_Bend->Check_CBr Yes Check_CH_Bend->No No Check_CBr->Conclusion Yes Check_CBr->No No

Caption: Logical workflow for identifying key functional groups via IR spectroscopy.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Trustworthy data begins with a robust experimental protocol. The following steps outline the Attenuated Total Reflectance (ATR) FT-IR method, which is ideal for solid or liquid samples due to its minimal sample preparation requirements.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lens paper).

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The software will automatically subtract this background from the sample spectrum, ensuring that only the sample's absorptions are displayed.

  • Sample Application:

    • Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Cleaning:

    • After data collection, use the spectrometer software to perform a baseline correction if necessary.

    • Use the peak-picking tool to label the wavenumbers of the most significant absorption bands.

    • Thoroughly clean the ATR crystal and press arm with a suitable solvent to prevent cross-contamination.

Conclusion

Infrared spectroscopy is a powerful and definitive tool for the structural elucidation of complex heterocyclic molecules like 4-bromo-1,5-dimethyl-1H-pyrazol-3-yl derivatives. By understanding the characteristic frequencies of the pyrazole ring, aliphatic and aromatic C-H bonds, and the crucial C-Br bond, researchers can confidently verify the identity and integrity of their synthesized compounds. This guide provides the foundational data, interpretive logic, and experimental rigor required to leverage IR spectroscopy to its full potential in the fast-paced environment of drug discovery and chemical research.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Chemistry LibreTexts. (2021).
  • OpenStax. (2023). 15.
  • University of Colorado Boulder. (n.d.). IR Absorption Table.
  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii)
  • University of Colorado Boulder. (n.d.). IR: alkyl halides.
  • Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet.
  • MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • Connect Journals. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Taibah University. (n.d.).
  • University of Colorado Boulder. (n.d.). IR Chart.
  • Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.
  • BenchChem. (2025). Technical Support Center: Spectroscopic Analysis of Pyrazoles.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles studied in....
  • ChemTalk. (n.d.). IR Spectroscopy.
  • St. Olaf College. (n.d.). Table of Characteristic IR Absorptions.
  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank.
  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole.
  • Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Semantic Scholar.
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook.
  • PubMed. (2025). Theoretical elucidation of the IR spectra of 4-bromo-3, 5-dimethylpyrazole crystals and their deuterium-bonded analogues.
  • Wikipedia. (n.d.). Infrared spectroscopy.
  • NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) IR Spectrum.
  • BenchChem. (2025).
  • NIST. (n.d.). 4-Bromo-3,5-dimethylpyrazole-1-methanol. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.).
  • Montana State University. (2018).
  • MDPI. (2023).
  • Harvard-Smithsonian Center for Astrophysics. (n.d.).

Sources

Validation

Ligand Efficiency in Focus: A Comparative Guide to 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine and Phenylpyridine Scaffolds

In the landscape of modern drug discovery, particularly in fragment-based and lead optimization campaigns, the concept of ligand efficiency (LE) has become an indispensable guiding principle. It provides a crucial measur...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in fragment-based and lead optimization campaigns, the concept of ligand efficiency (LE) has become an indispensable guiding principle. It provides a crucial measure of how effectively a molecule binds to its target relative to its size, steering medicinal chemists away from the pitfall of achieving potency simply by increasing molecular weight—a phenomenon often termed "molecular obesity."[1] This guide presents a detailed, practical comparison of two heterocyclic scaffolds: the relatively complex 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine and the foundational phenylpyridine .

Through this analysis, we will not only compare their intrinsic physicochemical properties but also establish a comprehensive framework for experimentally determining and interpreting their ligand efficiency metrics. This document is intended for drug discovery professionals seeking to apply these principles to prioritize fragments, hits, and leads with a higher probability of success.

Part 1: Understanding the Scaffolds - A Physicochemical Profile

The first step in any ligand efficiency analysis is to characterize the fundamental physical and chemical properties of the molecules. These descriptors form the basis of our efficiency calculations and provide initial insights into the potential druglikeness of each scaffold.

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine: This molecule represents a decorated heterocyclic system. The pyridine ring offers a key hydrogen bond acceptor, while the substituted pyrazole provides a more complex three-dimensional structure with additional features, including a bromine atom which can engage in halogen bonding or simply add bulk and lipophilicity.

Phenylpyridine: A classic scaffold in medicinal chemistry, phenylpyridine is a simple bi-aryl system.[2] It is a common starting point or fragment in drug discovery due to its synthetic tractability and its ability to form key π-stacking or hydrophobic interactions within a binding pocket.[3]

The following table summarizes the key computed physicochemical properties for each compound.

Property2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine2-PhenylpyridineRationale for Importance
Molecular Formula C₁₀H₁₀BrN₃C₁₁H₉NDefines the elemental composition.
Molecular Weight (MW) 252.11 g/mol 155.20 g/mol [4]A primary measure of molecular size; crucial for Lipinski's Rule of Five.
Heavy Atom Count (HAC) 1412The denominator in the most common Ligand Efficiency calculation.[5]
cLogP (Octanol-Water Partition Coefficient) 2.15 (Predicted)2.6 (Predicted)[4]Measures lipophilicity, impacting solubility, permeability, and promiscuity.
Topological Polar Surface Area (TPSA) 29.0 Ų (Predicted)12.9 Ų[4]Predicts cell permeability; higher values suggest poorer membrane penetration.
Hydrogen Bond Donors 00Key contributors to binding affinity and selectivity.
Hydrogen Bond Acceptors 31Key contributors to binding affinity and selectivity.

Note: Properties for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine are predicted using standard computational models as direct experimental data is not broadly published. Phenylpyridine data is sourced from PubChem.

From this initial analysis, we observe that the pyrazole derivative carries a significantly higher molecular weight and heavy atom count within a similar structural footprint. This "cost" in size must be justified by a proportional increase in binding affinity to be considered an efficient ligand.

Part 2: A Practical Workflow for Determining Binding Affinity

To calculate ligand efficiency, we must first experimentally determine the binding affinity (e.g., Kᵢ, Kₔ, or IC₅₀) of each compound for a specific biological target. As direct comparative data for our pyrazole compound is not available in the public domain, we present a robust, self-validating protocol for its determination using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This method is widely applicable for targets that can be immobilized, such as purified recombinant proteins.

Experimental Protocol: Competitive ELISA for IC₅₀ Determination

This protocol is designed to measure how effectively a test compound competes with a known, labeled ligand for binding to an immobilized target protein.

1. Preparation and Reagent Setup:

  • Coating Buffer: Carbonate-Bicarbonate buffer (pH 9.6).
  • Target Protein: Recombinant target protein of interest (e.g., a kinase, receptor domain) at a concentration of 2 µg/mL in Coating Buffer.
  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST.
  • Assay Buffer: 1% BSA in PBST.
  • Known Ligand: A biotinylated version of a known binder for the target protein. Dilute in Assay Buffer to a concentration equal to its Kₔ.
  • Test Compounds: Prepare a 10 mM stock of each compound (pyrazole and phenylpyridine derivatives) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in Assay Buffer, starting with a 100 µM concentration.
  • Detection Reagent: Streptavidin-Horseradish Peroxidase (HRP) conjugate, diluted 1:1000 in Assay Buffer.
  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
  • Stop Solution: 2 M Sulfuric Acid.

2. Immobilization of Target:

  • Add 100 µL of the target protein solution (2 µg/mL) to each well of a 96-well high-binding microplate.
  • Incubate overnight at 4°C.

3. Plate Washing and Blocking:

  • Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.
  • Add 200 µL of Blocking Buffer to each well.
  • Incubate for 2 hours at room temperature (RT).

4. Competitive Binding Reaction:

  • Wash the plate 3 times as described above.
  • In a separate dilution plate, mix 50 µL of each test compound dilution with 50 µL of the biotinylated known ligand.
  • Transfer 100 µL of this mixture to the corresponding wells of the target-coated plate. Include controls for no inhibition (biotinylated ligand only) and background (Assay Buffer only).
  • Incubate for 1 hour at RT with gentle shaking.

5. Detection:

  • Wash the plate 5 times with Wash Buffer.
  • Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
  • Incubate for 1 hour at RT.

6. Signal Development and Measurement:

  • Wash the plate 5 times with Wash Buffer.
  • Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.
  • Add 50 µL of Stop Solution to each well to quench the reaction.
  • Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Subtract the background absorbance from all other readings.
  • Normalize the data by setting the "no inhibition" control as 100% binding.
  • Plot the percent inhibition versus the log of the test compound concentration.
  • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

This protocol provides a validated method for generating the crucial potency data needed for our ligand efficiency comparison.[6]

Caption: Workflow for IC₅₀ determination via competitive ELISA.

Part 3: The Calculation and Interpretation of Efficiency

With physicochemical properties and a binding affinity value in hand, we can now calculate our key efficiency metrics. The two most widely used metrics are Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).[1][7]

Ligand Efficiency (LE): This metric normalizes binding energy for molecular size, typically using the heavy atom count (HAC).[8][9] A higher LE value (a commonly cited guideline is >0.3) indicates a more efficient binder.[10]

  • Formula: LE = (1.37 * pIC₅₀) / HAC

    • Where pIC₅₀ = -log(IC₅₀ in M) and HAC is the number of non-hydrogen atoms. The constant 1.37 converts pIC₅₀ to an approximate binding free energy (ΔG) in kcal/mol at room temperature.[8][11]

Lipophilic Ligand Efficiency (LLE): LLE, sometimes called LipE, assesses the balance between potency and lipophilicity. It is a measure of how effectively a ligand utilizes its lipophilicity to achieve binding.[12] Higher LLE values are desirable, with a target of >5 often suggested, as this indicates that potency is being achieved without an excessive increase in logP, which can lead to poor ADMET properties.

  • Formula: LLE = pIC₅₀ - cLogP

A Comparative Scenario

To illustrate the comparison, we will use a representative IC₅₀ value of 50 nM for a hypothetical phenylpyridine-containing ligand active against a kinase target. For the more complex 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine , we will use a hypothetical, but plausible, IC₅₀ of 15 nM against the same target to demonstrate the calculations.

Metric2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridinePhenylpyridine-based Ligand
Assumed IC₅₀ 15 nM50 nM
pIC₅₀ 7.827.30
HAC 1412
cLogP 2.152.60
Ligand Efficiency (LE) 0.77 0.83
Lipophilic Ligand Efficiency (LLE) 5.67 4.70

In this scenario, despite the pyrazole derivative being over three times more potent (15 nM vs 50 nM), the simpler phenylpyridine scaffold demonstrates a superior Ligand Efficiency (0.83 vs 0.77). This is because its lower heavy atom count makes its binding more efficient on a per-atom basis. Conversely, the pyrazole derivative shows a better Lipophilic Ligand Efficiency (5.67 vs 4.70), indicating that its higher potency is not accompanied by a detrimental increase in lipophilicity; in fact, its cLogP is lower.

G cluster_inputs Input Data cluster_metrics Efficiency Metrics IC50 Potency (IC50) LE Ligand Efficiency (LE) (Potency vs. Size) IC50->LE LLE Lipophilic Ligand Efficiency (LLE) (Potency vs. Lipophilicity) IC50->LLE HAC Size (HAC) HAC->LE cLogP Lipophilicity (cLogP) cLogP->LLE Decision Optimize or Deprioritize? LE->Decision LLE->Decision

Caption: Logical flow for calculating and applying ligand efficiency metrics.

Part 4: Senior Scientist's Perspective & Conclusion

The hypothetical analysis above reveals the critical role of efficiency metrics in guiding medicinal chemistry strategy.

  • The Deception of Potency: Relying solely on potency (IC₅₀) would have favored the pyrazole derivative. However, the LE calculation immediately flags that this potency comes at the cost of increased molecular complexity. The phenylpyridine scaffold, while less potent, represents a more efficient starting point. An optimization strategy for the phenylpyridine might focus on adding a small, well-chosen functional group to pick up a new binding interaction without drastically increasing the HAC.

  • Balancing LE and LLE: The pyrazole derivative's favorable LLE score is significant. It suggests that while its overall atomic efficiency is lower, its combination of functional groups achieves potency without relying on undesirable "greasiness." This is a positive attribute. The decision of which compound to advance is therefore not black and white. If the project has a high tolerance for molecular weight and synthetic complexity, the pyrazole's potency and good LLE might make it the preferred lead. If the goal is to maintain a low molecular weight and simpler chemistry, the phenylpyridine is the superior choice for optimization.

This guide demonstrates that a robust comparison between two potential ligand scaffolds goes far beyond a simple potency measurement. By systematically profiling physicochemical properties, employing validated experimental protocols to determine affinity, and calculating key metrics like LE and LLE, researchers can make more informed, data-driven decisions.

The phenylpyridine scaffold exemplifies an efficient, lightweight starting point, where every atom contributes significantly to binding. In contrast, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine represents a more decorated lead, which must demonstrate exceptional potency to justify its increased size. The ultimate choice between such scaffolds depends on the specific goals of the drug discovery program, but the principles of ligand efficiency provide an invaluable and objective framework for that decision-making process.

References

  • RGDscience Ltd. "Molecular Descriptors & Ligand Efficiency Metrics." RGDscience. Available at: [Link].

  • Wikipedia. "Ligand efficiency." Wikipedia, The Free Encyclopedia. Available at: [Link].

  • Keseru, G. M., & Erlanson, D. A. (2012). "Ligand Efficiency Metrics." Drug Discovery Today: Technologies. Available at: [Link].

  • Murray, C. W., & Verdonk, M. L. (2016). "The nature of ligand efficiency." Journal of Computer-Aided Molecular Design. Available at: [Link].

  • Hopkins, A. L., Keserü, G. M., Leeson, P. D., Rees, D. C., & Reynolds, C. H. (2014). "The role of ligand efficiency measures in drug discovery." Nature Reviews Drug Discovery. Available at: [Link].

  • Wikipedia. "2-Phenylpyridine." Wikipedia, The Free Encyclopedia. Available at: [Link].

  • National Center for Biotechnology Information. "2-Phenylpyridine." PubChem Compound Database. Available at: [Link].

  • Le Saux, M., Lecoutey, C., Davis, A., et al. (2013). "Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors." ACS Medicinal Chemistry Letters. Available at: [Link].

  • Syedbasha, M., Linnik, J., Santer, D., et al. (2022). "ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions." JoVE. Available at: [Link].

  • Taylor & Francis Online. "Ligand efficiency – Knowledge and References." Taylor & Francis. Available at: [Link].

  • ACS Publications. "C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism." Organometallics. Available at: [Link].

  • ResearchGate. "Formulas for ligand efficiency (LE), ligand lipophilicity efficiency (LLE), and ligand efficiency-dependent lipophilicity index (LELP)." ResearchGate. Available at: [Link].

  • de la Torre, B. G., & Albericio, F. (2020). "Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective." Expert Opinion on Drug Discovery. Available at: [Link].

  • Mortenson, P. N., & Murray, C. W. (2014). "Validity of Ligand Efficiency Metrics." ACS Medicinal Chemistry Letters. Available at: [Link].

  • ChemRxiv. "The Nature of Ligand Efficiency." ChemRxiv. Available at: [Link].

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Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Validation of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

In the rigorous landscape of pharmaceutical development and chemical synthesis, the validation of a compound's purity is a critical step that underpins the reliability and reproducibility of scientific research. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development and chemical synthesis, the validation of a compound's purity is a critical step that underpins the reliability and reproducibility of scientific research. This guide presents an in-depth, experience-driven protocol for determining the purity of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, a heterocyclic compound with significant potential in medicinal chemistry, using High-Performance Liquid Chromatography (HPLC). This document moves beyond a simple procedural outline to delve into the rationale behind the methodological choices, ensuring a robust and self-validating analytical system.

Introduction: The Imperative of Purity in Drug Discovery

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine belongs to a class of nitrogen-containing heterocyclic compounds that are of great interest in pharmacology due to their diverse biological activities.[1][2] The presence of impurities, even at trace levels, can significantly impact a compound's pharmacological and toxicological profile. Therefore, the development of a highly specific and sensitive analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it an ideal choice for this purpose.[3][4]

Experimental Design: A Self-Validating HPLC Method

The foundation of this analytical method is built upon the principles of method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7] This ensures the analytical procedure is suitable for its intended purpose. The method will be evaluated for its specificity, linearity, accuracy, and precision.

The Analyte and Potential Impurities

A thorough understanding of the target molecule and its synthetic pathway is crucial for anticipating potential impurities. For 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, impurities may originate from unreacted starting materials, synthetic by-products such as regioisomers, or degradation products.

  • Analyte Structure:

    • Name: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

    • Molecular Formula: C₁₀H₁₀BrN₃

  • Anticipated Impurities:

    • Unreacted starting materials.

    • Isomeric by-products.

    • Degradation products resulting from hydrolysis or oxidation.

The Logic of Method Selection: Reversed-Phase HPLC

Given the moderately polar nature of the analyte, reversed-phase HPLC (RP-HPLC) is the most appropriate analytical approach.[8][9][10] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. This allows for the separation of compounds based on their hydrophobicity, with more hydrophobic molecules being retained longer on the column.[8][9]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where the results of each step build confidence in the overall method's reliability.

Materials and Instrumentation
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Formic acid or trifluoroacetic acid for mobile phase modification.

  • Analyte: 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine reference standard and test samples.

  • Volumetric Glassware: Calibrated for accurate solution preparation.

Step-by-Step HPLC Method

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to improve peak shape and reproducibility for basic compounds like pyridine derivatives.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Procedure: Filter both mobile phases through a 0.45 µm filter and degas for at least 15 minutes using an ultrasonic bath to prevent pump cavitation.

Step 2: Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the test sample at the same concentration as the working standard using the same diluent.

Step 3: Chromatographic Conditions

These conditions serve as a starting point and may need optimization.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B, 2-15 min: 10-90% B, 15-17 min: 90% B, 17-18 min: 90-10% B, 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 254 nm (or an optimal wavelength determined by a UV scan of the analyte)

Step 4: System Suitability

Before analyzing samples, perform a minimum of five replicate injections of the working standard solution to ensure the system is operating correctly. According to USP General Chapter <621>, key parameters to evaluate include tailing factor, theoretical plates, and the relative standard deviation (RSD) of the peak area.[11][12][13]

Step 5: Data Analysis and Purity Calculation

  • Inject the sample solution and identify the main peak by comparing its retention time to that of the reference standard.

  • Calculate the purity using the area percent method. This method assumes that all impurities have a similar response factor to the main compound at the chosen wavelength.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Column & Mobile Phase Selection B Gradient Optimization A->B C Wavelength Selection B->C D Specificity C->D Validated Method E Linearity D->E F Accuracy E->F G Precision F->G H Robustness G->H

Caption: A typical workflow for HPLC method development and validation.

Comparative Analysis: Purity Assessment of Different Batches

To illustrate the practical application of this method, a comparative analysis of a newly synthesized batch of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine against a certified reference standard is presented.

Hypothetical Results

The following table presents hypothetical data from the HPLC analysis.

Sample IDRetention Time (min)Peak Area% Purity
Reference Standard 10.521,254,32199.8%
New Batch 10.511,239,87698.5%
Impurity 1 (New Batch)8.7515,4321.2%
Impurity 2 (New Batch)11.234,3210.3%
Interpretation of Results

The reference standard demonstrates high purity (99.8%). The new batch shows a lower purity of 98.5%, with two detectable impurities. The impurity eluting at 8.75 minutes is likely more polar than the main compound, while the impurity at 11.23 minutes is more nonpolar. This information is crucial for process chemists to refine the synthesis and purification procedures.

Conclusion: A Robust Framework for Quality Assurance

The HPLC method detailed in this guide provides a reliable and robust framework for the purity validation of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine. By adhering to established scientific principles and regulatory guidelines, this method ensures the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.

References

  • United States Pharmacopeia.
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent Technologies.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • DSDP Analytics.
  • United States Pharmacopeial Convention.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • DSDP Analytics.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • Wikipedia.
  • Wiley Online Library.
  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained.
  • Defense Technical Information Center.
  • International Journal of Chemical and Pharmaceutical Analysis.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Thermo Fisher Scientific.
  • Creative Proteomics.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • AZoLifeSciences.
  • National Institutes of Health.
  • ChemicalBook. 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE.
  • BLDpharm. 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pyridine.
  • University of Pretoria. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • ResearchGate.
  • National Institutes of Health. (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone.
  • National Journal of Pharmaceutical Sciences.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Part 1: Executive Safety Summary (Rapid Response) This guide defines the operational safety envelope for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine . As a halogenated bi-heterocyclic scaffold (containing both pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Rapid Response)

This guide defines the operational safety envelope for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine . As a halogenated bi-heterocyclic scaffold (containing both pyridine and pyrazole rings), this compound presents a dual hazard profile: the potential systemic toxicity associated with pyridines and the acute irritancy typical of halogenated pyrazoles.

Status: Treat as High Potency / Irritant (Control Band 3) until specific toxicology data proves otherwise.

Parameter Operational Directive
Primary Hazard Respiratory & Mucous Membrane Irritant. Potential acute toxicity via ingestion/inhalation.[1][2][3]
Physical State Solid (Powder/Crystalline). Dust control is critical.
Engineering Control Mandatory Fume Hood. Do not handle on open benchtops.
Glove Standard Nitrile (Double gloved) for solid handling. Laminate (Silver Shield) if dissolved in DCM/THF.
Incompatibility Strong oxidizers.[3][4] Avoid contact with strong acids (protonation of pyridine nitrogen).
Spill Response Damp wipe method (do not dry sweep). Treat waste as Halogenated Organic.

Part 2: Hazard Analysis & Risk Assessment

Structure-Activity Relationship (SAR) Safety Analysis

In the absence of a compound-specific LD50, we derive safety protocols from its structural moieties. This approach ensures a "Fail-Safe" protocol.

  • The Pyridine Moiety: Pyridine derivatives often exhibit systemic toxicity (liver/kidney targets) and high skin permeability. They can act as sensitizers.

  • The Halogenated Pyrazole: The bromine substituent at the 4-position increases lipophilicity, potentially enhancing skin absorption. Halogenated heterocycles are notorious lachrymators and respiratory irritants [1].

Anticipated GHS Classifications

Based on SAR with 4-bromo-3,5-dimethylpyrazole and similar pyridine ligands:

  • H302: Harmful if swallowed.[2][5]

  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1]

Part 3: Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the state of the chemical (Solid vs. Solution).

Hand Protection Strategy

Causality: Pyridine derivatives can permeate thin nitrile rapidly when in solution. The bromine atom increases the molecular weight but also the lipophilicity, aiding transport across the dermis.

State of MatterPrimary GloveSecondary GloveEst. BreakthroughRationale
Solid / Powder Nitrile (0.11 mm)None required (optional)>480 minSolid state diffusion is negligible through nitrile unless the glove is wet.
Solution (MeOH/EtOH) Nitrile (Double, 0.11 mm)Change immediately upon splash15-30 minAlcohols degrade nitrile slowly, but the dissolved ligand can permeate.
Solution (DCM/THF) Laminate (PE/EVOH) Outer Nitrile (for grip)>240 minCRITICAL: Standard nitrile offers <1 min protection against DCM carrying this ligand [2].
Respiratory & Eye Protection[6]
  • Eyes: Chemical Splash Goggles are superior to safety glasses. The fine powder nature of pyrazoles creates a risk of airborne dust entering the eye from the side, where it reacts with moisture to form an irritating alkaline/acidic micro-environment.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).

    • Secondary (Spill/Outside Hood): N95 (minimum) or P100 particulate respirator.

Part 4: Operational Protocol (Step-by-Step)

Weighing & Transfer (The High-Risk Step)

Risk: Static electricity is common with heterocyclic powders, causing "fly-away" particles that contaminate the balance and user.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

  • Containment: Place the analytical balance inside a powder containment hood or use a "balance enclosure" within the fume hood.

  • Technique:

    • Tare the weighing boat.

    • Transfer solid using a disposable spatula (do not reuse).

    • Cap the stock bottle immediately after removing the aliquot.

    • Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning to storage.

Solubilization & Reaction Setup
  • Solvent Choice: If possible, avoid Dichloromethane (DCM). Use Ethyl Acetate or Ethanol if chemistry permits, as these are less permeable to PPE.

  • Addition: Add solvent to the solid (not solid to solvent) to prevent splash-back of the concentrated powder.

  • Heating: If heating is required (e.g., Suzuki coupling), ensure the system is under a reflux condenser and inert atmosphere (Nitrogen/Argon) to prevent vapor escape.

Decontamination
  • Surface Decon: Wipe all surfaces with a 10% soap/water solution, followed by 70% Ethanol.

  • Tool Decon: Rinse spatulas/glassware with acetone into the "Halogenated Waste" container inside the hood before removing them for washing.

Part 5: Emergency Response & Waste

Spill Management

Do not use a brush and dustpan (creates aerosols).

  • Isolate: Alert nearby personnel.

  • PPE Up: Don double nitrile gloves, goggles, and N95 respirator.

  • Contain: Cover the spill with a paper towel dampened with water (or PEG-400 if available).

  • Collect: Scoop the damp towel and chemical into a wide-mouth jar.

  • Clean: Wash the area with soap and water 3 times.

Waste Disposal
  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Pyridine/Pyrazole derivatives - Potential Irritant."

  • Prohibition: Do NOT mix with oxidizing acids (Nitric/Perchloric) due to exotherm risk with the pyridine ring.

Part 6: Visualization (Safe Handling Workflow)

The following diagram outlines the decision logic for handling this compound safely.

SafeHandling Start START: Handling 2-(4-bromo...) RiskAssess Risk Assessment: Isolate Hazard Start->RiskAssess StateCheck Check Physical State RiskAssess->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution Hood Engineering Control: Fume Hood Required Solid->Hood SolventCheck Solvent Type? Solution->SolventCheck GlovesSolid PPE: Nitrile Gloves (0.11mm) Hood->GlovesSolid Static Control Static: Use Ionizer/Antistatic Gun GlovesSolid->Static Action Perform Experiment (Keep sash low) Static->Action LowRiskSolv Alcohols/Esters SolventCheck->LowRiskSolv HighRiskSolv DCM / THF / DMF SolventCheck->HighRiskSolv GlovesDouble PPE: Double Nitrile LowRiskSolv->GlovesDouble GlovesLam PPE: Laminate (Silver Shield) + Outer Nitrile HighRiskSolv->GlovesLam GlovesDouble->Action GlovesLam->Action Decon Decontamination: Wet Wipe -> Solvent Wipe Action->Decon Waste Disposal: Halogenated Waste Stream Decon->Waste

Figure 1: Decision logic for PPE selection and operational workflow based on the physical state and solvent system.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridine and Pyrazole Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
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